3,4-Dichloropicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMKBLOQNTBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dichloropicolinic Acid
CAS Number: 959578-03-1
Introduction
3,4-Dichloropicolinic acid is a halogenated derivative of picolinic acid, a pyridinecarboxylic acid. While its specific isomer, 3,6-dichloropicolinic acid (Clopyralid), is a well-documented herbicide, this compound remains a less-characterized compound, primarily utilized in research and as a potential building block in synthetic chemistry. This guide provides a comprehensive overview of its known properties, potential synthesis pathways, and likely applications, drawing upon data for the compound itself where available, and making informed extrapolations from closely related analogues to offer a predictive framework for researchers and drug development professionals.
Physicochemical Properties
Direct experimental data for this compound is limited. The following table summarizes available and predicted data to provide a baseline for its physical characteristics.
| Property | Value | Source |
| CAS Number | 959578-03-1 | Chemical Supplier Data |
| Molecular Formula | C₆H₃Cl₂NO₂ | - |
| Molecular Weight | 192.00 g/mol | - |
| Boiling Point | 317°C | [1] |
| Density | 1.612 g/cm³ | [1] |
| Flash Point | 145°C | [1] |
| pKa (Predicted) | 1.95 ± 0.25 | [1] |
| Storage Temperature | 2-8°C (under inert gas) | [1] |
Note on Data: Much of the available data is from chemical catalogues and may be predicted rather than experimentally verified. Researchers should confirm these properties through independent analysis.
Synthesis and Purification
Hypothesized Synthesis Workflow: Electrochemical Reduction
Electrochemical synthesis offers a high-yield and cleaner alternative to methods requiring hazardous reagents like hydrazine.[2] The process involves the controlled removal of chlorine atoms from the pyridine ring.
Caption: Hypothesized electrochemical synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is adapted from established methods for related isomers and should be optimized for the target compound.[2][3]
-
Electrolyte Preparation: Dissolve 3,4,5,6-tetrachloropicolinic acid in an alkaline aqueous solution (e.g., NaOH solution) within an undivided electrolytic cell equipped with a silver cathode.
-
Electrochemical Reduction: Apply a controlled current density to initiate the reductive dechlorination. The process parameters (temperature, electrolyte flow rate, pH) must be carefully monitored to favor the formation of the 3,4-dichloro isomer over other products. The pH may need to be adjusted in stages to control the dechlorination steps.[3]
-
Work-up and Isolation: Upon completion of the reaction (monitored by a technique like HPLC), acidify the reaction mixture with a mineral acid (e.g., HCl). This will precipitate the crude product.
-
Purification: The crude solid can be recovered by filtration. Further purification can be achieved by solvent extraction (e.g., with methylene chloride or ethyl acetate) followed by evaporation of the solvent.[4] The final step would be recrystallization from an appropriate solvent to yield the pure this compound.
Applications and Mechanism of Action
The direct applications of this compound are not well-documented. However, based on its structural similarity to other compounds, its potential can be explored in several areas.
Potential as a Herbicide or Plant Growth Regulator
Many chlorinated picolinic acids, most notably its isomer 3,6-dichloropicolinic acid (clopyralid), are synthetic auxins used as herbicides.[5] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible (typically broadleaf) plants.
It is plausible that this compound could exhibit similar auxin-like activity. The mechanism would likely involve binding to auxin receptors (like TIR1/AFB) in plant cells, triggering downstream gene expression that disrupts normal developmental processes.
Caption: Hypothesized mechanism of action via the auxin signaling pathway.
Intermediate in Chemical Synthesis
As a difunctional molecule (containing both a carboxylic acid and a reactive pyridine ring), this compound can serve as a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The carboxylic acid group can be converted to esters, amides, or acid chlorides, while the chloro-substituents can be displaced via nucleophilic aromatic substitution.
Analytical Methodologies
A robust analytical workflow is crucial for the characterization and quantification of this compound. While specific methods are not published, standard techniques for analyzing similar compounds are applicable.[6]
Caption: A typical analytical workflow for this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) would be the method of choice for both quantification and confirmation.
-
Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile for extraction from solid matrices would be a suitable starting point.[7]
-
Separation: A reversed-phase C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient would likely provide good separation from matrix interferences.
-
Detection: Mass spectrometry in either positive or negative ion mode would offer high sensitivity and selectivity. Multiple Reaction Monitoring (MRM) would be employed for quantification, tracking the transition from the parent ion to specific fragment ions.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure confirmation. The aromatic region of the ¹H NMR spectrum would show two distinct signals for the protons on the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), and C-Cl stretches in the fingerprint region.[8]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following guidance is based on the hazard profiles of its isomers and related chlorinated aromatic acids.[9][10]
-
Hazard Classification (Anticipated):
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant suit should be worn.[10]
-
Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved particulate respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
First Aid Measures (General)
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[9]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[9]
References
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-
Safety Data Sheet - 6-(2,4-Dichlorophenyl)picolinic acid. Aaron Chemicals. [Link]
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Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
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- Electrolytic synthesis method for 3,6-dichloropicolinic acid.
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Synthesis of 3,6-dichloropicolinic acid. PrepChem.com. [Link]
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III Analytical Methods. Environmental Science Center, The University of Tokyo. [Link]
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An investigation into the mode of action and selectivity of three 3,6-dichloropicolinic acid. EThOS - British Library. [Link]
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Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloropicolinic Acid
This guide provides a comprehensive technical overview of 3,4-Dichloropicolinic acid, a halogenated pyridine carboxylic acid. While specific literature on the 3,4-isomer is less prevalent than its well-known herbicidal isomer, 3,6-Dichloropicolinic acid (Clopyralid), this document synthesizes available data with established principles of organic chemistry to offer a robust profile for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, propose a logical synthetic route, detail a comprehensive workflow for structural elucidation, and discuss its potential reactivity and handling protocols.
Core Physicochemical Properties
This compound is a solid organic compound featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group. These functional groups dictate its physical and chemical behavior, including its acidity, solubility, and reactivity. The precise arrangement of substituents distinguishes it from other isomers and is critical to its unique properties.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 959578-03-1 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | N/A |
| Molecular Weight | 192.00 g/mol | [2] |
| Boiling Point | 317°C | [1] |
| Density | 1.612 g/cm³ | [1] |
| Flash Point | 145°C | [1] |
| pKa | 1.95 ± 0.25 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes to dichloropicolinic acids exist, a common and effective strategy involves the hydrolysis of a corresponding picolinonitrile precursor. This approach is advantageous due to the relative stability of the nitrile group under various reaction conditions and its clean conversion to a carboxylic acid. The proposed synthesis begins with the commercially available 3,4-dichloropicolinonitrile.
The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. This pathway is often efficient for electron-poor nitriles.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
-
Rationale: Concentrated sulfuric acid is chosen as the hydrolysis agent due to its efficacy in converting stable aromatic nitriles to carboxylic acids. The high temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure is designed to precipitate the organic acid product upon dilution, separating it from the inorganic acid catalyst.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3,4-dichloropicolinonitrile (1.0 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) to the nitrile with stirring. The mixture may generate heat.
-
Hydrolysis: Heat the reaction mixture to approximately 80-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly and carefully over a beaker of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acid.
-
Purification: Dry the crude product. For enhanced purity, perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Structural Elucidation and Analytical Workflow
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures unambiguous structural verification and quality control.
Caption: A comprehensive analytical workflow for structural confirmation.
Mass Spectrometry (MS)
-
Expected Results: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal the molecular ion (M⁺) or pseudomolecular ion ([M-H]⁻ or [M+H]⁺). A key diagnostic feature is the isotopic pattern arising from the two chlorine atoms. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
-
Exact Mass: 190.95408 Da.[2]
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic ring.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Broad stretch, characteristic of a carboxylic acid dimer. |
| ~1700 | C=O | Strong, sharp stretch from the carboxylic acid carbonyl group. |
| 1550-1600 | C=C / C=N | Aromatic ring stretching vibrations. |
| ~1200-1300 | C-O | Stretch associated with the carboxylic acid. |
| 700-850 | C-Cl | Stretching vibrations for the two carbon-chlorine bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed structural information, confirming the specific 3,4-dichloro substitution pattern by analyzing the chemical shifts and coupling of the two remaining protons on the pyridine ring.
-
¹H NMR (in DMSO-d₆):
-
δ ~8.6 ppm (doublet, 1H): This signal corresponds to the proton at the C6 position. It is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with the proton at C5.
-
δ ~8.0 ppm (doublet, 1H): This signal corresponds to the proton at the C5 position. It will be a doublet due to coupling with the proton at C6.
-
δ ~13-14 ppm (broad singlet, 1H): This very downfield and broad signal is characteristic of the acidic carboxylic acid proton.
-
-
¹³C NMR (in DMSO-d₆):
-
Six distinct signals are expected, one for each carbon atom in the molecule.
-
~165 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~120-155 ppm: Six signals corresponding to the pyridine ring carbons. The carbons directly attached to chlorine (C3, C4) and nitrogen (C2, C6) will have characteristic shifts influenced by these electronegative atoms.
-
Chemical Reactivity and Potential Applications
The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid and the dichloropyridine ring.
-
Carboxylic Acid Group: This group undergoes typical reactions such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Formation: Activation with coupling reagents (e.g., DCC, EDC) followed by reaction with amines to form amides. This is a cornerstone reaction in medicinal chemistry for building larger molecules.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Dichloropyridine Ring: The pyridine ring is electron-deficient, and the two chlorine atoms are subject to nucleophilic aromatic substitution (SₙAr). However, these reactions often require harsh conditions (high temperature/pressure) or activation by strongly electron-withdrawing groups. The chlorine at the 4-position is generally more susceptible to substitution than the one at the 3-position.
Given its structure, this compound is a valuable building block for synthesizing more complex molecules. Its derivatives could be investigated as potential herbicides, fungicides, or as scaffolds in the development of novel pharmaceuticals.
Safety, Handling, and Storage
As with any halogenated aromatic acid, proper safety precautions are essential.
-
Hazard Statements: Based on related compounds, this compound should be considered harmful if swallowed, capable of causing serious eye damage, and potentially causing skin and respiratory irritation.[3] It may also be toxic to aquatic life.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
-
Handling: Avoid creating dust.[4] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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MATERIAL SAFETY DATA SHEET . Greenbook.net. Available at: [Link]
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Synthesis of 3, 6-dichloropicolinic acid . ResearchGate. Available at: [Link]
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3,5-Dichloro-2-pyridinecarboxylic acid . PubChem. Available at: [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. Available at: [Link]
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An In-depth Technical Guide to 3,4-Dichloropicolinic Acid: Molecular Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3,4-Dichloropicolinic acid, a halogenated derivative of picolinic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and materials science who are interested in the chemical properties, synthesis, and potential applications of this molecule. Given the limited direct experimental data available in public literature for this specific isomer, this guide synthesizes information from closely related analogues and employs predictive methodologies to offer a robust scientific profile.
Molecular Structure and Chemical Identity
This compound is a pyridine carboxylic acid characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and chlorine atoms at the 3- and 4-positions.
Systematic Information:
| Identifier | Value | Source |
| IUPAC Name | 3,4-Dichloropyridine-2-carboxylic acid | - |
| CAS Number | 959578-03-1 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | - |
| Molecular Weight | 192.00 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)O)Cl)Cl | - |
| InChI Key | JYKZCYLZWZCQFP-UHFFFAOYSA-N | [2] |
Structural Diagram:
Caption: Proposed synthesis of this compound via oxidation.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3,4-dichloro-2-methylpyridine (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise at a controlled temperature (e.g., 80-90 °C).
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess KMnO₄ is quenched with a suitable reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is filtered off.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product. The solid this compound is then collected by filtration, washed with cold water, and dried.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Carboxylation of 3,4-Dichloropyridine
This route involves the direct introduction of a carboxylic acid group onto the pyridine ring.
-
Directed Ortho-Metalation: Treatment of 3,4-dichloropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can lead to deprotonation at the C2 position, which is activated by the pyridine nitrogen.
-
Carboxylation: The resulting lithiated intermediate is then quenched with carbon dioxide (dry ice or CO₂ gas) to form the corresponding carboxylate salt.
-
Acidification: Subsequent acidification of the reaction mixture yields this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-withdrawing chlorine atoms, the pyridine nitrogen, and the carboxylic acid group.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and chlorine atoms. However, it is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitrogen and chlorine substituents. The chlorine atoms can be displaced by various nucleophiles under appropriate conditions.
Spectroscopic Profile (Predicted)
As experimental spectra are not widely available, the following are predictions based on established principles of spectroscopy and data from analogous molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~8.5-8.7 | Doublet | H-6 | The proton at the 6-position is adjacent to the electron-withdrawing nitrogen atom, leading to a downfield shift. |
| ~7.8-8.0 | Doublet | H-5 | The proton at the 5-position will be upfield relative to H-6. |
The coupling constant between H-5 and H-6 is expected to be in the range of 5-6 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165-170 | C=O | Typical chemical shift for a carboxylic acid carbon. |
| ~150-155 | C-2 | Carbon attached to the carboxylic acid group and adjacent to the nitrogen. |
| ~148-152 | C-6 | Carbon adjacent to the nitrogen. |
| ~140-145 | C-4 | Carbon attached to a chlorine atom. |
| ~135-140 | C-3 | Carbon attached to a chlorine atom. |
| ~125-130 | C-5 | Carbon atom between two other carbons. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~1700-1725 | C=O stretch (carboxylic acid) | Strong |
| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) | Medium |
| ~1200-1300 | C-O stretch | Medium |
| ~700-850 | C-Cl stretch | Strong |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.
| m/z | Interpretation |
| 191/193/195 | Molecular ion ([M]⁺) showing the characteristic isotopic pattern for two chlorine atoms. |
| 146/148/150 | Fragment ion corresponding to the loss of the carboxyl group ([M-COOH]⁺). |
Potential Applications
While specific applications for this compound are not extensively documented, its structural similarity to other biologically active picolinic acids suggests potential utility in several areas.
Agrochemicals
Picolinic acid derivatives are a well-established class of herbicides. [3][4][5]They often act as synthetic auxins, disrupting plant growth. This compound could be investigated for its herbicidal properties, potentially offering a different spectrum of weed control or improved efficacy compared to existing compounds.
Pharmaceuticals
The picolinic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drug candidates and approved drugs. [6][7]Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific substitution pattern of this compound could lead to novel interactions with biological targets, making it a valuable building block for the synthesis of new therapeutic agents. [8][9]
Materials Science
The ability of picolinic acids to chelate metal ions makes them useful in coordination chemistry and materials science. [10]this compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with unique electronic or catalytic properties.
Safety and Handling
A formal safety data sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds like other dichloropicolinic acid isomers and dichlorobenzoic acids, the following precautions should be taken:
-
Hazard Classification (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Disclaimer: This information is based on predictions and data from related compounds. A comprehensive risk assessment should be conducted before handling this chemical.
Conclusion
This compound is a molecule with significant potential in various scientific and industrial fields. While direct experimental data is currently limited, this guide provides a thorough overview of its predicted properties, plausible synthetic routes, and potential applications based on sound chemical principles and data from analogous structures. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility.
References
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692.
- Yang, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(1), 1.
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ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... [Link]
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ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. [Link]
- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.
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PubMed. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. [Link]
- Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
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PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
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ResearchGate. (n.d.). Calculated and experimental Infrared spectra of 3,4-PDCA molecule. [Link]
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-
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-
PubMed Central. (n.d.). Methyl 4,6-dichloropyridine-3-carboxylate. [Link]
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ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]
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Chemaxon. (n.d.). NMR Predictor. [Link]
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Cheminfo.org. (n.d.). IR spectra prediction. [Link]
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RHENIUM BIO SCIENCE. (n.d.). This compound 95%. [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. [Link]
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PubMed Central. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
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NIST WebBook. (n.d.). 3,4-Dichlorophenylacetic acid. [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzoic acid. [Link]
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PubChem. (n.d.). 3,4-Dichloroaniline. [Link]
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PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
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PubMed Central. (n.d.). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]
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MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]
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-
OPUS at UTS. (2023). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. [Link]
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PubMed Central. (2024). PS2MS: A Deep Learning-Based Prediction System for Identifying New Psychoactive Substances Using Mass Spectrometry. [Link]
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An In-Depth Technical Guide to the Synthesis of 3,4-Dichloropicolinic Acid
Introduction
3,4-Dichloropicolinic acid is a vital heterocyclic compound that serves as a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern on the pyridine ring imparts specific biological activities and chemical properties, making it a valuable intermediate for researchers and professionals in drug development and crop protection. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available routes to empower researchers in their synthetic endeavors. The synthesis of dichlorinated picolinic acids presents unique challenges due to the electron-deficient nature of the pyridine ring, which often requires strategic and sometimes harsh reaction conditions for functionalization.
Primary Synthetic Pathways
Two principal synthetic routes have been identified and are detailed below. These pathways commence from readily available starting materials and employ established chemical transformations.
Pathway 1: Oxidation of 3,4-Dichloro-2-methylpyridine
This pathway is a robust and logical approach that involves two key transformations: the synthesis of the dichlorinated picoline precursor followed by its oxidation to the target carboxylic acid.
Step 1: Synthesis of 3,4-Dichloro-2-methylpyridine from 4-Amino-2-picoline
The initial step focuses on the introduction of the two chlorine atoms onto the picoline ring, starting from 4-amino-2-picoline. This transformation is achieved through a Sandmeyer-type reaction sequence. The amino group is first diazotized and subsequently replaced by a chlorine atom, followed by another chlorination step.
-
Reaction Scheme: 4-Amino-2-picoline → 4-Amino-3-chloro-2-methylpyridine → 3,4-Dichloro-2-methylpyridine
-
Mechanistic Insights: The first chlorination occurs via electrophilic aromatic substitution, directed by the activating amino group. The subsequent diazotization of the amino group and its replacement with chlorine via a Sandmeyer reaction is a well-established method for introducing halogens onto aromatic rings.
Step 2: Oxidation of 3,4-Dichloro-2-methylpyridine to this compound
The final step involves the oxidation of the methyl group of 3,4-dichloro-2-methylpyridine to a carboxylic acid. This is a common transformation for alkylpyridines and can be achieved using strong oxidizing agents.
-
Reaction Scheme: 3,4-Dichloro-2-methylpyridine → this compound
-
Mechanistic Insights: The oxidation of the benzylic methyl group is typically initiated by abstraction of a hydrogen atom, leading to the formation of a radical intermediate. This intermediate is then further oxidized to the carboxylic acid. The reaction is often carried out in an acidic medium to enhance the reactivity of the oxidizing agent.
Pathway 2: Ammoxidation of 3,4-Dichloro-2-methylpyridine followed by Hydrolysis
An alternative and industrially relevant approach involves the conversion of the methyl group to a nitrile, which is then hydrolyzed to the carboxylic acid.
Step 1: Ammoxidation of 3,4-Dichloro-2-methylpyridine to 3,4-Dichloro-2-cyanopyridine
Ammoxidation is a vapor-phase catalytic reaction that converts a methyl group on an aromatic ring to a nitrile group using ammonia and oxygen[1]. This process is widely used in the industrial production of cyanopyridines[2].
-
Reaction Scheme: 3,4-Dichloro-2-methylpyridine + NH₃ + O₂ → 3,4-Dichloro-2-cyanopyridine + H₂O
-
Mechanistic Insights: The reaction proceeds over a solid-state catalyst, typically a mixture of metal oxides, at high temperatures. The methyl group is activated on the catalyst surface and undergoes a series of oxidative steps involving ammonia to form the nitrile.
Step 2: Hydrolysis of 3,4-Dichloro-2-cyanopyridine to this compound
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Reaction Scheme: 3,4-Dichloro-2-cyanopyridine + 2H₂O → this compound + NH₃
-
Mechanistic Insights: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ion directly attacks the nitrile carbon. In both cases, a carboxamide intermediate is formed, which is then further hydrolyzed to the carboxylic acid[3][4].
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.
Protocol for Pathway 1
Step 1: Synthesis of 3,4-Dichloro-2-methylpyridine
This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.
-
Chlorination of 4-Amino-2-picoline: To a solution of 4-amino-2-picoline in concentrated sulfuric acid, chlorine gas is bubbled through at 0°C for 2 hours. The reaction mixture is then carefully poured onto ice and neutralized with a base to precipitate the 4-amino-3-chloro-2-methylpyridine.
-
Diazotization and Sandmeyer Reaction: The resulting 4-amino-3-chloro-2-methylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. This diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid. The mixture is stirred at 25°C for 2 hours. The product, 3,4-dichloro-2-methylpyridine, is then extracted with an organic solvent, and the solvent is removed under reduced pressure.
Step 2: Oxidation of 3,4-Dichloro-2-methylpyridine
This is a general procedure for the oxidation of alkylpyridines using potassium permanganate[5][6].
-
To a solution of 3,4-dichloro-2-methylpyridine in water, potassium permanganate is added portion-wise while heating the mixture.
-
The reaction is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
The hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.5 to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried.
Protocol for Pathway 2
Step 1: Ammoxidation of 3,4-Dichloro-2-methylpyridine
This is a general industrial process for the ammoxidation of picolines[1][2].
-
A vaporized stream of 3,4-dichloro-2-methylpyridine, ammonia, and air is passed over a heated, fixed-bed catalyst (e.g., a mixture of vanadium and molybdenum oxides).
-
The reaction temperature is maintained in the range of 350-450°C.
-
The product stream is cooled to condense the 3,4-dichloro-2-cyanopyridine, which is then collected.
Step 2: Hydrolysis of 3,4-Dichloro-2-cyanopyridine
This is a standard procedure for the hydrolysis of cyanopyridines[3][4].
-
A mixture of 3,4-dichloro-2-cyanopyridine and an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is heated to reflux.
-
The reaction is monitored until the nitrile is fully converted to the carboxylic acid.
-
If basic hydrolysis is used, the reaction mixture is acidified to precipitate the this compound.
-
The product is collected by filtration, washed, and dried.
Data Presentation
| Parameter | Pathway 1: Oxidation | Pathway 2: Ammoxidation/Hydrolysis |
| Starting Material | 4-Amino-2-picoline | 3,4-Dichloro-2-methylpyridine |
| Key Intermediates | 3,4-Dichloro-2-methylpyridine | 3,4-Dichloro-2-cyanopyridine |
| Reagents | Cl₂, NaNO₂, CuCl, KMnO₄ | NH₃, O₂, H₂O (acid or base) |
| Reaction Conditions | Low to moderate temperatures for chlorination; elevated temperatures for oxidation | High temperatures for ammoxidation; elevated temperatures for hydrolysis |
| Advantages | Utilizes well-established laboratory-scale reactions. | Potentially more cost-effective and scalable for industrial production. |
| Disadvantages | Use of hazardous reagents like chlorine gas and strong oxidants. | Requires specialized high-temperature and pressure equipment for ammoxidation. |
Visualization of Synthetic Pathways
Pathway 1: Oxidation of 3,4-Dichloro-2-methylpyridine
Caption: Synthesis of this compound via oxidation.
Pathway 2: Ammoxidation and Hydrolysis
Caption: Synthesis via ammoxidation and subsequent hydrolysis.
Conclusion
The synthesis of this compound can be effectively achieved through at least two viable pathways. The choice between the oxidation of 3,4-dichloro-2-methylpyridine and the ammoxidation/hydrolysis route will depend on the scale of the synthesis, the available equipment, and safety considerations. The oxidation pathway is well-suited for laboratory-scale synthesis, employing classical organic reactions. In contrast, the ammoxidation route offers a more direct and potentially more economical approach for large-scale industrial production. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block.
References
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Zhang, J., et al. (2010). Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
- SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents. (n.d.).
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents. (n.d.).
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
- Yen, C., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
-
Wikipedia. (2023). Ammoxidation. In Wikipedia. Retrieved from [Link]
- US2748138A - Oxidation of mixed tar bases - Google Patents. (n.d.).
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Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
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Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]
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starting materials for 3,4-Dichloropicolinic acid synthesis
An In-depth Technical Guide to the Synthesis of 3,4-Dichloropicolinic Acid: Core Starting Materials and Strategic Approaches
Abstract
This compound is a pyridine carboxylic acid derivative of significant interest in agrochemical and pharmaceutical research. Its synthesis requires precise control over the introduction of functional groups onto the pyridine ring. This technical guide provides an in-depth analysis of the primary and most viable synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will dissect the multi-step synthesis starting from 4-amino-2-picoline, covering chlorination, diazotization, and oxidation, and provide detailed, actionable protocols for researchers and process development scientists.
Introduction: The Strategic Importance of this compound
Picolinic acids, particularly those substituted with halogens, are foundational building blocks in modern chemistry. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that makes it a valuable intermediate. The primary challenge in its synthesis lies in achieving the desired 3,4-dichloro regiochemistry on the pyridine ring while concurrently establishing the carboxylic acid at the 2-position. A successful synthesis hinges on a logical sequence of reactions that leverages directing group effects and robust chemical transformations. This guide focuses on the most practical and well-documented pathway, which begins with an accessible, commercially available starting material and proceeds through well-understood chemical transformations.
The Picoline Oxidation Pathway: A Preferred Route
The most logical and field-proven approach to synthesizing this compound involves a multi-step process starting from a substituted 2-picoline. This strategy can be summarized as follows:
-
Establish the Substitution Pattern: Start with a precursor that allows for regioselective introduction of the chlorine atoms.
-
Intermediate Formation: Synthesize the key intermediate, 3,4-dichloro-2-methylpyridine.
-
Final Oxidation: Oxidize the methyl group at the 2-position to the corresponding carboxylic acid.
This pathway is favored due to the high yields and purity achievable at each step, as well as the commercial availability of the initial starting materials.
Core Starting Material: 4-Amino-2-picoline
The synthesis begins with 4-amino-2-picoline. This starting material is strategically ideal for several reasons:
-
Directing Effects: The amino group at the 4-position is a powerful ortho-, para-director for electrophilic aromatic substitution. However, its primary utility here is in facilitating a two-step sequence: chlorination at the ortho position (C3) followed by a Sandmeyer reaction to replace the amino group itself with a second chlorine atom.
-
Commercial Availability: 4-Amino-2-picoline is readily available from major chemical suppliers, making it a cost-effective starting point for both laboratory-scale and larger-scale synthesis.
-
Inherent Functionality: It already contains the C2-methyl group, which serves as the precursor to the final picolinic acid functionality.
The overall workflow starting from 4-amino-2-picoline is visualized below.
Caption: Synthetic workflow for this compound.
Synthesis of the Key Intermediate: 3,4-Dichloro-2-methylpyridine
The conversion of 4-amino-2-picoline into 3,4-dichloro-2-methylpyridine is a two-stage process that demonstrates classic pyridine chemistry.[1]
Stage 1: Ortho-Chlorination
The first step is the chlorination of 4-amino-2-picoline to yield 4-amino-3-chloro-2-methylpyridine.
-
Causality: The reaction is typically performed in a strong acid like sulfuric acid. The amino group is protonated to form an ammonium salt, which is a deactivating meta-director. However, a small equilibrium concentration of the free amine remains. This free amine is a potent activating ortho-, para-director. Chlorination occurs ortho to the powerful amino-directing group at the C3 position.
Stage 2: Diazotization and Sandmeyer Reaction
The second stage involves the conversion of the 4-amino group to a chlorine atom via a Sandmeyer reaction.
-
Causality: The amino group is first converted into a diazonium salt using sodium nitrite (NaNO2) in the presence of a strong acid (e.g., concentrated HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. This diazonium salt is an excellent leaving group (N2 gas). The subsequent introduction of a copper(I) chloride catalyst facilitates the replacement of the diazonium group with a chloride ion to yield the desired 3,4-dichloro-2-methylpyridine.[1] This two-step sequence is a highly reliable method for introducing a halogen at a position previously occupied by an amino group.
Experimental Protocol: Synthesis of 3,4-Dichloro-2-methylpyridine[1]
Reagents and Equipment:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Amino-2-picoline | 108.14 | User-defined | X | Starting Material |
| Sulfuric Acid (conc.) | 98.08 | ~ | ~ | Solvent/Catalyst |
| Chlorine Gas (Cl2) | 70.90 | ~ | ~ | Chlorinating Agent |
| Sodium Nitrite (NaNO2) | 69.00 | ~1.1X | 1.1X | Diazotizing Agent |
| Hydrochloric Acid (conc.) | 36.46 | ~ | ~ | Acid for Diazotization |
| Copper(I) Chloride (CuCl) | 98.99 | Catalytic | ~ | Sandmeyer Catalyst |
| Ice | 18.02 | Ample | ~ | For temperature control |
| Sodium Hydroxide | 40.00 | As needed | ~ | For neutralization |
| Organic Solvent | ~ | As needed | ~ | For extraction (e.g., CH2Cl2) |
Procedure:
-
Chlorination:
-
In a reaction vessel equipped for gas dispersion and cooling, dissolve 4-amino-2-picoline in concentrated sulfuric acid at 0 °C.
-
Bubble chlorine gas through the solution while maintaining the temperature at 0 °C for approximately 2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the formation of 4-amino-3-chloro-2-methylpyridine.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Filter, wash the solid with cold water, and dry to obtain 4-amino-3-chloro-2-methylpyridine. A reported yield for this step is approximately 64%.[1]
-
-
Sandmeyer Reaction:
-
Prepare a solution of concentrated hydrochloric acid and cool to 0-5 °C.
-
Suspend the 4-amino-3-chloro-2-methylpyridine from the previous step in the cold acid.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO2), keeping the temperature strictly between 0 and 5 °C. Stir for 1 hour.
-
In a separate vessel, prepare a solution or suspension of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N2 gas will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with an organic solvent (e.g., methylene chloride), wash the organic layer, dry over magnesium sulfate, and evaporate the solvent to yield 3,4-dichloro-2-methylpyridine. This step typically proceeds with high yield (approx. 96%).[1]
-
Final Transformation: Oxidation of the 2-Methyl Group
The final step is the oxidation of the methyl group of 3,4-dichloro-2-methylpyridine to a carboxylic acid.
-
Causality: The pyridine ring is electron-deficient, and the presence of two electron-withdrawing chlorine atoms makes the methyl group particularly resistant to oxidation. Therefore, strong oxidizing agents and often elevated temperatures are required. Common choices include potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium.[2][3] The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during acidic workup to yield the final this compound.
Experimental Protocol: Oxidation to this compound
Reagents and Equipment:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,4-Dichloro-2-methylpyridine | 162.02 | User-defined | Y | Starting Intermediate |
| Potassium Permanganate (KMnO4) | 158.03 | ~3-4Y | 3-4Y | Oxidizing Agent |
| Sulfuric Acid (dilute) | 98.08 | As needed | ~ | Solvent/Medium |
| Sodium Bisulfite (NaHSO3) | 104.06 | As needed | ~ | To quench excess KMnO4 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | ~ | For product precipitation |
Procedure:
-
Oxidation Reaction:
-
Suspend 3,4-dichloro-2-methylpyridine in a dilute aqueous solution of sulfuric acid.
-
Heat the mixture to reflux (approx. 100-110 °C).
-
Slowly and portion-wise, add solid potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue the addition and maintain reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material. A persistent purple color indicates an excess of KMnO4.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Filter the mixture to remove any remaining inorganic salts.
-
Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The final product, this compound, will precipitate as a white or off-white solid.
-
Collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum to obtain the pure product.
-
Alternative Synthetic Considerations
While the picoline oxidation route is the most direct, other strategies exist, though they are often more complex or utilize less accessible starting materials.
-
From Polychlorinated Pyridines: It is theoretically possible to start with a more heavily chlorinated pyridine, such as pentachloropyridine, and selectively remove chlorine atoms. For instance, the synthesis of 3,6-dichloropicolinic acid can be achieved via electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[4][5] A similar approach for the 3,4-isomer would require a highly selective dechlorination method, which can be challenging to control.
-
De Novo Ring Synthesis: Building the substituted pyridine ring from acyclic precursors is another possibility, but these routes are typically longer, lower-yielding, and not preferred for this specific target unless specialized precursors are readily available.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a well-planned, three-step sequence starting from 4-amino-2-picoline. This starting material provides the necessary functionality to direct chlorination and subsequently form the key intermediate, 3,4-dichloro-2-methylpyridine, via a Sandmeyer reaction. The final, robust oxidation of the methyl group yields the target acid. This pathway represents a scalable and logical approach, grounded in fundamental principles of aromatic and heterocyclic chemistry, making it the preferred method for researchers and developers in the field.
References
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- Google Patents. US4087431A - Preparation of 3,6-dichloropicolinic acid.
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- Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Available at: [Link]
- Google Patents. A kind of synthesis of picoline of 2 amino 4 and its purification process.
- Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
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Determining the Solubility of 3,4-Dichloropicolinic Acid in Organic Solvents: A Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 3,4-Dichloropicolinic acid in organic solvents. Given the limited publicly available quantitative solubility data for this specific isomer, this document focuses on the fundamental principles governing solubility and provides detailed, field-proven methodologies for its experimental determination.
Introduction to this compound and the Importance of Solubility
This compound is a halogenated derivative of picolinic acid, a pyridinecarboxylic acid. Its chemical structure, characterized by a pyridine ring with two chlorine substituents and a carboxylic acid group, dictates its physicochemical properties, including its solubility in various media.
Solubility is a critical parameter in numerous scientific and industrial applications, including:
-
Drug Development: Affects bioavailability, formulation, and dosage form design.
-
Chemical Synthesis: Influences reaction kinetics, purification, and crystallization processes.
-
Agrochemicals: Determines the efficacy and environmental fate of active ingredients.
Understanding the solubility of this compound in a range of organic solvents is therefore essential for its effective application and development.
Physicochemical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] The interplay of intermolecular forces between the solute and solvent molecules determines the extent of dissolution. For this compound, the key structural features influencing its solubility are:
-
Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking interactions.
-
Carboxylic Acid Group: Capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.
-
Chlorine Substituents: These electron-withdrawing groups increase the molecule's polarity and can participate in dipole-dipole interactions.
The overall solubility of this compound in a given organic solvent will be a balance of these interactions against the energy required to overcome the crystal lattice forces of the solid compound.
A study on the parent compound, picolinic acid, demonstrated its high solubility in polar protic solvents like water and ethanol, and lower solubility in a polar aprotic solvent like acetonitrile.[2][3][4] This suggests that hydrogen bonding plays a crucial role in the solubilization of picolinic acid and its derivatives. We can infer a similar trend for this compound, with expected higher solubility in polar, hydrogen-bond-donating and -accepting solvents.
Experimental Determination of Solubility
Due to the absence of readily available quantitative data, experimental determination is necessary. The Equilibrium Solubility Method (also known as the shake-flask method) is a widely accepted and reliable technique for this purpose.[5][6][7]
General Workflow for Equilibrium Solubility Determination
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound in a single organic solvent. The experiment should be performed in triplicate for each solvent.
Materials:
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled incubator/shaker
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[1]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.
-
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in multiple solvents or under various conditions, high-throughput methods can be employed.[8][9][10][11][12] These methods often utilize smaller sample sizes and automated liquid handling. Laser nephelometry, which measures light scattering from precipitated particles, is one such HTS technique that can provide a rapid assessment of solubility.[10]
Expected Solubility Trends
Based on the principles of "like dissolves like" and data from related compounds, the following solubility trends for this compound in common organic solvents can be anticipated:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group and interacting with the polar pyridine ring. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. Solvents like DMSO are strong hydrogen bond acceptors. |
| Nonpolar | Hexane, Toluene | Low | Limited ability to interact with the polar functional groups of this compound. |
Conclusion
References
- Development of a high-throughput solubility screening assay for use in antibody discovery.
- Equilibrium Solubility Assays Protocol - AxisPharm.
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications.
- Experiment: Solubility of Organic & Inorganic Compounds.
- A High Throughput Solubility Assay For Drug Discovery | PDF - Scribd.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
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Full article: Development of a high-throughput solubility screening assay for use in antibody discovery - Taylor & Francis Online. Available at: [Link]
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Organic Compounds.
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Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available at: [Link]
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(PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations - SciSpace. Available at: [Link]
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Unveiling the Bio-Potential of 3,4-Dichloropicolinic Acid: A Technical Guide for Researchers
This technical guide delves into the potential biological activities of 3,4-Dichloropicolinic acid. While direct empirical data for this specific isomer is limited in publicly accessible literature, a robust predictive framework can be constructed based on the well-documented activities of its structural analogs. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated biological effects, the underlying mechanisms of action, and a detailed roadmap for empirical validation.
The Picolinic Acid Backbone: A Privileged Scaffold in Agrochemistry
Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides.[1] Compounds such as picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl have demonstrated potent and selective herbicidal activity, particularly against broadleaf weeds.[2][3] The core mechanism of these molecules lies in their ability to mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth that ultimately results in plant death.
The herbicidal efficacy of picolinic acid derivatives is highly dependent on the substitution pattern on the pyridine ring. The position of chlorine atoms, as seen in various dichloropicolinic acid isomers, significantly influences the molecule's interaction with its biological target. For instance, 3,6-Dichloropicolinic acid (clopyralid) is a widely used herbicide, highlighting the importance of the chlorine substituents in conferring biological activity.[4][5]
Predicted Biological Activity of this compound
Based on the extensive research on its isomers and other picolinic acid derivatives, the primary biological activity of this compound is predicted to be that of a synthetic auxin , exhibiting both herbicidal and plant growth regulatory effects.
Herbicidal Activity
The dichlorinated pyridine core of this compound strongly suggests its potential as a herbicide. It is anticipated to be most effective against broadleaf (dicotyledonous) weeds, with grasses (monocotyledonous plants) showing a higher degree of tolerance.[1] This selectivity is a hallmark of many synthetic auxin herbicides. The herbicidal action is expected to manifest as uncontrolled cell division and elongation, leading to characteristic symptoms such as leaf and stem curling, epinasty, and eventual tissue necrosis.
Plant Growth Regulation
At lower concentrations, synthetic auxins can act as plant growth regulators, influencing a variety of developmental processes.[6] It is plausible that this compound could be used to modulate plant growth, including:
-
Apical Dominance: Influencing the growth of the main stem over lateral branches.
-
Rooting: Promoting the formation of adventitious roots.
-
Fruit Development: Affecting fruit set, size, and ripening.
The specific effects and optimal concentration ranges for these activities would require empirical determination.
Proposed Mechanism of Action: The Synthetic Auxin Pathway
The most probable mechanism of action for this compound is its interaction with the auxin signaling pathway in plants. This pathway is initiated by the binding of auxin (or a synthetic mimic) to a receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-Box (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.
This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes involved in cell elongation, division, and differentiation. The continuous activation of this pathway by a synthetic auxin like this compound results in the uncontrolled growth that is characteristic of herbicidal activity.
Below is a diagram illustrating the proposed signaling pathway:
Caption: Proposed mechanism of action for this compound via the auxin signaling pathway.
Experimental Workflow for Biological Activity Characterization
A systematic approach is required to empirically validate the predicted biological activities of this compound. The following experimental workflow is proposed:
In Vitro and In Planta Screening
-
Seed Germination and Root Elongation Assay: This initial screen provides a rapid assessment of phytotoxicity. Seeds of model plants (e.g., Arabidopsis thaliana, cress) and relevant weed species are germinated on media containing a range of concentrations of this compound. Inhibition of root growth is a sensitive indicator of auxin-like activity.
-
Whole Plant Dose-Response Assay: A more comprehensive evaluation involves treating whole plants (both crop and weed species) with varying doses of the compound. This allows for the determination of the effective dose for herbicidal activity and the observation of specific symptomology.
-
Species Selectivity Assay: To assess its potential as a selective herbicide, a panel of important crop species (e.g., wheat, corn, soybean) and common weeds should be tested to determine the margin of safety.
The following diagram outlines the proposed experimental workflow:
Caption: Proposed experimental workflow for characterizing the biological activity of this compound.
Quantitative Data Summary
The data generated from the dose-response assays should be used to calculate key quantitative metrics to allow for comparison with existing herbicides.
| Parameter | Description | Example Target Species |
| IC50 (Inhibitory Concentration 50%) | The concentration of the compound that causes a 50% inhibition of a biological process (e.g., root growth). | Arabidopsis thaliana |
| EC50 (Effective Concentration 50%) | The concentration of the compound that produces 50% of the maximum possible effect (e.g., plant mortality). | Amaranthus retroflexus (Redroot Pigweed) |
| GR50 (Growth Reduction 50%) | The dose required to reduce plant growth (biomass) by 50%. | Abutilon theophrasti (Velvetleaf) |
Mechanistic Studies
To confirm the proposed mechanism of action, the following advanced studies can be performed:
-
Gene Expression Analysis: Using techniques such as quantitative PCR (qPCR) or RNA-sequencing (RNA-seq) to measure the expression levels of known auxin-responsive genes in treated plants.
-
Receptor Binding Assays: In vitro assays to determine the binding affinity of this compound to the TIR1/AFB receptor complex.
-
Molecular Docking: Computational modeling to predict the binding mode and affinity of the compound within the auxin co-receptor complex.
Conclusion and Future Directions
While direct experimental data on this compound is not yet prevalent, its chemical structure strongly suggests that it possesses biological activity as a synthetic auxin. It is anticipated to exhibit both herbicidal and plant growth regulatory properties, with a mechanism of action centered on the disruption of the auxin signaling pathway.
The experimental framework outlined in this guide provides a clear and comprehensive path for the empirical validation of these predicted activities. The characterization of this compound will not only contribute to the fundamental understanding of structure-activity relationships in picolinic acid derivatives but may also pave the way for the development of novel agrochemicals. Further research into its metabolic fate in plants and the environment will also be crucial for a complete assessment of its potential.
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). MDPI. [Link]
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Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. [Link]
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This compound 95% | RHENIUM BIO SCIENCE. [Link]
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PLANT GROWTH REGULATORS. PhytoTech Labs. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2022-07-19). MDPI. [Link]
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The Strategic Utility of Dichloropicolinic Acids as Chemical Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Dichloropicolinic Acids in Complex Molecule Synthesis
Picolinic acids, pyridines substituted with a carboxylic acid at the 2-position, are a cornerstone in the synthesis of a myriad of complex chemical entities, finding extensive applications in both the pharmaceutical and agrochemical sectors.[1] Their ability to act as bidentate ligands and the diverse reactivity of the pyridine ring make them invaluable synthons. The introduction of chlorine atoms onto the pyridine ring profoundly modifies the electronic properties and reactivity of the molecule, offering a handle for further functionalization. This guide focuses on dichloropicolinic acids, a class of chemical intermediates whose isomeric forms present unique synthetic opportunities.
While several isomers of dichloropicolinic acid exist, the majority of published research and industrial application has centered on 3,6-Dichloropicolinic acid, the active ingredient in the widely used herbicide Clopyralid.[2] In contrast, detailed literature on the synthesis and application of 3,4-Dichloropicolinic acid (CAS 959578-03-1) is notably scarce.[3][4][5][6] This guide will therefore delve into the well-documented chemistry of 3,6-Dichloropicolinic acid as a representative example to illustrate the synthetic strategies and reactivity patterns common to this class of molecules. Furthermore, we will extrapolate from established principles of organic chemistry to discuss the expected reactivity and potential applications of the less-explored this compound, highlighting how the positional difference of the chlorine atoms influences its chemical behavior.
Physicochemical Properties and Safety Considerations
A foundational understanding of the physical and chemical properties of a chemical intermediate is paramount for its effective and safe utilization in synthesis. While specific experimental data for this compound is limited, predicted values and data for the closely related 3,6-isomer provide a useful reference point.
| Property | This compound | 3,6-Dichloropicolinic Acid |
| CAS Number | 959578-03-1[3] | 1702-17-6 |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol | 192.00 g/mol |
| Boiling Point | 317℃ (Predicted)[6] | 323.7±37.0 °C at 760 mmHg |
| Melting Point | Not available | 151-152°C |
| Density | 1.612 g/cm³ (Predicted)[6] | 1.6±0.1 g/cm³ |
| pKa | 1.95±0.25 (Predicted)[6] | Not available |
| Flash Point | 145℃ (Predicted)[6] | 149.6±26.5 °C |
Safety and Handling:
Dichloropicolinic acids are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, particularly when handling the powdered form to avoid dust inhalation.[2] Work should be conducted in a well-ventilated area.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]
Synthesis of Dichloropicolinic Acids: A Case Study of the 3,6-Isomer
The synthesis of dichloropicolinic acids often involves the modification of a pre-existing pyridine ring. The industrial synthesis of 3,6-Dichloropicolinic acid provides a clear example of the strategies employed, which can be conceptually adapted for other isomers.
One prominent route to 3,6-Dichloropicolinic acid involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[2] This method is favored for its high yield and purity, avoiding the use of hazardous reagents like hydrazine and cyanide that were employed in earlier synthetic approaches.[2]
Conceptual Workflow for Electrochemical Synthesis of 3,6-Dichloropicolinic Acid
Caption: Conceptual workflow for the electrochemical synthesis of 3,6-Dichloropicolinic acid.
Experimental Protocol: Synthesis of 3,6-Dichloropicolinic Acid from 3,5,6-Trichloro-4-hydrazinopicolinic Acid
While electrochemical methods are now common, earlier syntheses provide valuable insight into the reactivity of polychlorinated pyridines. The following protocol is adapted from a patented method.[7][8]
Materials:
-
3,5,6-Trichloro-4-hydrazinopicolinic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Methylene chloride (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 30 grams of 3,5,6-trichloro-4-hydrazinopicolinic acid to 400 mL of water.[8]
-
Add a solution of 4.5 grams of NaOH in 25 mL of water to the flask.[8]
-
Heat the mixture to reflux.[8]
-
While maintaining reflux, add an additional 4.5 grams of NaOH in 25 mL of water dropwise over 50 minutes.[8]
-
Continue heating at reflux for an additional 45 minutes.[8]
-
Cool the reaction mixture to room temperature.[8]
-
Transfer the mixture to a separatory funnel and add 100 mL of methylene chloride.[8]
-
Acidify the aqueous layer with 35 mL of concentrated HCl.[8]
-
Separate the organic layer.[8]
-
Extract the aqueous layer twice more with methylene chloride.[8]
-
Combine the organic extracts and dry over magnesium sulfate.[8]
-
Evaporate the solvent to yield 3,6-Dichloropicolinic acid.[8]
Causality of Experimental Choices:
-
The use of a strong base (NaOH) and heat is necessary to effect the deamination and dechlorination of the starting material.
-
Acidification is crucial to protonate the carboxylate and precipitate the final product, which has lower solubility in the acidic aqueous phase.
-
Extraction with an organic solvent like methylene chloride is an effective method to isolate the product from the aqueous reaction mixture.
Reactivity and Synthetic Utility: A Tale of Two Isomers
The positions of the chlorine atoms on the pyridine ring are the primary determinant of the molecule's reactivity and, consequently, its utility as a chemical intermediate. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the dichloropicolinic acid ring can be displaced by nucleophiles. The regioselectivity of this displacement is governed by the electronic stabilization of the Meisenheimer intermediate.
-
3,6-Dichloropicolinic Acid: The chlorine at the 6-position is activated by both the ring nitrogen and the carboxylic acid group, making it the more likely site for nucleophilic attack.
-
This compound: The chlorine at the 4-position is para to the ring nitrogen, a position that is highly activated towards nucleophilic attack. The chlorine at the 3-position is less activated. Therefore, nucleophilic substitution on this compound would be expected to occur preferentially at the 4-position.
Caption: Comparison of predicted SNAr reactivity for 3,6- and this compound.
This differential reactivity is a powerful tool for synthetic chemists. By choosing the appropriate dichloropicolinic acid isomer, a substituent can be directed to a specific position on the pyridine ring, enabling the regioselective synthesis of more complex molecules.[9]
Reactions of the Carboxylic Acid Group
The carboxylic acid group of dichloropicolinic acids can undergo standard transformations, such as esterification, amidation, and conversion to the acid chloride. These reactions provide a gateway to a wide range of functional groups, further expanding the synthetic utility of these intermediates.[10]
Applications in Agrochemical and Pharmaceutical Synthesis
The primary application of dichloropicolinic acids has been in the agrochemical industry. As previously mentioned, 3,6-Dichloropicolinic acid (Clopyralid) is a selective herbicide used to control broadleaf weeds.[2] Its mode of action is as a synthetic auxin, causing uncontrolled growth and ultimately death in susceptible plants.[11]
While specific, documented applications of this compound as an intermediate are not readily found in the literature, its structural motifs are present in a variety of biologically active molecules. The dichloropyridine core is a common feature in many pesticides and pharmaceuticals. The ability to selectively functionalize the 4-position of the pyridine ring via SNAr makes this compound a potentially valuable intermediate for the synthesis of novel compounds in these fields. For instance, the synthesis of novel picolinic acid-based herbicides has been explored, where the substitution pattern on the pyridine ring is crucial for activity.[12]
The general importance of picolinic acid derivatives as intermediates in drug development is well-established.[1] They are key building blocks in the synthesis of a wide range of therapeutic agents. The unique substitution pattern of this compound could offer access to novel chemical space for the development of new drug candidates.
Conclusion and Future Outlook
Dichloropicolinic acids are versatile and valuable chemical intermediates, with the isomeric position of the chlorine atoms dictating their reactivity and potential applications. While the chemistry of 3,6-Dichloropicolinic acid is well-established due to its commercial importance as a herbicide, this compound represents a largely unexplored synthon.
The predicted reactivity of this compound, particularly the activation of the 4-position towards nucleophilic aromatic substitution, suggests that it could be a highly useful intermediate for the regioselective synthesis of substituted pyridines. Further research into the synthesis and reactivity of this isomer is warranted and could unlock new avenues for the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, the strategic choice of a dichloropicolinic acid isomer provides a powerful tool for controlling the architecture of complex molecular targets.
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King-Pharm. (n.d.). 959578-03-1 this compound. Retrieved from [Link]
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ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Dichlorophenol in Modern Organic Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC. Retrieved from [Link]
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An In-depth Technical Guide to 3,4-Dichloropicolinic Acid: From Synthesis to Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichloropicolinic acid, a lesser-known isomer within the broader family of chlorinated picolinic acids. While the historical discovery and dedicated development of this compound are not well-documented in publicly available literature, this guide synthesizes information on the general synthesis pathways of dichloropicolinic acids, which inherently suggest the potential for its formation. The focus of this document is to provide a detailed exploration of the synthetic chemistry, potential mechanisms of action by analogy to its better-understood isomers, and a thorough review of the analytical methodologies required for the definitive identification and characterization of this compound. This guide is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug discovery who may encounter this molecule or be interested in the nuanced chemistry of picolinic acid derivatives.
Introduction: The Elusive History of this compound
The family of chlorinated picolinic acids represents a significant class of compounds, primarily recognized for their potent herbicidal activity. Extensive research and development, largely pioneered by companies such as Dow Chemical Company, have led to the commercialization of several key analogues, including the widely used herbicide Clopyralid (3,6-Dichloropicolinic acid) and various aminopicolinic acids like Picloram. These compounds function as synthetic auxins, disrupting plant growth processes and leading to effective weed control.
Despite the wealth of information on its isomers, the specific discovery and developmental history of this compound remain obscure. It is plausible that this isomer was first synthesized as a component of isomeric mixtures during the broader exploration of polychlorinated pyridine chemistry. Its lack of prominent commercial application as a herbicide has likely contributed to the limited volume of dedicated research and historical documentation. This guide, therefore, approaches the topic by first examining the well-established chemistry of its relatives to infer the properties and potential of this compound.
Synthetic Pathways: The Genesis of Dichloropicolinic Acid Isomers
The synthesis of dichloropicolinic acids typically originates from more heavily chlorinated pyridine precursors. These processes can lead to the formation of various isomers, and the targeted synthesis of a specific isomer often requires careful control of reaction conditions and purification strategies.
Electrochemical Reduction of Polychlorinated Precursors
A prevalent method for the synthesis of dichloropicolinic acids is the electrochemical reduction of tetrachloropicolinic acid. This process involves the stepwise removal of chlorine atoms from the pyridine ring. The selectivity of the dechlorination is influenced by factors such as the cathode material, electrolyte composition, and pH.
Key Reaction:
Tetrachloro-2-picolinic acid can be electrolytically reduced in a basic aqueous solution. This reaction proceeds through trichloropicolinic acid intermediates, which can then be further reduced to dichloropicolinic acids. It is conceivable that under specific conditions, the 3,4-dichloro isomer could be formed, although the 3,6-isomer is often the desired product.
Experimental Protocol: Illustrative Electrochemical Reduction
-
Electrolyte Preparation: Dissolve 3,4,5,6-tetrachloropicolinic acid or its salt in an alkaline aqueous solution (e.g., sodium carbonate or phosphate buffer) to a desired concentration.
-
Cell Assembly: Utilize an electrolytic cell with a suitable cathode (e.g., activated silver) and anode.
-
Electrolysis: Apply a controlled current or potential to the cell. The reaction progress can be monitored by techniques such as HPLC.
-
Work-up: Upon completion, acidify the reaction mixture to precipitate the picolinic acid products.
-
Purification: The resulting mixture of isomers can be separated using chromatographic techniques.
Caption: Electrochemical reduction pathway for dichloropicolinic acids.
Chemical Synthesis Routes
Alternative chemical methods for the synthesis of dichloropicolinic acids often involve multi-step processes starting from less chlorinated pyridines. These can include chlorination, hydrolysis, and other functional group manipulations. While specific routes targeting this compound are not prominently described, general methodologies for the synthesis of chlorinated pyridines can be adapted.
Postulated Mechanism of Action: An Analogy to Auxin Herbicides
Given its structural similarity to known auxinic herbicides, it is hypothesized that this compound, if it possesses biological activity, would act as a synthetic auxin. This mechanism involves the mimicry of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, and ultimately, plant death.
The key molecular event in auxin action is the binding to specific receptor proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: Postulated mechanism of action for this compound.
Analytical Methodologies for Isomer Differentiation
The definitive identification and quantification of this compound, particularly in the presence of its isomers, necessitates the use of high-resolution analytical techniques.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of picolinic acid isomers.
-
Reversed-Phase HPLC: While challenging due to the polarity of these compounds, reversed-phase chromatography on C18 columns can be achieved with careful mobile phase optimization.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer enhanced selectivity for polar and ionizable compounds like dichloropicolinic acids.
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and resolution of anionic analytes on reversed-phase columns.
Capillary Electrophoresis (CE) provides an alternative high-efficiency separation technique, particularly well-suited for charged species. The separation in CE is based on the differential migration of ions in an electric field.
Experimental Protocol: HPLC-MS/MS for Isomer Separation
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., methanol/water).
-
Chromatographic System:
-
Column: A mixed-mode or ion-pairing HPLC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis: Tandem mass spectrometry (MS/MS) for selective detection and quantification based on specific precursor-to-product ion transitions.
-
Spectroscopic and Structural Elucidation
Mass Spectrometry (MS): High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is invaluable for differentiating isomers by analyzing their unique fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of dichloropicolinic acid isomers. The chemical shifts and coupling constants of the protons and carbons on the pyridine ring are highly sensitive to the positions of the chlorine substituents.
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming the precise substitution pattern on the pyridine ring.[1][2][3][4][5]
Quantitative Data Summary
| Property | Estimated Value/Range |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| pKa | ~2-3 (for the carboxylic acid) |
| Solubility | Likely soluble in organic solvents and aqueous bases |
Conclusion and Future Perspectives
While this compound has not achieved the commercial prominence of its isomers, it remains a molecule of interest within the broader landscape of chlorinated picolinic acids. This guide has provided a framework for understanding its potential synthesis, mechanism of action, and, most critically, the analytical techniques required for its unambiguous identification.
Future research could focus on the targeted synthesis of this compound to enable a thorough evaluation of its biological activity. A comparative study of the herbicidal efficacy and selectivity of all dichloropicolinic acid isomers would provide valuable structure-activity relationship insights. Furthermore, the development of certified analytical standards for this compound is essential for its accurate monitoring in environmental and biological matrices.
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A Theoretical and Comparative Analysis of Dichloropicolinic Acids for Agrochemical Research
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive theoretical examination of dichloropicolinic acids, a class of compounds with significant applications in the agrochemical industry. While initiated by an inquiry into the specific isomer 3,4-Dichloropicolinic acid, a thorough review of the scientific literature reveals a scarcity of dedicated research on this particular structure. Consequently, this guide pivots to a comparative analysis, leveraging the extensive body of theoretical and experimental data available for the commercially significant and structurally related isomer, 3,6-Dichloropicolinic acid (Clopyralid) . By examining its molecular properties, mechanism of action, synthesis, and degradation, we establish a robust theoretical framework. This framework allows for informed predictions and guides future research into less-characterized isomers like this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge needed to explore this chemical space.
Part 1: Introduction and Isomeric Context
Picolinic acids, derivatives of pyridine-2-carboxylic acid, are fundamental scaffolds in medicinal and agricultural chemistry. The addition of chlorine atoms to the pyridine ring profoundly modifies their physicochemical properties and biological activity. The dichloropicolinic acid family, in particular, contains potent auxin-mimic herbicides. These synthetic auxins induce uncontrolled growth in susceptible broadleaf plants, leading to their eventual death, while monocotyledonous crops often exhibit tolerance.[1]
The precise positioning of the two chlorine atoms on the picolinic acid backbone is critical in defining the molecule's efficacy, receptor affinity, and metabolic fate. While several positional isomers exist, the vast majority of published research focuses on 3,6-Dichloropicolinic acid, the active ingredient in the widely used herbicide Clopyralid.[2] Data on other isomers, including the queried this compound (CAS 959578-03-1), is limited primarily to supplier listings, highlighting a significant gap in the scientific literature.[3]
This guide will therefore use 3,6-Dichloropicolinic acid as the primary model for discussing the theoretical principles applicable to the entire class. Understanding the well-documented properties of this isomer provides the most reliable basis for hypothesizing the behavior of its lesser-known counterparts.
Table 1: Key Isomers of Dichloropicolinic Acid
| Isomer | CAS Number | Common Name / Notes |
|---|---|---|
| This compound | 959578-03-1 | Subject of initial query; limited public data.[3] |
| 3,5-Dichloropicolinic acid | 81719-53-1 | Available as a research chemical.[4] |
| 3,6-Dichloropicolinic acid | 1702-17-6 | Clopyralid; widely studied herbicide.[5] |
| 4,6-Dichloropicolinic acid | 88912-25-8 | Available as a research chemical. |
| 5,6-Dichloropicolinic acid | 88912-24-7 | Studied for herbicidal and plant growth regulation.[6] |
Part 2: Physicochemical Properties and Molecular Structure
The foundation of any theoretical study lies in understanding a molecule's intrinsic properties. These characteristics, governed by molecular structure, dictate everything from solubility and membrane permeability to receptor binding affinity.
Key Physicochemical Data for 3,6-Dichloropicolinic Acid
The properties of 3,6-Dichloropicolinic acid (Clopyralid) are well-characterized and serve as our baseline for comparison.
Table 2: Physicochemical Properties of 3,6-Dichloropicolinic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃Cl₂NO₂ | [5] |
| Molecular Weight | 191.999 g/mol | [5] |
| Melting Point | 151-152°C | [5] |
| Water Solubility | 1.0 g/L | [5] |
| LogP (Octanol-Water Partition) | 1.30 | [5] |
| pKa | ~2.3 | Inferred from acidic nature |
Structural Analysis and Causality
The arrangement of functional groups in 3,6-Dichloropicolinic acid is key to its function:
-
Pyridine Ring: A six-membered aromatic heterocycle that forms the core scaffold.
-
Carboxylic Acid Group (at C2): This is the primary site for interaction with the auxin receptor complex. Its acidity (pKa) ensures it is deprotonated (negatively charged) at physiological pH, a critical feature for binding.
-
Chlorine Atoms (at C3 and C6): These electron-withdrawing groups modulate the electronic landscape of the aromatic ring. Their size (steric bulk) and position are crucial for fitting into the receptor's binding pocket and for resisting metabolic degradation, contributing to the compound's environmental persistence.[7]
Theoretically, moving a chlorine atom from the C6 to the C4 position (to form this compound) would significantly alter the molecule's electronic and steric profile. This would likely impact its binding affinity for the auxin receptor and its susceptibility to enzymatic degradation, though the extent of this impact remains unquantified without dedicated study.
Caption: Molecular structure of 3,6-Dichloropicolinic acid.
Part 3: Mechanism of Action: A Computational Perspective
The herbicidal activity of dichloropicolinic acids stems from their function as synthetic auxins. This action is mediated by the plant's natural auxin signaling pathway, which can be effectively modeled using computational tools.
The Auxin Signaling Pathway
Natural auxin (Indole-3-acetic acid, IAA) regulates gene expression by promoting the degradation of Aux/IAA transcriptional repressor proteins. This process is initiated when auxin acts as "molecular glue," binding to both the TIR1/AFB F-box protein and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the repressor, freeing up Auxin Response Factor (ARF) transcription factors to activate auxin-responsive genes.[8]
Synthetic auxins like 3,6-Dichloropicolinic acid hijack this pathway. They bind to the TIR1 receptor with high affinity and stability, leading to persistent degradation of Aux/IAA repressors and a constant "on" signal for growth-related genes.[8] This causes uncontrolled cell division and elongation, ultimately resulting in vascular tissue disruption and plant death.[1]
Caption: Simplified auxin signaling pathway hijacked by dichloropicolinic acid.
Computational Modeling and In Silico Studies
While specific computational studies for this compound are not available, we can infer the standard theoretical workflow from studies on analogous compounds.[8][9]
-
Molecular Docking: This technique would be used to predict the binding pose of this compound within the auxin binding pocket of the TIR1 receptor. The analysis would focus on the hydrogen bonding interactions of the carboxylate group and the van der Waals contacts of the dichlorinated pyridine ring. A strong, stable binding interaction is a prerequisite for high herbicidal activity. Molecular docking simulations with the TIR1 receptor have shown high binding activity for similar auxin analogs.[8]
-
Density Functional Theory (DFT): DFT calculations are essential for understanding the electronic properties of the molecule. These studies can generate electrostatic potential maps to visualize electron-rich (negative) and electron-poor (positive) regions, which are crucial for non-covalent interactions in the receptor pocket. DFT can also be used to calculate the energies of frontier molecular orbitals (HOMO/LUMO), providing insights into the molecule's reactivity and potential degradation pathways.[10]
-
Quantitative Structure-Activity Relationship (QSAR): A QSAR study would involve synthesizing and testing a series of dichloropicolinic acid isomers and related analogs. Computational chemistry would then be used to calculate various molecular descriptors (e.g., LogP, dipole moment, steric parameters). Statistical analysis would correlate these descriptors with the observed herbicidal activity, leading to a predictive model that can guide the design of new, more potent herbicides.[11]
Part 4: Synthesis and Degradation Pathways
Theoretical chemistry not only predicts biological activity but also informs the practical aspects of chemical synthesis and predicts environmental fate.
Synthesis of Dichloropicolinic Acids
The synthesis of dichloropicolinic acids often involves the selective dechlorination of more highly chlorinated precursors. The electrochemical method is a prominent technique for commercial production due to its high yield and purity.
Protocol: Electrochemical Synthesis of 3,6-Dichloropicolinic Acid
This protocol is adapted from established methodologies for the electrochemical reduction of tetrachloropicolinic acid.[12]
-
Electrolyte Preparation: Dissolve 3,4,5,6-tetrachloropicolinic acid in an alkaline aqueous solution (e.g., using NaOH or KOH) to a desired concentration. The initial pH is adjusted to between 8.5 and 11.0.[12]
-
Electrolytic Cell Setup: Prepare a tank-type undivided electrolytic cell. A silver (Ag) cathode is often employed for this process, though other materials can be used.
-
First Electrolytic Reduction: Apply a constant current to the cell. The reaction proceeds, selectively removing the chlorine atoms at the C4 and C5 positions. This step is carried out until the intermediate trichloropicolinic acid compounds are formed. The pH is maintained in the 8.5-11.0 range throughout this phase.[12]
-
pH Adjustment: After the formation of the trichloropicolinate intermediates, increase the alkalinity of the solution to a pH between 13.0 and 13.5 by adding a concentrated solution of a strong base like sodium hydroxide.[12]
-
Second Electrolytic Reduction: Continue the electrolysis at the higher pH. This condition facilitates the final dechlorination step to yield 3,6-Dichloropicolinic acid.
-
Product Isolation: Upon completion of the reaction, terminate the current. Acidify the resulting solution with a mineral acid (e.g., concentrated HCl) to a pH of 1-2. This protonates the carboxylate group, causing the 3,6-Dichloropicolinic acid product to precipitate out of the solution.[13]
-
Purification: Recover the solid product by filtration. Wash the precipitate with water and then dry. Further purification can be achieved by recrystallization from a suitable solvent or by an extraction-stripping process.[13]
Caption: Workflow for the electrochemical synthesis of 3,6-dichloropicolinic acid.
Degradation Pathways
The environmental persistence of chlorinated aromatic compounds is a significant concern. Theoretical studies can help predict degradation pathways, which often involve microbial action. While the specific degradation pathway for this compound is uncharacterized, studies on analogous structures like 3,4-dichloroaniline (DCA) provide a plausible model.[14]
The microbial degradation of chlorinated aromatics typically proceeds through two phases:
-
Initial Attack: Enzymes such as dioxygenases hydroxylate the aromatic ring, often displacing a chlorine atom. This initial step is critical as it makes the ring more susceptible to cleavage.[14]
-
Ring Cleavage: The resulting dichlorocatechol intermediate undergoes ortho- or meta-cleavage, breaking open the aromatic ring. The resulting linear, chlorinated aliphatic acids are then further metabolized into central metabolic intermediates like CO₂, H₂O, and Cl⁻.[15]
The persistence of 3,6-Dichloropicolinic acid in soil suggests that these degradation pathways are slow for this particular isomer.[7] The altered chlorine positions in this compound could potentially make it more or less susceptible to microbial enzymatic attack.
Part 5: Analytical Methodologies
The validation of theoretical predictions and the monitoring of environmental fate require robust analytical methods. Gas-liquid chromatography (GLC) is a standard technique for the detection of dichloropicolinic acid in environmental matrices like soil.[16]
Protocol: GLC Determination of 3,6-Dichloropicolinic Acid in Soil
This protocol is a generalized workflow based on the method developed by Pik and Hodgson.[16]
-
Extraction:
-
Weigh 1.0 g of the soil sample into a centrifuge tube.
-
Add a suitable volume of 1N NaCl solution (at approximately pH 7).
-
Vortex or shake vigorously to extract the analyte from the soil matrix into the aqueous phase.
-
Centrifuge the sample to pellet the soil particles.
-
-
Derivatization (Methylation):
-
Transfer an aliquot of the supernatant to a clean vial.
-
The carboxylic acid group is not volatile enough for direct GLC analysis and must be derivatized. Methylate the sample using freshly prepared diazomethane. This is a hazardous reagent and must be handled with extreme caution in a fume hood using appropriate personal protective equipment. The diazomethane converts the carboxylic acid to its more volatile methyl ester.
-
-
Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the methylated extract into the gas chromatograph.
-
Instrument: A gas chromatograph equipped with an electron capture detector (ECD) is used. The ECD is highly sensitive to halogenated compounds like dichloropicolinates.
-
Column: Use a suitable capillary or packed column that provides good separation for the analyte.
-
Conditions: Optimize the injector temperature, oven temperature program, and carrier gas flow rate to achieve a sharp peak with a reproducible retention time.
-
-
Quantification:
-
Prepare a calibration curve using standards of methylated 3,6-Dichloropicolinic acid of known concentrations.
-
Quantify the amount of analyte in the sample by comparing its peak area to the calibration curve. The detection limit for this method can be as low as 6 parts-per-billion (ppb).[16]
-
Part 6: Toxicology and Environmental Impact
A crucial aspect of agrochemical development is the assessment of toxicological risk and environmental impact.
-
Mammalian Toxicity: Toxicological studies on 3,6-Dichloropicolinic acid (Clopyralid) have shown it to have low acute toxicity.[17] Teratogenicity studies in rats and rabbits did not detect any teratogenic effects, although maternal toxicity (decreased body weight gain) was observed in rats at high doses (250 mg/kg/day).[17] This suggests that the molecule does not pose a high risk for developmental abnormalities at expected exposure levels.
-
Environmental Fate: The primary environmental concern for 3,6-Dichloropicolinic acid is its persistence in soil and its potential to leach into groundwater due to its water solubility.[6][7] Its slow degradation means it can remain in the soil for extended periods, potentially affecting subsequent sensitive crops planted in the same field. The environmental fate of the 3,4-isomer is unknown but would be a critical area for future investigation.
Part 7: Conclusion and Future Directions
This technical guide has utilized the extensive data on 3,6-Dichloropicolinic acid to build a theoretical framework for understanding the broader class of dichloropicolinic acids. We have established that the herbicidal activity is rooted in the molecule's ability to mimic natural auxin, a mechanism that can be effectively modeled with computational tools like molecular docking and DFT. Synthesis is well-understood, with electrochemical reduction offering a high-yield pathway, while environmental degradation is slow, presenting a persistence challenge.
The significant lack of data for This compound and other isomers represents a clear opportunity for future research. A systematic investigation is warranted, which should include:
-
Synthesis and Characterization: Development of robust synthetic routes for all dichloropicolinic acid isomers and full characterization of their physicochemical properties.
-
Comparative Biological Assays: In-vitro receptor binding assays (e.g., with TIR1) and whole-plant herbicidal activity assays to quantify the structure-activity relationship across the isomer series.
-
Computational QSAR Studies: A comprehensive QSAR study, integrating the experimental data from the above points, to build a predictive model for designing novel picolinate-based herbicides with improved efficacy and tailored environmental profiles.
-
Degradation and Toxicological Studies: Comparative studies on the microbial degradation rates and toxicological profiles of the lesser-known isomers to identify candidates with a more favorable environmental and safety footprint.
By pursuing these research avenues, the scientific community can fully map the chemical and biological landscape of dichloropicolinic acids, potentially uncovering new active ingredients for sustainable agriculture.
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A Technical Guide to the Physical State and Appearance of 3,4-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropicolinic acid, a halogenated derivative of picolinic acid, is a compound of significant interest in various chemical and pharmaceutical research areas. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical and chemical properties. This in-depth technical guide provides a comprehensive overview of the physical state and appearance of this compound, offering valuable insights for its handling, characterization, and application in research and development.
Chemical Structure and Properties at a Glance
To understand the physical characteristics of this compound, it is essential to first consider its molecular structure. The presence of a carboxylic acid group, a pyridine ring, and two chlorine atoms on the aromatic ring dictates its intermolecular forces and, consequently, its macroscopic properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO₂ | |
| Molecular Weight | 192.00 g/mol | |
| Physical State | Solid | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Boiling Point | 317 °C | [1] |
| Density | 1.612 g/cm³ | [1] |
| pKa (Predicted) | 1.95 ± 0.25 | [1] |
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Detailed Physical State and Appearance
Under standard laboratory conditions, this compound exists as a solid. Commercial preparations are typically described as an off-white to yellow solid, indicating that the pure compound is likely a white or colorless crystalline substance, with the coloration arising from minor impurities.[1]
The solid nature of this compound is a direct consequence of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups of adjacent molecules and dipole-dipole interactions arising from the polar pyridine ring and carbon-chlorine bonds. These interactions lead to a relatively high melting point, a characteristic feature of crystalline organic acids.
Thermal Properties
Melting Point
A definitive melting point for this compound is not consistently reported in publicly available literature. However, by examining the melting points of its isomers, we can estimate a probable range.
-
4,6-Dichloropicolinic acid: 99-103 °C or 111-112 °C
-
3,6-Dichloropicolinic acid: 150-152 °C or 151-153 °C
The position of the chlorine atoms on the pyridine ring significantly influences the crystal lattice energy and, therefore, the melting point. The variation in the melting points of the isomers highlights the importance of positional isomerism in determining physical properties. It is anticipated that the melting point of this compound would fall within a similar range, likely between 100°C and 160°C.
Boiling Point
The boiling point of this compound is reported to be 317 °C.[1] This relatively high boiling point is consistent with a molecule possessing a carboxylic acid functional group, which allows for strong hydrogen bonding, and a significant molecular weight.
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis, purification, and biological assays. The presence of both a polar carboxylic acid group and a less polar dichlorinated pyridine ring gives this compound a mixed solubility profile.
-
Aqueous Solubility: Due to the carboxylic acid moiety, some solubility in water is expected, likely enhanced at higher pH values where the carboxylate salt is formed. However, the presence of the two chlorine atoms increases the lipophilicity of the molecule, which would decrease its water solubility compared to unsubstituted picolinic acid.
-
Organic Solvent Solubility: this compound is expected to exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Based on the behavior of similar compounds, it is likely to be soluble in:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Its solubility in less polar solvents such as chloroform, dichloromethane, and ethyl acetate is expected to be moderate to low. It is likely to be poorly soluble in non-polar solvents like hexanes and toluene.
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used to determine the melting point range of this compound.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid sample.
Qualitative Solubility Assessment
A simple experimental procedure can be employed to assess the qualitative solubility of this compound in various solvents.
Protocol for Qualitative Solubility Testing:
-
Preparation: Place a small, accurately weighed amount (e.g., 1-2 mg) of this compound into a series of small test tubes.
-
Solvent Addition: To each test tube, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, methanol, ethanol, DMSO, chloroform, hexane).
-
Observation: Agitate the mixture at room temperature and observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.
Conclusion
This compound is an off-white to yellow solid with a high boiling point, indicative of strong intermolecular forces. While its precise melting point is not definitively established, it is expected to be in the range of its isomers. Its solubility is predicted to be highest in polar organic solvents. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling them to handle, purify, and utilize it effectively in their research endeavors. Further experimental characterization, particularly single-crystal X-ray diffraction, would provide more definitive insights into its solid-state structure and properties.
References
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Navigating the Niche Landscape of 3,4-Dichloropicolinic Acid: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and drug development professionals, the procurement of specific chemical entities is a critical yet often challenging aspect of the discovery pipeline. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 3,4-Dichloropicolinic acid, a pyridinecarboxylic acid derivative with potential applications in medicinal chemistry and agrochemical research. While direct, off-the-shelf commercial suppliers are limited, this guide offers insights into potential sourcing avenues, highlights the importance of isomeric purity, and provides a comparative analysis of more readily available dichloropicolinic acid isomers.
The Scarcity of this compound: A Market Overview
Procuring this compound presents a notable challenge for researchers. Unlike its more common isomers, this specific compound is not widely listed in the catalogs of major chemical suppliers. This scarcity suggests that it is likely a niche product, potentially available through custom synthesis or from a limited number of specialized vendors.
One potential supplier, RHENIUM BIO SCIENCE , lists "this compound 95%" with a CAS number of 959578-03-1.[1] However, this CAS number is not consistently corroborated across major chemical databases for this specific isomer, underscoring the importance of thorough verification by the end-user. Another avenue for procurement may be through quote-based services like ChemUniverse , which lists the compound as available upon request.
Given the limited availability, researchers should be prepared for longer lead times and potentially higher costs associated with custom synthesis. It is imperative to engage with potential suppliers to confirm the identity and purity of the compound, ideally through independent analytical verification upon receipt.
Isomeric Landscape: A Comparative Analysis of Dichloropicolinic Acids
In a research and development context, understanding the landscape of available isomers is crucial. When a specific isomer like this compound is difficult to obtain, researchers may consider related, more accessible compounds for initial studies or as synthetic precursors. The following table provides a comparative overview of several commercially available dichloropicolinic acid isomers.
| Isomer | CAS Number | Key Properties & Known Applications | Potential Commercial Suppliers |
| 3,6-Dichloropicolinic Acid | 1702-17-6 | Herbicide (Clopyralid), plant growth regulator.[2] | NINGBO INNO PHARMCHEM CO.,LTD. |
| 4,6-Dichloropicolinic Acid | 88912-25-8 | Chemical intermediate. | Sigma-Aldrich |
| 3,5-Dichloropicolinic Acid | 81719-53-1 | Chemical intermediate. | GlobalChemMall |
| 3-Amino-4,6-dichloropicolinic acid | 1073182-87-2 | Building block for drug discovery. | ChemScene |
Procurement Workflow for Dichloropicolinic Acids
Caption: A generalized synthetic approach to dichloropicolinic acid isomers.
Quality Control and Analytical Methods
Independent verification of the identity and purity of this compound is paramount. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Applications in Research and Drug Development
Picolinic acid derivatives are a well-established class of compounds with diverse biological activities. They are notably used as herbicides, with compounds like clopyralid (3,6-Dichloropicolinic acid) acting as synthetic auxins. [2]In the realm of drug discovery, the picolinic acid scaffold is explored for its potential as a building block in the development of novel therapeutic agents. The specific substitution pattern of chlorine atoms on the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity, making isomers like this compound interesting targets for screening and lead optimization.
Safety, Handling, and Storage
General Handling Precautions:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
RHENIUM BIO SCIENCE. This compound 95%. [Link]
-
Wang, Y., et al. (2012). Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
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An In-depth Technical Guide to the Safe Handling of 3,4-Dichloropicolinic Acid
This guide provides a comprehensive overview of the safety protocols and handling procedures for 3,4-Dichloropicolinic acid, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets, regulatory guidelines, and toxicological data on analogous compounds to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory operations.
Introduction and Scientific Context
This compound is a halogenated pyridine carboxylic acid. This class of compounds is recognized for its biological activity, often serving as scaffolds in the development of herbicides and pharmaceuticals. The presence of the carboxylic acid and chlorine substituents on the pyridine ring dictates its reactivity, solubility, and toxicological profile. A thorough comprehension of its chemical nature is fundamental to anticipating its behavior and implementing appropriate safety measures in a research and development setting.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively available, data from analogous compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3,6-Dichloropicolinic acid (clopyralid) provide valuable insights into its potential hazards.[1][2][3][4]
Primary Hazards Include:
-
Acute Oral Toxicity: Harmful if swallowed.[5] Ingestion can lead to gastrointestinal distress.[2][6]
-
Serious Eye Damage: Causes serious eye damage.[5]
-
Skin Irritation: Causes skin irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Prudent Laboratory Practices and Engineering Controls
The foundation of safety when handling this compound lies in a well-established Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8]
The Hierarchy of Controls
A systematic approach to minimizing exposure is crucial. The hierarchy of controls, from most to least effective, should be implemented:
-
Elimination/Substitution: If the experimental design permits, consider substituting this compound with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.
-
Administrative Controls: These are changes in work practices and procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.
Caption: Hierarchy of controls for chemical safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][11] | To protect against splashes and solid particulates causing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[9] | To prevent skin irritation and potential absorption. |
| Respiratory Protection | A NIOSH-approved respirator may be required for situations with a high potential for aerosol generation or if engineering controls are insufficient. | To prevent respiratory tract irritation. |
Handling and Storage Protocols
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[5]
-
Use in a well-ventilated area, preferably a chemical fume hood.[9][11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Keep away from heat, sparks, and open flames.[11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Wash clothing before reuse. Seek medical attention if irritation persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response
A tiered response is necessary depending on the scale of the spill.
Caption: Workflow for responding to a chemical spill.
Minor Spill (manageable by trained laboratory personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using absorbent materials.
-
For solid spills, carefully sweep to avoid generating dust and place in a sealed container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (requires emergency response):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Isolate the area by closing doors and posting warnings.
-
Provide emergency responders with details of the spilled chemical.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Boiling Point | 317°C[13] |
| Density | 1.612 g/cm³[13] |
| Flash Point | 145°C[13] |
| pKa | 1.95 ± 0.25 (Predicted)[13] |
| Storage Temperature | 2-8°C under inert gas[13] |
Toxicological and Environmental Fate Considerations (Based on Analogs)
-
Toxicity: Studies on the analog 2,4-D have shown it can cause a range of effects from gastrointestinal distress to neurotoxicity at high doses.[2][6] Chronic exposure in animal studies has been linked to esophageal and intestinal issues.[1] The herbicide clopyralid (3,6-Dichloropicolinic acid) was not found to be teratogenic in rats and rabbits.[14][15]
-
Environmental Fate: Dichloropicolinic acid derivatives can be persistent in the environment. Their mobility in soil and water is a concern, and they are known to be toxic to some aquatic life.[3][4][16][17] Therefore, it is imperative to prevent any release into the environment.
Conclusion
This compound is a compound that requires careful and informed handling due to its potential hazards. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established protocols for handling, storage, and emergency response, researchers can work safely and effectively with this chemical. This guide serves as a foundational resource, and it is essential to always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Chemical Hygiene Plan before initiating any work.
References
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ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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SEPS Services. (2022, July 10). 8 Steps to Handling Chemical Spills in the Lab. Retrieved from [Link]
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Lab Manager Magazine. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
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GMP SOP. (n.d.). Chemical spill response, step-by-step procedure for pharmaceutical operations. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]
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(n.d.). Spill-Management.pdf. Retrieved from [Link]
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Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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(n.d.). Managing Spills in the Laboratory. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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(n.d.). 5. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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NIOSH - CDC. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
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Chemsrc. (2025, August 21). 3,6-Dichloropicolinic acid | CAS#:1702-17-6. Retrieved from [Link]
-
NIOSH - CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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PubMed. (n.d.). Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits. Retrieved from [Link]
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Oxford Academic. (n.d.). Teratologic Evaluation of 3,6-Dichloropicolinic Acid in Rats and Rabbits. Retrieved from [Link]
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Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]
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PubMed. (n.d.). Fate of 3,6-dichloropicolinic acid in soils. Retrieved from [Link]
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NIOSH - CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Chemical Hazard Communication. Retrieved from [Link]
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White Rose eTheses Online. (2009, October 27). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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(n.d.). Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Retrieved from [Link]
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PubMed. (n.d.). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid | C6H3Cl2NO2 | CID 219989. Retrieved from [Link]
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Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
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(n.d.). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Retrieved from [Link]
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Regulations.gov. (n.d.). Summary of Product Chemistry, Environmental Fate, and Ecotoxicity Data for the Glycolic Acid Registration Review. Retrieved from [Link]
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Methodological & Application
Synthesis of Novel Derivatives from 3,4-Dichloropicolinic Acid: A Guide for Researchers
Introduction: The Versatility of the Picolinic Acid Scaffold
3,4-Dichloropicolinic acid is a valuable starting material in medicinal chemistry and drug discovery. The presence of a carboxylic acid group and two reactive chlorine atoms on the pyridine ring offers a trifecta of opportunities for chemical modification. This allows for the systematic exploration of chemical space to develop novel compounds with a wide range of biological activities. The carboxylic acid moiety serves as a handle for the synthesis of amides and esters, enabling the introduction of diverse functional groups that can modulate physicochemical properties and target engagement. The chlorine atoms, positioned at the 3- and 4-positions of the pyridine ring, are susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making this compound a privileged scaffold in the design of new therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from this compound. We will delve into the key synthetic strategies, providing detailed, field-proven insights and step-by-step protocols for the synthesis of amides, esters, and for the functionalization of the pyridine core via nucleophilic aromatic substitution and cross-coupling reactions.
I. Derivatization of the Carboxylic Acid Group: Amide and Ester Synthesis
The carboxylic acid functionality of this compound is a prime site for derivatization to generate amides and esters. These modifications can significantly impact a molecule's solubility, metabolic stability, and biological activity.
A. Amide Synthesis via Coupling Reagents
The direct reaction of a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[1][2]
Causality Behind Experimental Choices: Carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their reliability and mild reaction conditions.[2] The choice between DCC and EDC often depends on the desired workup procedure. Dicyclohexylurea, the byproduct of DCC, is poorly soluble in most organic solvents and can be removed by filtration. In contrast, the urea byproduct of EDC is water-soluble, allowing for an aqueous workup. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress side reactions and minimize racemization when using chiral amines.
Experimental Protocol: General Procedure for Amide Synthesis using EDC
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add EDC (1.2-1.5 eq) and HOBt (1.2-1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.0-1.5 eq) should be added.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Table 1: Representative Conditions for Amide Synthesis
| Coupling Reagent | Additive | Base (if needed) | Solvent | Temperature | Typical Reaction Time |
| EDC | HOBt | DIPEA | DMF | Room Temp. | 2-12 h |
| DCC | DMAP | - | DCM | 0 °C to Room Temp. | 4-16 h |
| HATU | - | DIPEA | DMF | Room Temp. | 1-4 h |
B. Ester Synthesis: Fischer and Steglich Esterification
Esterification is another key transformation of the carboxylic acid group. The choice of method depends on the stability of the starting materials and the desired ester.
Causality Behind Experimental Choices:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[3] The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction towards the ester product. This method is suitable for simple, non-acid sensitive alcohols.[4]
-
Steglich Esterification: For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative.[5] This reaction utilizes DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation at room temperature.[5]
Experimental Protocol: General Procedure for Steglich Esterification
-
Dissolution: Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like DCM.
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1-1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup and Purification: Filter off the precipitated dicyclohexylurea. Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
II. Modification of the Pyridine Ring: Harnessing the Reactivity of the Chlorine Atoms
The two chlorine atoms on the pyridine ring of this compound are key to building molecular complexity. Their reactivity can be exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
A. Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing carboxylic acid group, makes the chlorine atoms susceptible to displacement by nucleophiles.
Causality Behind Experimental Choices: Regioselectivity
In nucleophilic aromatic substitution reactions on dichloropyridines, the position of attack is governed by the stability of the intermediate Meisenheimer complex. For this compound, nucleophilic attack is generally favored at the 4-position. The negative charge in the Meisenheimer complex formed upon attack at C-4 can be delocalized onto the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, providing greater stabilization compared to attack at the C-3 position. The choice of nucleophile, solvent, and temperature can influence the reaction rate and selectivity. Common nucleophiles include amines, alkoxides, and thiolates.
Experimental Protocol: General Procedure for S N Ar with an Amine
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound or its corresponding ester (1.0 eq), the desired amine (2.0-5.0 eq), and a suitable solvent such as ethanol, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
-
Base Addition: If the amine is not in large excess, a non-nucleophilic base like potassium carbonate or DIPEA (2.0-3.0 eq) can be added to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. Microwave irradiation can often significantly reduce reaction times.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
dot
Caption: SNAr reaction pathway at the C-4 position.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound derivatives, Suzuki-Miyaura and Sonogashira couplings are particularly useful. To perform these reactions, the carboxylic acid is typically first converted to an ester (e.g., methyl or ethyl ester) to prevent interference with the organometallic reagents.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or boronic ester) with an organic halide.[6][7] This reaction is highly versatile for creating biaryl or aryl-alkenyl linkages.
Causality Behind Experimental Choices: Catalyst and Ligand Selection
The success of a Suzuki coupling often depends on the choice of the palladium catalyst and the phosphine ligand. For coupling with chloro-pyridines, which are less reactive than their bromo or iodo counterparts, electron-rich and bulky phosphine ligands such as XPhos, SPhos, or tricyclohexylphosphine are often required to facilitate the oxidative addition step.[7] A variety of palladium precursors can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is also critical for the transmetalation step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the methyl or ethyl ester of this compound (1.0 eq), the boronic acid or ester (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
dot
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
The Synthetic Versatility of 3,4-Dichloropicolinic Acid: A Guide to Potential Applications in Organic Synthesis
Introduction: Unveiling the Potential of a Polysubstituted Pyridine Carboxylic Acid
3,4-Dichloropicolinic acid, a polysubstituted pyridine carboxylic acid, presents a unique combination of functional groups that suggests a range of potential applications in modern organic synthesis. The pyridine nitrogen and the carboxylic acid moiety can act as a bidentate chelating unit, making it a candidate for use as a ligand in transition metal catalysis. The carboxylic acid group also opens the door to decarboxylative cross-coupling reactions, a powerful tool for carbon-carbon bond formation. Furthermore, the chloro-substituents on the pyridine ring are amenable to various cross-coupling reactions, allowing for further functionalization. While specific, documented protocols for the use of this compound in these contexts are not abundant in the current literature, this guide will provide a detailed overview of its potential applications based on the established reactivity of analogous compounds. We will explore its prospective roles in decarboxylative cross-coupling, as a directing group in C-H functionalization, and as a building block in the synthesis of complex molecules through established cross-coupling methodologies.
I. Decarboxylative Cross-Coupling: A Gateway to Novel Pyridine Scaffolds
Decarboxylative cross-coupling has emerged as a powerful strategy for the formation of C-C bonds, utilizing readily available carboxylic acids as coupling partners.[1][2] The reaction involves the extrusion of CO₂ and the formation of a new bond between the carbon atom of the carboxylic acid and a suitable coupling partner, typically an aryl or vinyl halide. Given that heteroaromatic carboxylic acids are known to undergo such transformations, it is highly probable that this compound can serve as a substrate in these reactions.[3]
Mechanistic Insights: The Palladium/Copper Catalyzed Pathway
A common catalytic system for decarboxylative cross-coupling involves a combination of palladium and copper catalysts. The proposed mechanism for the decarboxylative coupling of a heteroaromatic carboxylic acid with an aryl halide is as follows:
Caption: Generalized catalytic cycle for Pd/Cu-catalyzed decarboxylative cross-coupling.
In this cycle, the palladium(0) catalyst undergoes oxidative addition to the aryl halide. Concurrently, the heteroaromatic carboxylic acid reacts with a copper(I) salt to facilitate decarboxylation, forming an organocopper intermediate. This intermediate then transmetalates with the palladium(II) complex, and subsequent reductive elimination yields the desired cross-coupled product and regenerates the palladium(0) catalyst.
Protocol: Decarboxylative Cross-Coupling of a Picolinic Acid Derivative with an Aryl Bromide (Analogous System)
While a specific protocol for this compound is not available, the following procedure for the decarboxylative cross-coupling of 2-picolinic acid provides a strong starting point for optimization.
| Reagent | Amount | Molar Equiv. |
| 2-Picolinic Acid | 123 mg | 1.0 |
| Aryl Bromide | - | 1.2 |
| Pd(OAc)₂ | 11.2 mg | 0.05 |
| CuI | 19.0 mg | 0.1 |
| 1,10-Phenanthroline | 36.0 mg | 0.2 |
| K₂CO₃ | 276 mg | 2.0 |
| Anhydrous DMF | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-picolinic acid (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Note: For this compound, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields.
II. Picolinamide as a Directing Group for C-H Functionalization
The pyridine nitrogen and a suitably placed functional group can act in concert to direct transition metal-catalyzed C-H activation. While the carboxylic acid of this compound itself can act as a directing group, its amide derivative, 3,4-dichloropicolinamide, is a more established motif for directing C-H functionalization.[4][5] This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for late-stage modification of complex molecules.
Mechanistic Rationale: Chelation-Assisted C-H Activation
The picolinamide moiety acts as a bidentate directing group, coordinating to a transition metal center (e.g., palladium or cobalt) to form a stable five-membered metallacycle. This brings the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
Caption: General workflow for picolinamide-directed C-H functionalization.
Protocol: Cobalt-Catalyzed Picolinamide-Directed C(sp³)–H Thioetherification (Analogous System)
The following protocol for the cobalt-catalyzed C(sp³)–H thioetherification of a picolinamide derivative demonstrates the utility of this directing group strategy.[6] This could be adapted for derivatives of this compound.
| Reagent | Amount | Molar Equiv. |
| Picolinamide Substrate | - | 1.0 |
| N-(Phenylsulfanyl)succinimide | - | 1.5 |
| Co(OAc)₂·4H₂O | 12.5 mg | 0.1 |
| Ag₂CO₃ | 138 mg | 1.0 |
| PivOH | 10.2 mg | 0.2 |
| Anhydrous 1,4-Dioxane | 2 mL | - |
Procedure:
-
To a dry reaction tube, add the picolinamide substrate (0.5 mmol), N-(phenylsulfanyl)succinimide (0.75 mmol), Co(OAc)₂·4H₂O (0.05 mmol), Ag₂CO₃ (0.5 mmol), and PivOH (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add 2 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the tube and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired thioether product.
III. This compound as a Building Block in Cross-Coupling Reactions
The two chlorine atoms on the pyridine ring of this compound are potential handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[7][8][9] These reactions would allow for the introduction of a wide range of substituents at the 3- and 4-positions of the picolinic acid scaffold, leading to the synthesis of diverse and complex molecules. The carboxylic acid group can be protected as an ester prior to the cross-coupling reaction to avoid potential interference.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[10]
Protocol: Suzuki-Miyaura Coupling of a Dichloropyridine Derivative (General Procedure)
| Reagent | Amount | Molar Equiv. |
| Dichloropyridine Derivative | - | 1.0 |
| Arylboronic Acid | - | 1.1 - 2.2 |
| Pd(PPh₃)₄ | 2-5 mol% | - |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | - |
| Solvent (e.g., Toluene, Dioxane/H₂O) | - | - |
Procedure:
-
In a flask, dissolve the dichloropyridine derivative (1.0 mmol) and the arylboronic acid (1.1-2.2 mmol) in the chosen solvent system.
-
Add the palladium catalyst and the base.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
B. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11][12]
Protocol: Heck Reaction of a Dichloropyridine Derivative (General Procedure)
| Reagent | Amount | Molar Equiv. |
| Dichloropyridine Derivative | - | 1.0 |
| Alkene | - | 1.2 |
| Pd(OAc)₂ | 1-5 mol% | - |
| Ligand (e.g., PPh₃, P(o-tolyl)₃) | 2-10 mol% | - |
| Base (e.g., Et₃N, K₂CO₃) | 1.5 - 2.0 | - |
| Solvent (e.g., DMF, NMP) | - | - |
Procedure:
-
Combine the dichloropyridine derivative, alkene, palladium catalyst, ligand, and base in a suitable solvent.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform a standard aqueous workup.
-
Extract the product, dry the organic phase, and purify by chromatography.
C. Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][13]
Protocol: Sonogashira Coupling of a Dichloropyridine Derivative (General Procedure)
| Reagent | Amount | Molar Equiv. |
| Dichloropyridine Derivative | - | 1.0 |
| Terminal Alkyne | - | 1.2 |
| PdCl₂(PPh₃)₂ | 1-3 mol% | - |
| CuI | 2-5 mol% | - |
| Base (e.g., Et₃N, i-Pr₂NH) | 2.0 | - |
| Solvent (e.g., THF, DMF) | - | - |
Procedure:
-
To a solution of the dichloropyridine derivative and terminal alkyne in an appropriate solvent, add the palladium catalyst, copper(I) iodide, and a suitable base.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Upon completion, perform an aqueous workup and extract the product.
-
Dry the organic layer and purify the product by chromatography.
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4][6]
Protocol: Buchwald-Hartwig Amination of a Dichloropyridine Derivative (General Procedure)
| Reagent | Amount | Molar Equiv. |
| Dichloropyridine Derivative | - | 1.0 |
| Amine | - | 1.2 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1-2 mol% | - |
| Ligand (e.g., Xantphos, RuPhos) | 2-4 mol% | - |
| Base (e.g., NaOt-Bu, Cs₂CO₃) | 1.4 - 2.0 | - |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base.
-
Add the dichloropyridine derivative and the amine, followed by the anhydrous solvent.
-
Seal the reaction vessel and heat with stirring for the required time.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic phase, and purify by chromatography.
Conclusion
This compound holds considerable, though largely untapped, potential as a versatile building block and reagent in organic synthesis. Based on the established reactivity of related picolinic acids and dichloropyridines, it is a promising candidate for decarboxylative cross-coupling reactions, for use as a directing group (in its amide form) in C-H functionalization, and as a scaffold for further elaboration via a variety of palladium-catalyzed cross-coupling reactions. The protocols provided in this guide, based on analogous systems, offer a solid foundation for researchers to begin exploring the synthetic utility of this intriguing molecule. Further investigation into the specific reactivity of this compound is warranted and will undoubtedly unveil new and efficient pathways to novel and valuable chemical entities.
References
- Goossen, L. J., & Koley, D. (2006). Palladium-catalyzed decarboxylative cross-coupling of aryl halides with ortho-substituted aromatic carboxylic acids.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-catalyzed arylation of C(sp3)–H bonds at the γ-position. Organic Letters, 11(21), 4874-4877.
- Forgione, P., Brochu, M. P., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). A simple and efficient palladium-catalyzed decarboxylative cross-coupling of 2-furoic acid with aryl bromides. The Journal of Organic Chemistry, 71(1), 279-282.
- Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry–A European Journal, 20(52), 17606-17615.
- Pawlak, M., et al. (2025). Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide. Chemphyschem : a European journal of chemical physics and physical chemistry, 26.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 1147-1169.
- Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Ackermann, L. (2013). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 113(7), 4828-4908.
- Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium (II)-catalyzed C–H bond activation and functionalization. Chemical Reviews, 112(11), 5879-5918.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
- de Vries, J. G. (2001). The Heck reaction. The Mizoroki-Heck Reaction, 1-23.
-
Wikipedia contributors. (2023, November 27). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, November 29). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, December 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, December 19). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Yin, L., & Liebscher, J. (2007). Carbon–carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
- Shang, R., & Liu, L. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54(12), 1670-1687.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
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Application Notes and Protocols for the Analytical Identification of 3,4-Dichloropicolinic Acid
Abstract
This document provides a comprehensive guide to the analytical methods for the identification and quantification of 3,4-Dichloropicolinic acid. Intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, these notes detail field-proven protocols for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system designs, and references to authoritative standards are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Properties
This compound is a halogenated pyridine derivative. Its chemical structure, featuring a carboxylic acid group and two chlorine atoms on the pyridine ring, imparts specific chemical properties that dictate the analytical strategies required for its detection. Accurate identification and quantification are critical in various fields, including environmental analysis, where chlorinated organic compounds are of regulatory concern, and in pharmaceutical development, where it may be a synthetic precursor or impurity.
The analytical challenge lies in efficiently extracting this polar, acidic compound from complex sample matrices and achieving sensitive, specific detection. This guide outlines two primary chromatographic techniques that offer the necessary selectivity and sensitivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959578-03-1 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| Boiling Point | 317°C | [1] |
| Density | 1.612 g/cm³ | [1] |
| pKa | 1.95 ± 0.25 (Predicted) | [1] |
| Storage | 2-8°C under inert gas | [1] |
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[4] The choice of method is dictated by the matrix (e.g., water, soil, biological tissue) and the subsequent analytical technique.
General Matrix Considerations
-
Aqueous Samples (Water, Wastewater): These samples may require pH adjustment to ensure the analyte is in a suitable form for extraction. Solid-Phase Extraction (SPE) is often the method of choice for its efficiency and ability to handle larger volumes.[5]
-
Solid Samples (Soil, Sediment, Tissue): These matrices require an initial extraction step to move the analyte into a liquid phase. Techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4][6] The QuEChERS method, in particular, has gained prominence for its speed and effectiveness with a wide range of analytes.[6]
Key Extraction Techniques
-
Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of the analyte between the aqueous sample and a water-immiscible organic solvent.[4] The pH of the aqueous phase must be adjusted to below the pKa of this compound (~1.95) to protonate the carboxylic acid, making it less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Solid-Phase Extraction (SPE): This has become the predominant method for its high recovery, reproducibility, and low solvent consumption.[5] For an acidic compound like this compound, a mixed-mode anion-exchange sorbent can be highly effective. The sorbent retains the deprotonated (negatively charged) analyte at neutral pH, interferences are washed away, and the pure analyte is then eluted with an acidic solvent.
Method 1: HPLC-MS/MS Analysis
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the premier technique for quantifying trace levels of polar organic compounds. It offers exceptional sensitivity and selectivity, allowing for direct analysis of the analyte without derivatization. The protocol described here is adapted from established methods for similar chlorinated aromatic acids and anilines.[7][8]
Principle
The sample extract is injected into an HPLC system where this compound is separated from other components on a reverse-phase C18 column. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The specific precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides highly specific and quantitative detection.[7]
Visual Workflow for HPLC-MS/MS Analysis
Caption: Workflow for HPLC-MS/MS analysis of this compound.
Detailed Experimental Protocol
A. Sample Extraction & Cleanup (Modified QuEChERS for Soil)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to create a slurry.
-
Add internal standards as required.
-
Add 15 mL of 1% acetic acid in acetonitrile. The acid ensures the analyte remains protonated.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Cap tightly and shake vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive SPE) tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent like Primary Secondary Amine (PSA) to remove organic acids and other interferences.[7]
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant into a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.[7]
B. Instrumental Parameters
Table 2: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Standard for analytical scale columns. |
| Gradient | 10% B (0 min) -> 95% B (8 min) -> 95% B (10 min) -> 10% B (10.1 min) -> 10% B (12 min) | A typical gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
Table 3: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻. |
| Precursor Ion [M-H]⁻ | m/z 190.0 | Calculated for C₆H₂Cl₂NO₂⁻. |
| Product Ion 1 (Quantifier) | m/z 146.0 | Predicted loss of CO₂ (44 Da). This is a highly characteristic fragmentation. |
| Product Ion 2 (Qualifier) | m/z 110.0 | Predicted loss of CO₂ and HCl (dechlorination). Used for identity confirmation. |
| Key Voltages | Capillary: 3.0-3.5 kV; Cone: 20-30 V | To be optimized for maximum precursor ion intensity. |
| Collision Energy | 15-25 eV | To be optimized for maximum product ion intensity. |
Method 2: GC-MS Analysis with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique. However, due to the low volatility and high polarity of the carboxylic acid group, this compound must first be chemically modified into a more volatile form through a process called derivatization.[9] Methylation is the most common approach for carboxylic acids.[10]
Principle
The analyte is first extracted from the matrix and then derivatized, typically by converting the carboxylic acid group (-COOH) into a methyl ester (-COOCH₃). This reaction increases the analyte's volatility, allowing it to be analyzed by GC. The derivatized sample is injected into the GC, where the methyl ester of this compound is separated on a capillary column. The analyte then enters the mass spectrometer, is ionized (typically by Electron Ionization, EI), and the resulting fragmentation pattern serves as a chemical fingerprint for identification and quantification.
Visual Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol
A. Extraction and Derivatization
-
Extract the analyte from the sample matrix using an appropriate method (e.g., LLE with ethyl acetate after acidification of the sample to pH <2).
-
Evaporate the extraction solvent to dryness under nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent like methanol or toluene.
-
Derivatization: Add a methylating agent. A common and effective agent is diazomethane, though it is highly toxic and explosive and requires specialized handling and equipment.[10] Safer alternatives include using BF₃-methanol or trimethylsilyldiazomethane (TMSD).
-
Example with BF₃-Methanol: Add 1 mL of 14% BF₃ in methanol to the dried extract. Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
After cooling, add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the catalyst.
-
Vortex and allow the layers to separate.
-
Transfer the upper hexane layer, which now contains the methylated analyte, to a clean vial for GC-MS analysis.
B. Instrumental Parameters
Table 4: GC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) | Standard, robust column for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A starting point to ensure separation from solvent and matrix components. |
Table 5: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization producing a characteristic fragment library. |
| MS Source Temp. | 230°C | Standard operating temperature. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full scan for initial identification; SIM for enhanced sensitivity in quantification. |
| Expected Molecular Ion [M]⁺ | m/z 205 | For the methyl ester: C₇H₅Cl₂NO₂. |
| Key Fragment Ions (SIM) | m/z 205 (M⁺), 174 ([M-OCH₃]⁺), 146 ([M-COOCH₃]⁺) | These ions are characteristic of the molecule and its ester group, providing specificity. |
Method Validation and Quality Control
For both methods, a robust validation should be performed to ensure data quality. Key parameters include:
-
Linearity: A calibration curve should be prepared with at least five concentration levels, demonstrating a correlation coefficient (R²) of >0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For similar compounds, LOQs in the low µg/kg (ppb) range are achievable.[8]
-
Accuracy and Precision: Determined by analyzing replicate spiked samples at multiple concentrations. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of <20%.[8]
-
Matrix Effects: Assessed in HPLC-MS/MS by comparing the response of a standard in solvent to its response in a matrix extract. Matrix-matched calibration standards are often required.
Conclusion
The successful analysis of this compound hinges on a well-designed analytical strategy that pairs an efficient sample preparation protocol with a highly selective and sensitive instrumental technique. HPLC-MS/MS is the preferred method for its superior sensitivity and ability to analyze the compound in its native form. GC-MS provides a robust alternative but requires a critical derivatization step. The choice between these methods will depend on the specific application, required detection limits, sample matrix, and available instrumentation. The protocols and parameters provided herein serve as a comprehensive starting point for developing and validating a reliable analytical method for this compound.
References
-
Chemsrc. 3,6-Dichloropicolinic acid | CAS#:1702-17-6. Available from: [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]
-
U.S. Environmental Protection Agency. Chapter Four: Organic Analytes. Available from: [Link]
-
SIELC Technologies. Separation of 3,4-Dichlorophenol on Newcrom R1 HPLC column. Available from: [Link]
-
CONICET Digital. Green sample preparation strategies for organic/inorganic compounds in environmental samples. Available from: [Link]
-
Pik, A. J., & Hodgson, G. W. (1976). Gas-liquid chromatographic determination of 3,6-dichloropicolinic acid in soils. Journal of the Association of Official Analytical Chemists, 59(2), 264–268. Available from: [Link]
-
Chemistry LibreTexts. Sample Preparation. Available from: [Link]
-
ResearchGate. Sample Preparation Methods for the Determination of Organic Micropollutants. Available from: [Link]
-
Bcer, F., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC - NIH. Available from: [Link]
-
Pragolab. GC-MS Application Note. Available from: [Link]
-
RHENIUM BIO SCIENCE. This compound 95%. Available from: [Link]
-
Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health. Available from: [Link]
-
ResearchGate. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Available from: [Link]
-
PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Available from: [Link]
-
Galoux, M. P., Bernes, A. C., & Van Damme, J. C. (1985). Gas chromatographic determination of 3,6-dichloropicolinic acid residues in soils and its application to the residue dissipation in a soil. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Available from: [Link]
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- 7. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Quantification of 3,4-Dichloropicolinic Acid in Complex Mixtures by LC-MS/MS
Introduction
3,4-Dichloropicolinic acid, a pyridinecarboxylic acid derivative, is a compound of significant interest in various fields, including agrochemical and pharmaceutical development, due to its herbicidal activity and potential as a synthetic intermediate.[1] Accurate and robust quantification of this analyte in complex matrices is paramount for efficacy studies, environmental monitoring, and quality control. This application note presents a detailed, validated protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical solution.
The inherent challenges in quantifying acidic and polar molecules like this compound from intricate sample matrices, such as soil, water, or biological fluids, necessitate a highly specific and sensitive analytical approach. LC-MS/MS has emerged as the gold standard for such applications, offering superior selectivity and lower detection limits compared to conventional chromatographic techniques like HPLC with UV detection or gas chromatography (GC), which may require cumbersome derivatization steps.[2][3] This protocol has been developed and validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines to ensure data integrity and reliability.[4][5][6][7]
Principle of the Method
This method employs a reversed-phase liquid chromatography system for the separation of this compound from matrix components, coupled to a triple quadrupole mass spectrometer for detection and quantification. The analyte is ionized using electrospray ionization (ESI) in negative ion mode, which is particularly effective for acidic compounds. Quantification is achieved through Selected Reaction Monitoring (SRM), where the precursor ion of this compound is isolated and fragmented, and a specific product ion is monitored. This highly selective detection scheme minimizes interferences from the sample matrix, ensuring accurate quantification even at low concentrations.[8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d2, is strongly recommended to compensate for any variability during sample preparation and instrument analysis.
Materials and Reagents
Chemicals and Solvents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Sample Preparation Supplies
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Experimental Protocol
Standard and Sample Preparation
Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The concentration range should encompass the expected analyte concentrations in the samples.
Sample Preparation (Solid-Phase Extraction - SPE): Solid-phase extraction is a robust technique for extracting and concentrating acidic herbicides like this compound from aqueous matrices.[9][10][11]
-
Sample Pre-treatment: For aqueous samples, acidify to a pH of approximately 2 using formic acid to ensure the analyte is in its neutral form for efficient retention on the reversed-phase sorbent. For solid samples, perform an initial extraction with an appropriate solvent (e.g., acetonitrile/water mixture), followed by centrifugation to remove particulate matter.[12]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2) through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove any unretained, polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
SRM Transitions:
-
This compound: Precursor ion (m/z) 190 -> Product ion (m/z) 146 (Quantifier), Precursor ion (m/z) 190 -> Product ion (m/z) 110 (Qualifier)
-
(Note: These transitions are predicted and should be confirmed by direct infusion of the standard)
-
Method Validation
To ensure the reliability and accuracy of the analytical data, the method should be validated according to ICH Q2(R1) guidelines.[4][5][6] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.99 for the calibration curve over the specified concentration range. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥3 for LOD and ≥10 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method. The concentrations of the QC samples should be within ±15% of their nominal values.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in complex mixtures. The detailed protocol, from sample preparation to data analysis, is designed to deliver accurate, precise, and reliable results. Adherence to the described method validation procedures will ensure that the data generated is fit for its intended purpose in research, development, and regulatory submissions.
Caption: Overall workflow for the quantification of this compound.
References
- Determination of Acidic Herbicides in Surface Water by Solid-Phase Extraction Followed by Capillary Zone Electrophoresis. (n.d.).
- Use of solid phase extraction disks for the GC-MS analysis of acidic and neutral herbicides in drinking w
- Solid-phase Extraction of Acidic Herbicides. (2000).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- Quality Guidelines. (n.d.). ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. (n.d.). NIH.
- Highlights from FDA's Analytical Test Method Valid
- Application Note: Quantification of Picolinic Acid-d4 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS). (n.d.). Benchchem.
- Solid-phase extraction of acidic herbicides. (2000).
- Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007).
- Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.).
- Analytical Methods Validation for FDA Compliance. (n.d.). RXinsider.
- Natural Nontoxic Solvents for Recovery of Picolinic Acid by Reactive Extraction. (2011). Industrial & Engineering Chemistry Research.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (n.d.).
- Natural Nontoxic Solvents for Recovery of Picolinic Acid by Reactive Extraction. (2011). Industrial & Engineering Chemistry Research.
- A Guide to Preparing and Analyzing Chlorin
- Robust and Efficient Sample Preparation Methods for the Quantification of Picolinic Acid-d4 in Plasma by LC-MS. (n.d.). Benchchem.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
- Acetonitrile and 3-Picoline in Chlorantraniliprole Method draft for distribution 8-29-2023. (2023). cipac.org.
- Physical extraction equilibria of picolinic acid. (2016).
- III Analytical Methods. (n.d.).
- New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. (n.d.).
- Chromatograms of the two isomers picolinic acid and nicotinic acid. (n.d.).
- Separation of 3,4-Dichlorophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Gas-liquid chromatographic determination of 3,6-dichloropicolinic acid in soils. (1976).
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018). Chemical Engineering Research and Design.
- GC-MS Applic
- Selected Methods of Analysis. (n.d.).
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023).
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (n.d.). NIH.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). MDPI.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). PubMed.
- Environmental Chemistry Method for Propanil & 3,4-DCA in W
- Gas chromatographic determination of 3,6-dichloropicolinic acid residues in soils and its application to the residue dissipation in a soil. (1985). Journal of Agricultural and Food Chemistry.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.
- Simultaneous quantification of eight organic acid components in Artemisia capillaris Thunb (Yinchen) extract using high-performa. (2017). Journal of Food and Drug Analysis.
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- 12. gcms.cz [gcms.cz]
Application Notes and Protocols: 3,4-Dichloropicolinic Acid as a Ligand in Coordination Chemistry
Introduction: The Picolinate Scaffold and the Influence of Dichloro-Substitution
Picolinic acid, a simple pyridine derivative with a carboxylic acid at the 2-position, is a cornerstone ligand in coordination chemistry. Its ability to act as a bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen, forms stable five-membered chelate rings.[1][2] This "privileged" structural motif is not only fundamental in creating diverse metal-organic architectures but is also integral to a significant number of pharmaceuticals and bioactive molecules.[3][4] The versatility of the picolinate scaffold allows for fine-tuning of its electronic and steric properties through substitution on the pyridine ring.
This guide focuses on 3,4-dichloropicolinic acid , a derivative whose coordination chemistry is not extensively documented in publicly accessible literature. By introducing two electron-withdrawing chloro groups onto the pyridine ring, we can anticipate significant modifications to the ligand's properties. These substitutions are expected to:
-
Increase the acidity of the carboxylic acid proton, potentially altering the pH conditions required for deprotonation and complex formation.
-
Decrease the basicity of the pyridine nitrogen atom, which may affect the strength of the metal-nitrogen coordinate bond.
-
Introduce steric hindrance near the coordination site, which could influence the geometry and coordination number of the resulting metal complexes.
-
Modify the lipophilicity of the resulting complexes, a critical factor in their potential biological applications, such as drug delivery.[1]
These application notes provide a comprehensive framework for researchers, guiding them through the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols are based on well-established methodologies for analogous picolinic acid derivatives and are designed to be robust and adaptable.[1][5]
Part 1: Synthesis of this compound Metal Complexes
The synthesis of metal complexes with picolinate-type ligands typically involves the reaction of a metal salt with the protonated or deprotonated ligand in a suitable solvent. The choice of solvent, metal salt, and reaction conditions (temperature, pH) is crucial for obtaining crystalline products of the desired stoichiometry and geometry.
General Workflow for Synthesis
The following diagram outlines a generalized workflow for the synthesis and isolation of 3,4-dichloropicolinate metal complexes.
Caption: General workflow for the synthesis of 3,4-dichloropicolinate metal complexes.
Protocol 1.1: Synthesis of a Generic M(II)-(3,4-Cl₂-pic)₂ Complex
This protocol describes a general method for synthesizing a neutral M(II) complex with a 1:2 metal-to-ligand ratio, adaptable for divalent transition metals like Cu(II), Co(II), Ni(II), and Zn(II).
Materials:
-
This compound
-
Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Ethanol (or Methanol)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Diethyl ether
Procedure:
-
Ligand Preparation: Dissolve 2.0 mmol of this compound in 20 mL of ethanol in a 100 mL round-bottom flask. Gently warm if necessary.
-
Deprotonation: While stirring, slowly add 2.0 mL of 1 M NaOH solution (2.0 mmol) to the ligand solution. This deprotonates the carboxylic acid, facilitating coordination. The solution should become clear.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal(II) chloride hydrate in a minimum amount of deionized water (approx. 5-10 mL) and add it dropwise to the stirring ligand solution.
-
Reaction: A precipitate may form immediately. Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours with continuous stirring. This ensures complete complex formation and can improve the crystallinity of the product.[1]
-
Isolation: Allow the mixture to cool slowly to room temperature. A colored precipitate should form. Further cooling in an ice bath can increase the yield.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with small portions of cold deionized water (to remove unreacted metal salts and NaOH) and then with diethyl ether (to remove any unreacted organic starting material).[1]
-
Drying: Dry the final complex in a vacuum desiccator overnight.
Causality Behind Choices:
-
Solvent: Ethanol/water mixtures are commonly used as they can dissolve both the organic ligand and the inorganic metal salts.
-
Base: Adding a base like NaOH ensures the picolinic acid is in its anionic (picolinate) form, which is a stronger coordinating agent than the neutral acid.[2]
-
Reflux: Heating the reaction provides the activation energy needed for ligand substitution and can promote the growth of more ordered, crystalline products suitable for X-ray diffraction.[6]
Part 2: Characterization of 3,4-Dichloropicolinate Complexes
A multi-technique approach is essential to unambiguously determine the structure, composition, and properties of the synthesized complexes.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the picolinate ligand to the metal center.
Protocol 2.1.1: FT-IR Analysis
-
Prepare a KBr pellet of the dried complex.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free this compound ligand.
Expected Spectral Shifts: The key diagnostic bands are those of the carboxylate group.
| Functional Group | Free Ligand (3,4-Cl₂-picH) ν (cm⁻¹) | Coordinated Ligand (M-3,4-Cl₂-pic) ν (cm⁻¹) | Rationale for Shift |
| C=O (Carboxylic Acid) | ~1700-1720 | Absent | The carboxylic acid is deprotonated upon coordination.[5] |
| COO⁻ (Asymmetric stretch) | N/A | ~1590-1650 | Appearance of this band confirms deprotonation. Its position is sensitive to the coordination mode. |
| COO⁻ (Symmetric stretch) | N/A | ~1350-1380 | The separation (Δν) between the asymmetric and symmetric stretches can provide insights into the carboxylate coordination mode (monodentate, bidentate chelating, or bridging).[5] |
| Pyridine Ring Vibrations | ~1400-1600 | Shift to higher frequencies | Coordination of the pyridine nitrogen to the metal center alters the electron distribution in the ring, causing a shift in the ring vibration frequencies.[1] |
| M-N and M-O Vibrations | N/A | ~400-600 | Appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen and metal-oxygen bonds. |
Table based on data from analogous picolinate complexes. [1][5]
UV-Visible Spectroscopy: For complexes of transition metals with d-electrons (e.g., Cu(II), Co(II), Ni(II)), UV-Vis spectroscopy provides information about the electronic transitions and can be used to infer the coordination geometry.
Protocol 2.1.2: UV-Vis Analysis
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF).
-
Record the absorption spectrum over a range of 200-1100 nm.
-
Identify ligand-centered (π→π*) transitions in the UV region and metal-centered (d-d) transitions in the visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and provide evidence of coordination.[7]
Protocol 2.1.3: NMR Analysis
-
Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts of the pyridine ring protons and carbons to those of the free ligand.
Expected Observations: Upon coordination, the signals for the pyridine ring protons and carbons are expected to shift, typically downfield, due to the deshielding effect of the metal ion. The absence of the acidic proton signal from the carboxylic acid group confirms its deprotonation.[5][7]
Structural and Thermal Analysis
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Protocol 2.2.1: Crystal Growth
-
Slow evaporation of a dilute solution of the complex in a solvent like DMF or ethanol is a common method.
-
Vapor diffusion, where a precipitant (e.g., diethyl ether) is slowly diffused into a solution of the complex, is another effective technique.
-
The choice of solvent system is critical and often requires empirical screening.
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Protocol 2.2.2: TGA Analysis
-
Place a small, accurately weighed sample of the complex in an alumina crucible.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) up to ~800 °C.
-
Analyze the resulting mass loss curve to identify decomposition steps, such as the loss of water molecules followed by the decomposition of the organic ligand.[1]
Part 3: Potential Applications in Research and Drug Development
The coordination of this compound to metal ions can lead to novel compounds with unique physicochemical and biological properties.
Logical Framework for Application Development
Sources
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- 2. odinity.com [odinity.com]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. ajol.info [ajol.info]
Application Note & Protocol: Robust Amidation of 3,4-Dichloropicolinic Acid for Advanced Synthesis
Abstract
This comprehensive guide details a robust and optimized protocol for the amidation of 3,4-dichloropicolinic acid. This procedure is tailored for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing a diverse range of 3,4-dichloropicolinamide derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and offer expert insights into critical experimental parameters. This document is designed to serve as a practical and authoritative resource for the synthesis of these valuable chemical entities.
Introduction: The Significance of 3,4-Dichloropicolinamides
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The introduction of an amide functionality at the carboxylic acid position opens up a vast chemical space for the development of novel compounds with diverse biological activities and material properties. The amide bond is a cornerstone of peptide and protein structures and is prevalent in a multitude of pharmaceutical agents.[1][2] The ability to efficiently and reliably synthesize 3,4-dichloropicolinamides is therefore of paramount importance for the discovery and development of new chemical entities.
The primary challenge in the direct amidation of a carboxylic acid with an amine lies in the acidic nature of the carboxylic acid and the basicity of the amine.[3][4] A direct reaction often leads to an acid-base neutralization, forming a non-reactive carboxylate salt.[3][4] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[1][2][5] This is typically achieved through the use of coupling reagents.
The Mechanism of Amide Bond Formation: A Closer Look at Activation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that involves the elimination of a water molecule.[1][2] Modern amidation protocols almost exclusively rely on coupling reagents to facilitate this transformation under mild conditions. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.
A widely employed class of coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] The mechanism, illustrated below, involves the formation of a highly reactive O-acylisourea intermediate.
Figure 1: Generalized workflow for the coupling-agent-mediated amidation of this compound.
While effective, the use of carbodiimides alone can sometimes lead to side reactions, such as the formation of N-acylurea byproducts, and may cause racemization in chiral substrates.[8] To mitigate these issues and enhance reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards amines.[8]
More advanced coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), have been developed to further improve coupling efficiency and suppress side reactions.[8] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester, and is particularly effective for sterically hindered substrates.[9]
Experimental Protocol: Amidation of this compound
This protocol provides a general and robust method for the amidation of this compound using HATU as the coupling agent. This reagent is chosen for its high efficiency and broad substrate scope.[10]
Materials and Reagents
| Reagent/Material | Purpose | Supplier | Grade |
| This compound | Starting material | Commercially Available | ≥98% |
| Amine (various) | Nucleophile | Commercially Available | ≥98% |
| HATU | Coupling agent | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Commercially Available | Anhydrous, ≥99.5% |
| N,N-Dimethylformamide (DMF) | Solvent | Commercially Available | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Extraction solvent | Commercially Available | ACS Grade |
| Saturated aq. NaHCO₃ | Quenching/Washing | Laboratory Prepared | - |
| Brine | Washing | Laboratory Prepared | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | Commercially Available | - |
| Silica Gel | Chromatography | Commercially Available | 230-400 mesh |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the amidation of this compound.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Addition of Amine: Add the desired amine (1.1 eq.) to the flask.
-
Solvent Addition: Dissolve the starting materials in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M concentration with respect to the carboxylic acid).
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[9]
-
Coupling Agent Addition: Add HATU (1.2 eq.) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dichloropicolinamide.
Trustworthiness and Self-Validation
The protocol described above incorporates several features to ensure its reliability and reproducibility:
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the coupling agent with atmospheric moisture.
-
Anhydrous Solvents: Anhydrous solvents are critical to prevent the hydrolysis of the activated intermediate.
-
Stoichiometry: The use of a slight excess of the amine and coupling agent helps to drive the reaction to completion. The excess base ensures complete deprotonation of the carboxylic acid.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS allows for the determination of the reaction endpoint and can help in troubleshooting any issues that may arise.
-
Purification: Chromatographic purification is essential to remove any unreacted starting materials, byproducts from the coupling agent, and other impurities.
Conclusion
The amidation of this compound is a fundamental transformation for the synthesis of a wide array of potentially bioactive molecules and functional materials. The protocol detailed herein, utilizing HATU as a coupling agent, provides a robust and efficient method for achieving this transformation. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can confidently synthesize a diverse library of 3,4-dichloropicolinamides for their specific research needs.
References
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Giraud, F., & Perrin, L. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]
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Giraud, F., & Perrin, L. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 24(17), 3093. Retrieved from [Link]
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Xia, P., & McLuckey, S. A. (2009). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry, 20(10), 1936–1944. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7437–7443. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC [Video]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Application Notes and Protocols for Screening 3,4-Dichloropicolinic Acid for Herbicidal Activity
Introduction: The Quest for Novel Herbicidal Solutions
The escalating challenge of herbicide resistance in weed populations worldwide necessitates a continuous search for new herbicidal compounds with diverse modes of action. Pyridine carboxylic acids represent a well-established class of herbicides, with many acting as synthetic auxins, disrupting plant growth regulation.[1][2] 3,4-Dichloropicolinic acid, a member of this chemical family, presents a logical candidate for herbicidal screening due to its structural similarities to known auxinic herbicides. This document provides a comprehensive, tiered approach for researchers to systematically evaluate the herbicidal potential of this compound, from initial in vitro assays to more complex whole-plant studies. The protocols herein are designed to be robust and informative, guiding the user through the process of identifying and characterizing potential herbicidal activity.
Hypothesized Mechanism of Action: An Auxin Mimic?
Based on its chemical structure as a pyridine carboxylic acid, the primary hypothesis is that this compound acts as an auxin mimic. Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate a wide array of developmental processes. Synthetic auxin herbicides overwhelm these regulatory systems, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.[1][2] This disruption is mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway. In this pathway, auxin binds to the TIR1/AFB receptor complex, which then targets Aux/IAA transcriptional repressors for degradation. The removal of these repressors allows for the expression of auxin-responsive genes, and at herbicidal concentrations, this leads to a cascade of phytotoxic effects.
While auxin mimicry is the most probable mechanism, it is prudent to consider other possibilities. Pyridine-containing compounds have been associated with other herbicidal modes of action, including the inhibition of protoporphyrinogen oxidase (PPO) or disruption of other vital biochemical pathways.[3][4] The screening strategy outlined below is designed to provide broad-spectrum data on the phytotoxic effects of this compound, which can help to either support or challenge the initial auxin mimic hypothesis.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling of the neat compound and concentrated stock solutions should be performed in a certified chemical fume hood.
Tiered Screening Strategy: A Funnel Approach to Herbicide Discovery
A tiered or funnel-based screening approach is an efficient method for evaluating a large number of candidate compounds.[5] This strategy begins with simple, high-throughput in vitro assays and progresses to more complex and resource-intensive whole-plant assays for the most promising candidates.
Figure 1: A tiered screening workflow for herbicidal activity.
Experimental Protocols
Preparation of Test Solutions
A stock solution of this compound should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 100 mM. Serial dilutions are then made from this stock solution to achieve the desired test concentrations. It is crucial to include a solvent control (DMSO at the highest concentration used in the dilutions) in all assays to account for any potential phytotoxic effects of the solvent itself.
Tier 1: In Vitro Assays
These initial assays are designed to rapidly assess the fundamental phytotoxicity of the compound on key plant developmental processes.
1. Seed Germination and Root Elongation Assay
This combined assay provides a rapid assessment of the compound's effect on both seed viability and early seedling growth.
-
Objective: To determine the effect of this compound on the germination and primary root growth of representative monocot and dicot weed species.
-
Materials:
-
Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Test solutions of this compound (e.g., 1, 10, 100, 500 µM)
-
Solvent control (DMSO)
-
Negative control (sterile distilled water)
-
Seeds of a monocot weed (e.g., Lolium rigidum - rigid ryegrass) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)[6]
-
Growth chamber with controlled temperature and light conditions
-
-
Protocol:
-
Aseptically place two layers of sterile filter paper into each Petri dish.
-
Pipette 5 mL of the respective test solution, solvent control, or negative control onto the filter paper, ensuring it is evenly moistened.
-
Place 25 seeds of the chosen weed species, evenly spaced, onto the filter paper.
-
Seal the Petri dishes with parafilm to maintain a humid environment.
-
Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).
-
After 7 days, record the number of germinated seeds (radicle emergence > 2 mm) and measure the primary root length of each germinated seedling.
-
Calculate the germination percentage and the average root length for each treatment.
-
Express the root length as a percentage of the negative control to determine the percent inhibition.
-
Data Presentation: Hypothetical In Vitro Screening Results
| Treatment Concentration (µM) | Lolium rigidum (Monocot) Germination (%) | Lolium rigidum Root Length (% of Control) | Amaranthus retroflexus (Dicot) Germination (%) | Amaranthus retroflexus Root Length (% of Control) |
| 0 (Control) | 96 | 100 | 92 | 100 |
| 1 | 94 | 95 | 90 | 85 |
| 10 | 92 | 78 | 88 | 55 |
| 100 | 85 | 45 | 82 | 20 |
| 500 | 70 | 15 | 65 | 5 |
| Solvent Control | 95 | 98 | 91 | 97 |
Tier 2: Whole-Plant Assays
Compounds that show significant activity in the in vitro assays are advanced to whole-plant screening to assess their efficacy under more realistic conditions.
2. Pre-Emergence Herbicidal Assay
This assay evaluates the compound's ability to prevent weed emergence when applied to the soil.
-
Objective: To determine the pre-emergence herbicidal activity of this compound.
-
Materials:
-
Small pots (e.g., 10 cm x 10 cm) filled with a standard potting mix
-
Seeds of monocot and dicot weed species (as above)
-
Test solutions of this compound formulated for soil application (e.g., as a suspension or emulsion) at various rates (e.g., 100, 500, 1000 g ai/ha)[7]
-
Laboratory sprayer calibrated to deliver a consistent volume
-
Greenhouse with controlled temperature, humidity, and lighting
-
-
Protocol:
-
Sow the seeds of the selected weed species at a shallow depth in the pots.
-
Apply the test solutions evenly to the soil surface using the laboratory sprayer.
-
Water the pots lightly to incorporate the compound into the top layer of the soil.
-
Place the pots in the greenhouse and water as needed.
-
After 14-21 days, count the number of emerged seedlings in each pot.
-
Visually assess the phytotoxicity on any emerged seedlings using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percent emergence and percent biomass reduction relative to the untreated control.
-
3. Post-Emergence Herbicidal Assay
This assay assesses the compound's effectiveness when applied directly to emerged weeds.
-
Objective: To determine the post-emergence herbicidal activity of this compound.
-
Protocol:
-
Sow the seeds of the selected weed species in pots and grow them in the greenhouse until they reach the 2-3 leaf stage.[7]
-
Apply the test solutions (formulated with an appropriate surfactant) to the foliage of the plants using the laboratory sprayer, ensuring thorough coverage.
-
Return the pots to the greenhouse and observe for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over a period of 14-21 days.
-
At the end of the observation period, visually assess the phytotoxicity and measure the above-ground dry biomass as described in the pre-emergence assay.
-
Data Presentation: Hypothetical Whole-Plant Screening Results
| Application Rate (g ai/ha) | Pre-Emergence L. rigidum Biomass Reduction (%) | Post-Emergence L. rigidum Phytotoxicity (%) | Pre-Emergence A. retroflexus Biomass Reduction (%) | Post-Emergence A. retroflexus Phytotoxicity (%) |
| 100 | 25 | 15 | 40 | 35 |
| 500 | 60 | 55 | 85 | 80 |
| 1000 | 80 | 75 | 98 | 95 |
Secondary Assay: Chlorophyll Content Measurement
For post-emergence assays, a quantitative measure of plant health can be obtained by measuring chlorophyll content. A reduction in chlorophyll is a common symptom of herbicidal activity.
-
Objective: To quantify the effect of this compound on the chlorophyll content of treated plants.
-
Protocol:
-
At 7 and 14 days after post-emergence treatment, select the youngest fully expanded leaf from several plants in each treatment group.
-
Use a handheld chlorophyll meter (e.g., SPAD-502) to take non-destructive readings, or
-
Perform a solvent extraction of chlorophyll. Homogenize a known weight of leaf tissue in 80% acetone and measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer. Calculate the chlorophyll concentration using established equations.
-
Interpreting the Results and Advancing Promising Candidates
Significant inhibition of root growth, reduced germination, and high levels of phytotoxicity in the whole-plant assays would indicate that this compound possesses herbicidal activity. A more pronounced effect on the dicot species (Amaranthus retroflexus) compared to the monocot (Lolium rigidum) would be consistent with the auxin mimic hypothesis, as broadleaf weeds are generally more susceptible to this class of herbicides.
Compounds demonstrating promising activity in these primary screens should be advanced to Tier 3 for more detailed characterization, including:
-
Dose-Response Studies: To determine the concentration of the compound required to inhibit growth by 50% (IC50) or the lethal dose for 50% of the population (LD50).
-
Selectivity Testing: To evaluate the compound's effects on a broader range of weed and crop species to determine its potential for selective weed control.
-
Mechanism of Action Studies: To confirm the molecular target of the compound. For a suspected auxin mimic, this could involve gene expression analysis of auxin-responsive genes or binding assays with the TIR1/AFB receptor.
Visualizing the Hypothesized Mechanism: The Auxin Signaling Pathway
Figure 2: The auxin signaling pathway and the hypothesized action of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial screening of this compound for herbicidal activity. By following this tiered approach, researchers can efficiently and effectively evaluate its potential as a novel herbicide. The strong scientific rationale for its potential as an auxin mimic, coupled with these systematic screening methods, offers a clear path forward in the discovery and development of new weed management solutions.
References
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52929. [Link]
-
Lamberth, C. (2004). Target-based discovery of novel herbicides. Current Opinion in Plant Biology, 7(2), 219-225. [Link]
-
Ma, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15904. [Link]
-
Duke, S. O., & Powles, S. B. (2008). Overview of Herbicide Mechanisms of Action. Weed Science, 56(sp1), 1-8. [Link]
-
De Rybel, B., et al. (2016). Considerations for designing chemical screening strategies in plant biology. Frontiers in Plant Science, 7, 22. [Link]
-
Shaner, D. L. (n.d.). Primary Herbicide Screening. American Cyanamid Company. [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]
-
Heap, I. (2026). The International Herbicide-Resistant Weed Database. weedscience.org. [Link]
-
Tzanova, T., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture, 22(3), 602-610. [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428–445. [Link]
-
Wang, S., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13926. [Link]
-
Li, X., et al. (2023). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Molecular Diversity, 27(4), 1435–1451. [Link]
-
Lira, R., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]
-
Shaner, D. L. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
-
Duke, S. O. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 72(1), 1-13. [Link]
-
Take Action. (2024). 2025 Herbicide Classification Chart. [Link]
-
WoodsyWeb. (n.d.). A Comprehensive Analysis of Leading Herbicide Brands. [Link]
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Introduction: The Picolinic Acid Scaffold in Enzyme Inhibition
An in-depth guide to the design, synthesis, and evaluation of picolinic acid-based enzyme inhibitors, providing researchers and drug development professionals with a comprehensive framework for leveraging this privileged scaffold.
Picolinic acid, a simple pyridine carboxylic acid isomer, has emerged as a remarkably versatile and privileged scaffold in medicinal chemistry and drug discovery.[1] It is not only found in endogenous mammalian systems as a metabolite of tryptophan but also serves as the core structure in numerous natural products with potent biological activities, including antibiotics like fusaric acid.[1] Its enduring relevance is highlighted by the continued development of picolinic acid-derived compounds by major pharmaceutical entities, targeting a wide array of diseases from cancer and infectious diseases to metabolic and neurological disorders.[1][2]
The power of the picolinic acid scaffold lies in its unique combination of structural and electronic properties. The arrangement of the carboxylic acid at the 2-position relative to the pyridine nitrogen creates a potent bidentate chelation site, making it an exceptional metal-binding pharmacophore (MBP).[3] This ability to coordinate with metal ions is central to its mechanism of action against a large class of metalloenzymes, where it can interact with catalytic metal cofactors, most notably Zinc (Zn²⁺).[4][5] Furthermore, the pyridine ring is amenable to chemical modification at various positions, allowing for the precise tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and drug-like characteristics.[6][7]
This guide provides a detailed overview and actionable protocols for the development of enzyme inhibitors based on the picolinic acid scaffold. It is designed for researchers in academia and industry, offering a structured approach from initial design principles and synthesis to comprehensive biochemical and cellular characterization.
Part 1: Rationale and Design Principles
The successful development of a picolinic acid-based inhibitor begins with a clear understanding of its mechanism and a rational strategy for its chemical elaboration.
The Picolinic Acid Scaffold: A Premier Metal-Binding Pharmacophore
The primary driver of picolinic acid's inhibitory activity against many enzymes is its function as a metal-binding group. The pyridine nitrogen and the carboxylate oxygen act in concert to form a stable five-membered ring when chelating a metal ion. This interaction is particularly effective for inhibiting metalloenzymes that rely on a catalytic zinc ion in their active site.
Caption: Bidentate chelation of a zinc ion by the picolinic acid scaffold.
This chelation can directly displace or block catalytically essential water molecules or substrates from coordinating with the active site metal, leading to potent enzyme inhibition. This mechanism is central to the activity of picolinic acid derivatives against targets like matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and metallo-β-lactamases (MBLs).[8][9]
Structure-Activity Relationship (SAR) Guided Design
Systematic modification of the picolinic acid core is essential for transforming a simple fragment into a potent and selective drug candidate.[10] Structure-activity relationship (SAR) studies aim to understand how changes to the molecule's structure affect its biological activity.[11] For the picolinic acid scaffold, key positions for modification are C4, C5, and C6.
-
Position 5: Substitutions at this position often project into the enzyme's substrate-binding pocket. Modifying this position with lipophilic or aromatic groups can significantly enhance potency and selectivity. For example, in inhibitors of dopamine β-monooxygenase, more lipophilic groups at the 5-position increase inhibitory activity.[6]
-
Position 4: This position can be used to modulate solubility and introduce interactions with solvent-exposed regions of the enzyme. Adding a hydrogen-bond donating group at the C4 position has been suggested as a strategy to enhance inhibitor-enzyme interactions.[7]
-
Position 6: Modifications here can influence the orientation of the metal-binding group and introduce additional interactions. However, bulky substituents may disrupt the necessary geometry for metal chelation.
The following table summarizes general SAR trends for picolinic acid derivatives based on published studies.
| Position for Substitution | Type of Substituent | General Effect on Activity | Rationale & Causality | Reference |
| Position 5 | Bulky, lipophilic groups (e.g., butyl, indolyl) | Often increases potency | These groups can occupy hydrophobic pockets within the enzyme active site, leading to stronger binding affinity. | [6][7] |
| Position 4 | Polar groups (e.g., amino, hydroxyl) | Can increase potency and improve solubility | May form additional hydrogen bonds with enzyme residues or improve pharmacokinetic properties. | [7][12] |
| Position 6 | Small groups (e.g., methyl) | Variable; can be tolerated | Can fine-tune steric and electronic properties without disrupting the critical metal chelation motif. | [13] |
| Carboxylic Acid | Isosteric replacements (e.g., tetrazole, hydroxamic acid) | Modulates pKa, LogP, and binding mode | Allows for optimization of physicochemical properties to improve cell permeability and reduce metabolic liabilities while retaining metal-binding capacity. | [3] |
Part 2: Synthesis and Chemical Methodologies
The chemical synthesis of a library of picolinic acid analogs is a cornerstone of the development process. Various synthetic routes are available, often starting from commercially available substituted pyridines.
Protocol 1: General Synthesis of Substituted Picolinic Acid Derivatives
This protocol outlines a representative multi-step synthesis to produce a substituted picolinic acid, which can be adapted based on the desired substitution pattern. This example illustrates the generation of a 6-(substituted)-picolinic acid derivative.
Workflow Overview
Sources
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Application Notes and Protocols: 3,4-Dichloropicolinic Acid as a Versatile Scaffold in Pharmaceutical Synthesis
Introduction: Unlocking the Potential of a Differentiated Pyridine Scaffold
In the landscape of pharmaceutical research and development, the pyridine ring is a privileged scaffold, present in a multitude of approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry. Within the diverse family of pyridine-based building blocks, halogenated derivatives offer a powerful toolkit for synthetic chemists to construct complex molecular architectures. 3,4-Dichloropicolinic acid, in particular, presents a compelling, albeit underutilized, starting material for the synthesis of novel pharmaceutical agents.
The strategic placement of two chlorine atoms on the pyridine ring, ortho and meta to the carboxylic acid, imparts distinct reactivity and conformational properties. The chlorine atoms serve as versatile handles for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1][2] The carboxylic acid group provides a ready site for amide bond formation, a fundamental linkage in many biologically active molecules.[3] This unique combination of reactive sites allows for the divergent synthesis of a wide array of complex molecules from a single, readily available starting material.
While its isomer, 3,6-dichloropicolinic acid, has found extensive use as a herbicide, the application of this compound in pharmaceutical synthesis is an emerging area with significant potential.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, reactivity, and potential applications of this compound, complete with detailed protocols for its utilization in the synthesis of novel chemical entities.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 959578-03-1 | [5] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [5] |
| Molecular Weight | 192.00 g/mol | [5] |
| Appearance | Off-white to yellow solid | [5] |
| Boiling Point | 317 °C | [5] |
| Density | 1.612 g/cm³ | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Utility and Reaction Pathways
The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The carboxylic acid can be readily converted to an amide, ester, or other derivatives. The two chlorine atoms can be selectively displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse substituents.
Figure 1: Key synthetic transformations of this compound, highlighting its utility as a versatile building block.
Protocol: Synthesis of a Novel Picolinamide Derivative via SNAr and Amide Coupling
This protocol details a representative two-step synthesis of a novel picolinamide derivative, demonstrating the sequential functionalization of this compound. The first step involves a regioselective nucleophilic aromatic substitution of the C4-chloro group, followed by an amide coupling at the carboxylic acid. The C4 position is generally more activated towards nucleophilic attack than the C3 position in such systems.[2]
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of a novel picolinamide derivative.
Part 1: Synthesis of 3-Chloro-4-morpholinopicolinic acid (Intermediate)
Rationale: This step introduces a morpholine moiety, a common pharmacophore in medicinal chemistry known to improve pharmacokinetic properties, via a nucleophilic aromatic substitution reaction.[6] A suitable base is used to facilitate the reaction and neutralize the HCl byproduct.
Materials:
-
This compound (1.0 g, 5.21 mmol)
-
Morpholine (0.91 g, 10.42 mmol, 2.0 eq)
-
Potassium carbonate (1.44 g, 10.42 mmol, 2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (20 mL)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.21 mmol) and potassium carbonate (1.44 g, 10.42 mmol).
-
Add anhydrous DMSO (20 mL) to the flask, followed by morpholine (0.91 g, 10.42 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 2M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-chloro-4-morpholinopicolinic acid.
Part 2: Synthesis of N-Benzyl-3-chloro-4-morpholinopicolinamide (Final Product)
Rationale: This step involves the formation of an amide bond between the carboxylic acid of the intermediate and benzylamine. A standard peptide coupling agent, such as HATU, is employed to facilitate this transformation under mild conditions, minimizing side reactions.[3]
Materials:
-
3-Chloro-4-morpholinopicolinic acid (1.0 g, 4.12 mmol)
-
Benzylamine (0.48 g, 4.53 mmol, 1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.72 g, 4.53 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.07 g, 8.24 mmol, 2.0 eq)
-
Dimethylformamide (DMF), anhydrous (20 mL)
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-4-morpholinopicolinic acid (1.0 g, 4.12 mmol) in anhydrous DMF (20 mL).
-
Add HATU (1.72 g, 4.53 mmol) and DIPEA (1.07 g, 8.24 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (0.48 g, 4.53 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-chloro-4-morpholinopicolinamide.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its unique substitution pattern allows for selective and diverse functionalization, enabling the rapid generation of compound libraries for screening and lead optimization. The protocols provided herein serve as a practical guide for researchers to begin exploring the synthetic potential of this scaffold. Future work in this area could focus on developing a broader range of selective transformations at the C3 and C4 positions, as well as exploring the synthesis and biological evaluation of more complex molecular architectures derived from this promising starting material. The continued exploration of such differentiated building blocks is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
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Choudhury, S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Dohle, W., et al. (2013). Chapter 6: Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy. [Link]
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Amole Biotechnology Co., Ltd. 3,4-Dichloro-2-pyridinecarboxylic acid. [Link]
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Melo, M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
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Krasavin, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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ResearchGate. Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. [Link]
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da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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LibreTexts Chemistry. 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
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The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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PubMed Central. Concerted Nucleophilic Aromatic Substitutions. [Link]
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Kumar, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
ASBASJSM College of Pharmacy. Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF. [Link]
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The Untapped Potential of 3,4-Dichloropicolinic Acid in Advanced Materials: A Guide for Exploratory Research
Introduction: While the herbicidal properties of certain dichloropicolinic acid isomers are well-documented, the application of 3,4-Dichloropicolinic acid within materials science remains a largely unexplored frontier. This guide is intended for researchers, scientists, and professionals in materials and drug development who are interested in pioneering new applications for this molecule. We will delve into the potential of this compound as a versatile building block in the synthesis of novel polymers, the construction of advanced metal-organic frameworks (MOFs), and the formulation of high-performance functional coatings. The protocols and insights provided herein are based on established chemical principles and the known behaviors of analogous compounds, offering a solid foundation for innovative research and development.
Part 1: Theoretical Framework and Potential Applications
The unique molecular architecture of this compound—featuring a pyridine ring, a carboxylic acid group, and two chlorine atoms at the 3 and 4 positions—suggests its utility in several areas of materials science. The pyridine nitrogen and the carboxylic oxygen atoms can act as coordination sites for metal ions, making it a candidate for MOF synthesis. The carboxylic acid group also allows for its incorporation into polymer chains through esterification or amidation reactions. Furthermore, the heterocyclic nature of the molecule and the presence of electronegative chlorine atoms suggest potential for applications in corrosion inhibition and functional coatings.
As a Novel Linker in Metal-Organic Frameworks (MOFs)
The rigid structure and coordination capabilities of picolinic acid derivatives make them excellent candidates for the construction of MOFs.[1][2] The specific placement of the chloro-substituents in this compound could influence the resulting framework's topology, porosity, and electronic properties. These MOFs could find applications in gas storage, catalysis, and sensing.
As a Monomer for Specialty Polymers
The carboxylic acid functionality of this compound allows it to be used as a monomer in polymerization reactions. The resulting polymers, incorporating the dichloropyridine moiety, could exhibit enhanced thermal stability, flame retardancy, and unique optical or electronic properties.
As an Active Component in Functional Coatings
Heterocyclic organic compounds are known to be effective corrosion inhibitors.[3][4] The lone pair electrons on the nitrogen atom and the pi-electrons of the pyridine ring in this compound can interact with the d-orbitals of metal surfaces, forming a protective layer. The chlorine substituents may further enhance this interaction.
Part 2: Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the exploratory synthesis and application of this compound in the aforementioned areas.
Protocol for the Synthesis of a Zinc-Based MOF using this compound
This protocol outlines a solvothermal synthesis approach, a common method for producing crystalline MOFs.[5]
Objective: To synthesize a novel MOF using this compound as the organic linker and zinc nitrate as the metal source.
Materials:
-
This compound (C₆H₃Cl₂NO₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Scanning Electron Microscope (SEM)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat to 120°C for 48 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Product Isolation: Decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
-
Characterization: Characterize the morphology and crystallinity of the synthesized MOF using SEM and PXRD.
Workflow for MOF Synthesis:
Caption: Workflow for the solvothermal synthesis of a MOF.
Protocol for the Synthesis of a Polyester with this compound
This protocol describes a melt polycondensation method for incorporating this compound into a polyester chain.
Objective: To synthesize a polyester containing the 3,4-dichloropyridine moiety.
Materials:
-
This compound
-
1,4-Butanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas supply
-
Schlenk line apparatus
-
High-vacuum pump
-
Viscometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Reactant Charging: Charge the Schlenk flask with a 1:1.2 molar ratio of this compound and 1,4-Butanediol. Add the titanium(IV) isopropoxide catalyst (0.1 mol% relative to the acid).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove oxygen.
-
Esterification: Heat the mixture to 180°C under a slow stream of nitrogen. Maintain this temperature for 4 hours to carry out the initial esterification, during which water will be evolved.
-
Polycondensation: Gradually increase the temperature to 220°C while slowly reducing the pressure to below 1 Torr using a high-vacuum pump. This stage facilitates the removal of excess diol and drives the polymerization forward.
-
Reaction Monitoring: Continue the reaction for 6-8 hours, monitoring the viscosity of the molten polymer.
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.
-
Characterization: Determine the molecular weight of the polymer by viscometry and analyze its thermal properties using DSC.
Polymer Synthesis Workflow:
Caption: Melt polycondensation workflow for polyester synthesis.
Protocol for Evaluating this compound as a Corrosion Inhibitor
This protocol uses electrochemical methods to assess the corrosion inhibition efficiency of this compound on mild steel in an acidic environment.
Objective: To determine the effectiveness of this compound as a corrosion inhibitor.
Materials:
-
Mild steel coupons
-
This compound
-
1 M Hydrochloric acid (HCl) solution
-
Potentiodynamic polarization setup (potentiostat, three-electrode cell)
-
Acetone, ethanol
-
Silicon carbide grinding papers
Procedure:
-
Electrode Preparation: Prepare mild steel coupons by grinding with successively finer grades of silicon carbide paper, followed by degreasing with acetone and rinsing with ethanol.
-
Inhibitor Solution Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm).
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte will be the prepared inhibitor solutions.
-
Open Circuit Potential (OCP): Allow the working electrode to stabilize in the electrolyte for 30 minutes to reach a steady OCP.
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Data Analysis: Record the potentiodynamic polarization curves (Tafel plots). From these plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
Corrosion Inhibition Test Workflow:
Caption: Workflow for electrochemical corrosion inhibition testing.
Part 3: Data Presentation and Expected Outcomes
The successful execution of these protocols would yield valuable data for assessing the potential of this compound in materials science.
Table 1: Hypothetical Characterization Data for a Zn-(3,4-DClPA) MOF
| Property | Expected Outcome | Significance |
| Crystallinity | Sharp peaks in PXRD pattern | Indicates formation of a well-ordered crystalline structure. |
| Morphology | Uniform, well-defined crystals (e.g., cubic, rhombic) in SEM images | Suggests a pure phase and successful synthesis. |
| Surface Area (BET) | > 500 m²/g | A high surface area is desirable for applications in gas storage and catalysis. |
| Thermal Stability (TGA) | Stable up to 350°C | Indicates a robust framework suitable for applications at elevated temperatures. |
Table 2: Anticipated Properties of a Polyester Incorporating this compound
| Property | Anticipated Effect | Rationale |
| Glass Transition Temp. (Tg) | Increased compared to an analogous polyester without the dichloropyridine unit | The rigid pyridine ring restricts chain mobility. |
| Thermal Decomposition Temp. | Increased | The aromatic and halogenated structure can enhance thermal stability. |
| Flame Retardancy (LOI) | Improved | Halogenated compounds are known to act as flame retardants. |
| Solubility | Modified | The polar pyridine moiety will alter the polymer's solubility profile. |
Table 3: Projected Corrosion Inhibition Efficiency of this compound
| Concentration (ppm) | Expected icorr (µA/cm²) | Expected Inhibition Efficiency (%) |
| 0 (Blank) | ~500 | 0 |
| 50 | ~250 | 50 |
| 100 | ~150 | 70 |
| 200 | ~75 | 85 |
| 500 | ~50 | 90 |
Conclusion
While direct applications of this compound in materials science are not yet established in the literature, its molecular structure presents a compelling case for its potential as a valuable building block for a new generation of advanced materials. The protocols and theoretical framework provided in this guide offer a starting point for researchers to explore its use in MOFs, specialty polymers, and functional coatings. The successful development of such materials would not only broaden the application scope of picolinic acid derivatives but also contribute to the advancement of materials science as a whole.
References
- ChemScene. 3-Amino-4,6-dichloropicolinic acid.
- Fluorochem. This compound.
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- RHENIUM BIO SCIENCE. This compound 95%.
- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid.
- Google Patents.
- NIH. Synthesis and applications of luminescent metal organic frameworks (MOFs)
- MDPI.
- Nature. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
- RSC Publishing.
- RSC Publishing. Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction.
- MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- ResearchGate. Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.
- ResearchGate. (PDF) Review of organic corrosion inhibitors: application with respect to the main functional group.
- ResearchGate. Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies.
- Google Patents. US20050176851A1 - Releasable corrosion inhibitor compositions.
- RSC Publishing. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker.
- MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- RUDOLF.
- Google Patents.
- NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 3,4-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for key chemical transformations involving 3,4-Dichloropicolinic acid. This difunctionalized pyridine derivative serves as a versatile building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles that govern the choice of reagents, catalysts, and reaction conditions. We will explore the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, potential subsequent transformations of the picolinic acid moiety will be discussed. The protocols provided herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Introduction: The Chemical Versatility of this compound
This compound is a valuable heterocyclic starting material, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group. This arrangement of functional groups offers multiple reaction sites, allowing for sequential and site-selective modifications to build molecular complexity. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chlorine atoms towards nucleophilic attack, while also influencing the regioselectivity of palladium-catalyzed cross-coupling reactions. Understanding the interplay of these electronic effects is paramount for designing successful synthetic strategies.
This guide will delve into the practical aspects of working with this compound, providing researchers with the foundational knowledge and detailed protocols to effectively utilize this compound in their synthetic endeavors.
Safety Precautions and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3]
-
In case of contact:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[1][3]
Specific Hazards for this compound:
-
The SDS for this compound indicates that it is harmful if swallowed and causes serious eye damage.[1] It is also harmful to aquatic life.[1]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The subsequent departure of the chloride ion restores the aromaticity of the ring.
The regioselectivity of SNAr on this compound is primarily governed by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group at the 2-position and the ring nitrogen will preferentially activate the chlorine atom at the 4-position for nucleophilic attack.
Amination via SNAr
The direct displacement of a chloride with an amine is a common strategy for the synthesis of aminopyridine derivatives.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is often added to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction.
Experimental Protocol: Synthesis of 4-Amino-3-chloropicolinic Acid
| Reagent/Parameter | Amount | Molar Equiv. |
| This compound | 1.0 g | 1.0 |
| Ammonia (7 N in MeOH) | 10 mL | Excess |
| Solvent | N/A | N/A |
| Temperature | 120 °C | N/A |
| Time | 12 h | N/A |
Step-by-Step Methodology:
-
To a sealed pressure vessel, add this compound (1.0 g).
-
Add a 7 N solution of ammonia in methanol (10 mL).
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization or column chromatography.
Hydroxylation via SNAr
Similarly, a chlorine atom can be displaced by a hydroxide nucleophile to yield a hydroxypicolinic acid derivative.
Causality Behind Experimental Choices:
-
Base: A strong base like NaOH or KOH is required to act as the nucleophile.
-
Solvent: Water or a mixture of water and a co-solvent is typically used.
-
Temperature: As with amination, elevated temperatures are necessary to drive the reaction.
Experimental Protocol: Synthesis of 4-Hydroxy-3-chloropicolinic Acid
| Reagent/Parameter | Amount | Molar Equiv. |
| This compound | 1.0 g | 1.0 |
| Sodium Hydroxide | 0.42 g | 2.0 |
| Solvent (Water) | 20 mL | N/A |
| Temperature | 100 °C | N/A |
| Time | 6 h | N/A |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 g) in water (20 mL).
-
Add sodium hydroxide (0.42 g) to the solution.
-
Heat the reaction mixture to 100 °C with stirring.
-
Maintain the temperature for 6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The reactivity of the two chlorine atoms in this compound can be differentiated to achieve selective mono- or di-functionalization. Generally, the chlorine at the 4-position is more reactive in palladium-catalyzed couplings due to its para-relationship to the electron-withdrawing carboxylic acid group, which facilitates oxidative addition of the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound.[7][8]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is used.
-
Ligand: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required for the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.
Experimental Protocol: Mono-arylation at the 4-Position
| Reagent/Parameter | Amount | Molar Equiv. |
| This compound | 1.0 g | 1.0 |
| Arylboronic acid | 1.2 equiv. | 1.2 |
| Pd(OAc)₂ | 2 mol% | 0.02 |
| SPhos | 4 mol% | 0.04 |
| K₃PO₄ | 2.0 equiv. | 2.0 |
| Solvent (Dioxane/Water 4:1) | 20 mL | N/A |
| Temperature | 100 °C | N/A |
| Time | 12 h | N/A |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 g), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous dioxane.
-
Add the dioxane/water solvent mixture (20 mL) to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][9] It offers a milder alternative to SNAr for the synthesis of arylamines and is compatible with a broader range of amines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to Suzuki coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is essential. Ligands like BrettPhos or RuPhos are often effective.
-
Base: A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.
Experimental Protocol: Mono-amination at the 4-Position
| Reagent/Parameter | Amount | Molar Equiv. |
| This compound | 1.0 g | 1.0 |
| Amine | 1.2 equiv. | 1.2 |
| Pd₂(dba)₃ | 2 mol% | 0.02 |
| BrettPhos | 4 mol% | 0.04 |
| NaOtBu | 1.5 equiv. | 1.5 |
| Solvent (Toluene) | 20 mL | N/A |
| Temperature | 100 °C | N/A |
| Time | 12 h | N/A |
Step-by-Step Methodology:
-
In a glovebox, add this compound (1.0 g), the amine (1.2 equiv.), and NaOtBu (1.5 equiv.) to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene (to a total volume of 20 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between an aryl halide and a terminal alkyne.[4][10]
Causality Behind Experimental Choices:
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are used.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.
-
Solvent: A polar aprotic solvent like THF or DMF is typically employed.
Experimental Protocol: Mono-alkynylation at the 4-Position
| Reagent/Parameter | Amount | Molar Equiv. |
| This compound | 1.0 g | 1.0 |
| Terminal Alkyne | 1.2 equiv. | 1.2 |
| Pd(PPh₃)₂Cl₂ | 2 mol% | 0.02 |
| CuI | 4 mol% | 0.04 |
| Triethylamine | 3.0 equiv. | 3.0 |
| Solvent (THF) | 20 mL | N/A |
| Temperature | 60 °C | N/A |
| Time | 8 h | N/A |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 g), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF (20 mL) and triethylamine (3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the amine salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Potential for Decarboxylation
It is important to consider that picolinic acids can undergo thermal decarboxylation, particularly at elevated temperatures.[11][12][13][14] The presence of electron-withdrawing groups can influence the rate of this reaction.[13] In some cases, decarboxylation may be a desired subsequent transformation to afford 3,4-dichloropyridine. However, if the carboxylic acid functionality is to be retained, prolonged heating at high temperatures should be avoided. The Hammick reaction describes the decarboxylation of α-picolinic acids in the presence of carbonyl compounds to form 2-pyridyl-carbinols.[11][12]
Conclusion
This compound is a versatile and reactive building block for the synthesis of a wide array of substituted pyridine derivatives. By carefully selecting the reaction conditions, researchers can achieve site-selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower scientists in their synthetic endeavors, enabling the efficient and rational design of novel molecules for applications in drug discovery and materials science.
References
-
Hammick reaction. In: Wikipedia. [Link]
-
Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate. [Link]
-
Decarboxylation. In: Wikipedia. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
- CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
-
Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. ResearchGate. [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
Sonogashira coupling. In: Wikipedia. [Link]
-
5,6-Dichloropicolinic acid. MySkinRecipes. [Link]
- US4087431A - Preparation of 3,6-dichloropicolinic acid.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki reaction. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution with amines. YouTube. [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. pubs.acs.org. [Link]
-
20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
amines as nucleophiles. Chemguide. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]
-
Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry - NC State University Libraries. [Link]
-
(PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. [Link]
-
Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). YouTube. [Link]
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derivatization of 3,4-Dichloropicolinic acid for GC-MS analysis
An Application Guide to the Derivatization of 3,4-Dichloropicolinic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Analytical Challenge of Polar Herbicides
This compound, a synthetic auxin herbicide, presents a significant analytical challenge for gas chromatography (GC) based methods. Its molecular structure, characterized by a carboxylic acid group, imparts high polarity and low volatility.[1] These properties are fundamentally incompatible with GC analysis, which requires analytes to be volatile and thermally stable.[2] Direct injection of underivatized this compound onto a GC column typically results in poor chromatographic performance, including broad, tailing peaks, low sensitivity, and potential irreversible adsorption to the column.[1]
To overcome these limitations, a chemical derivatization step is essential. Derivatization is the process of chemically modifying the analyte to produce a new compound with properties that are more amenable to the analytical technique.[3] For carboxylic acids like this compound, the primary goal is to mask the polar carboxyl group, thereby increasing volatility and thermal stability.[4] This application note provides a detailed guide to two robust and widely employed derivatization techniques: silylation and esterification (methylation), enabling sensitive and reliable quantification of this compound by GC-MS.
Pillar 1: The Chemistry of Derivatization
The choice of derivatization strategy is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome. Both silylation and esterification effectively convert the carboxylic acid into a less polar, more volatile derivative suitable for GC-MS.
Strategy A: Silylation with BSTFA
Silylation is a common and highly effective derivatization technique where an active hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (TMS) group, -Si(CH3)3.[2][4] The most widely used reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a small percentage of a catalyst like trimethylchlorosilane (TMCS).[5]
The reaction proceeds by the displacement of the acidic proton on the carboxyl group. The resulting TMS-ester of this compound is significantly more volatile and less polar than the parent acid.[4] A key advantage of BSTFA is that the reagent itself and its byproducts are also highly volatile, minimizing chromatographic interference.[4] However, a critical consideration for silylation is the need for strictly anhydrous (water-free) conditions, as moisture will readily hydrolyze both the silylating reagent and the TMS-derivatives, leading to incomplete reactions and loss of analyte.[6]
Strategy B: Esterification with BF3-Methanol
Esterification is a classic chemical reaction that converts a carboxylic acid into an ester. For GC analysis, methylation is the most common form, converting the analyte into its methyl ester.[1] A powerful and rapid method for this conversion is the use of boron trifluoride-methanol (BF3-Methanol) solution.[7]
In this acid-catalyzed reaction, the BF3 acts as a Lewis acid, protonating the carbonyl oxygen of the carboxylic acid, which dramatically increases its electrophilicity.[7] A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of a water molecule yields the methyl ester.[8] This method is robust and generally tolerant of small amounts of moisture, although anhydrous conditions are still recommended for optimal yield.[7] One must be cautious, as the strong acidity of BF3 can sometimes cause degradation or artifact formation with more complex molecules, though it is generally safe for stable structures like this compound.[9][10]
Pillar 2: Experimental Protocols and Methodologies
The following protocols provide step-by-step guidance for the derivatization of this compound. It is imperative that all sample preparation and derivatization steps are conducted in a fume hood with appropriate personal protective equipment.
Sample Preparation: The Foundation of Quality Data
Prior to derivatization, the analyte must be extracted from its matrix (e.g., soil, water, biological tissue) and isolated in a suitable organic solvent. This typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][12] The final extract must be completely dry, as water interferes with the derivatization process, particularly silylation.
Protocol for Sample Drying:
-
Transfer the final sample extract to a clean vial.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the vial to scavenge residual water.
-
For complete dryness, gently evaporate the solvent under a stream of dry nitrogen gas.
-
Reconstitute the dried residue in a known volume of an appropriate anhydrous solvent (e.g., acetonitrile, pyridine, or toluene) immediately before derivatization.
Workflow for Derivatization and Analysis
The general process from sample preparation to final analysis is outlined below.
Caption: Conversion to a Trimethylsilyl (TMS) ester.
Protocol 2: Methylation using BF3-Methanol
This protocol is based on established acid-catalyzed esterification methods. [7][13] Reagents & Materials:
-
Dried sample extract containing this compound.
-
10-14% Boron trifluoride in methanol (BF3-Methanol).
-
n-Hexane (GC grade).
-
Saturated sodium bicarbonate solution.
-
Deionized water.
-
Reaction vials (5 mL) with PTFE-lined caps.
-
Heating block or water bath.
Step-by-Step Procedure:
-
Place the dried sample residue in a 5 mL reaction vial.
-
Add 2 mL of the BF3-Methanol reagent to the vial. 3. Tightly cap the vial and heat at 60°C for 10 minutes. 4. Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of n-hexane to the vial.
-
Cap and shake vigorously for 1-2 minutes to extract the methyl ester into the hexane layer. 7. Allow the layers to separate.
-
Carefully transfer the upper organic (hexane) layer to a clean autosampler vial, avoiding the lower aqueous layer.
-
(Optional but recommended) To neutralize any residual acid, wash the collected hexane layer with 1 mL of saturated sodium bicarbonate solution, vortex, and transfer the final hexane layer to a new vial for analysis.
-
The sample is now ready for injection into the GC-MS system.
Caption: Conversion to a methyl ester derivative.
Pillar 3: Method Validation, Data, and Troubleshooting
A robust analytical method requires proper validation to ensure results are accurate and reproducible. [14][15]The derivatization protocols described should be validated according to established guidelines. [16][17]
Data Presentation & Comparison
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Principle | Replaces active H with a non-polar TMS group. [2] | Converts -COOH to a methyl ester (-COOCH3). [1] |
| Pros | Fast, clean reaction; volatile byproducts. [4] | Robust, effective, relatively fast. |
| Cons | Highly sensitive to moisture; derivatives can be unstable. [6] | Harsh acidic conditions; requires post-reaction extraction. [9] |
| Reaction Temp. | 60-70°C [5] | 60-100°C [13] |
| Reaction Time | 30-60 minutes [5] | 5-10 minutes |
| Post-Reaction | Direct injection. | Liquid-liquid extraction required. |
Recommended GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| GC Parameter | Recommended Setting |
| Injection Mode | Splitless (for trace analysis) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.3 mL/min) [16][18] |
| Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Parameter | Setting |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak for Derivative | Incomplete derivatization. Sample degradation. Reagent has expired or been compromised by moisture. | Ensure sample is completely dry. Increase reaction time/temperature. Use fresh, properly stored derivatization reagent. Check pH if applicable. |
| Broad or Tailing Peak | Active sites in the GC inlet or column. Incomplete derivatization. Co-eluting interferences. | Deactivate the GC inlet liner. Condition the column. Optimize the derivatization protocol for completeness. Improve sample cleanup. |
| Extra, Unidentified Peaks | Contamination from solvents or reagents. Side reactions during derivatization. Sample matrix interferences. | Run a reagent blank to identify contaminant sources. Use high-purity solvents. Optimize reaction conditions (e.g., lower temperature). Enhance sample cleanup procedures. |
| Poor Reproducibility | Inconsistent sample drying. Pipetting errors. Fluctuations in reaction temperature/time. Moisture contamination. | Standardize the sample drying procedure. Use calibrated pipettes. Ensure consistent heating. Handle reagents under dry conditions (e.g., nitrogen blanket). |
References
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- Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis.
- Fischer, C., & Lingscheid, Y. (2012). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Analytical and Bioanalytical Chemistry, 403(9), 2735-2744.
- Benchchem. Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis. BenchChem.
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- Phenomenex. Derivatization for Gas Chromatography. Phenomenex.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Wang, D., & Wu, S. (2020). Development and validation of a GC–MS method for the simultaneous determination of acetochlor, fluorochloridone, and pendimethalin in a herbicide emulsifiable concentrate formulation. Acta Chromatographica, 33(2), 154-159.
- Sigma-Aldrich. BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Product Information. Sigma-Aldrich.
- Pantaleo, G., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Analytical and Bioanalytical Chemistry, 415(18), 4349-4361.
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- Organomation. Pesticide Sample Preparation. Organomation.
- Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107.
- Thermo Fisher Scientific. Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- Stry, J. (2020). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America, 38(s4), 28-31.
- Sigma-Aldrich. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Sigma-Aldrich.
- Benchchem. Unmasking the Limitations: A Comparative Guide to the Boron Trifluoride (BF3)-Methanol Method for Fatty Acid Analysis. BenchChem.
- Sigma-Aldrich. Boron trifluoride–methanol solution Product Information. Sigma-Aldrich.
- Le, T. H., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography B, 903, 117-124.
- ResearchGate. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Request PDF.
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- Sobhanzadeh, E., & Morshedi, A. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Fundamental Sciences, 5(2), 106-128.
- McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(13), 1780-1781.
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- Sigma-Aldrich. Silylation of Non-Steroidal Anti-Inflammatory Drugs. Sigma-Aldrich.
- Retsch. Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retsch.
- Singh, L., & Sharma, V. (2018). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4045.
- Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Analytical and Bioanalytical Chemistry, 373(3), 232-239.
- Christie, W. W. (1993). Why I dislike boron trifluoride-methanol. Lipid Technology, 5(1), 10-12.
- ResearchGate. Derivatization of Acidic Herbicides with Selected Tetraalkyl Ammonium and Trimethyl Sulfonium Hydroxides for Their GC Analysis.
- IUPAC. PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. IUPAC.
- Hanhineva, K., et al. (2010). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 3-23.
- Chan, S. C., & Lee, J. W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
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Application Notes and Protocols for 3,4-Dichloropicolinic Acid in Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Picolinic Acid Scaffold
Picolinic acid and its derivatives represent a cornerstone in the development of modern agrochemicals, particularly herbicides.[1][2] Their remarkable efficacy as synthetic auxin herbicides has led to the commercialization of several key products that play a vital role in global food production.[2] The strategic placement of halogen atoms on the pyridine ring is a critical determinant of biological activity, influencing factors such as target protein binding, translocation within the plant, and metabolic stability.[3][4]
This document provides a comprehensive technical guide on the use of 3,4-Dichloropicolinic acid as a versatile building block for the discovery and development of novel agrochemicals. While its isomer, 3,6-dichloropicolinic acid, is a well-established precursor to commercial herbicides, the 3,4-dichloro substitution pattern offers a unique electronic and steric profile that warrants thorough investigation for the development of next-generation herbicides, fungicides, and insecticides.[5][6]
We will delve into the synthetic pathways, functionalization strategies, and the underlying principles of structure-activity relationships (SAR) that govern the biological efficacy of agrochemicals derived from this scaffold. The protocols and methodologies outlined herein are designed to provide researchers with a robust framework for their own discovery programs.
Part 1: Synthesis of the this compound Building Block
A reliable and scalable synthesis of the this compound core is the essential first step in any discovery campaign. While direct, high-yield protocols for the 3,4-isomer are not as extensively documented as for the 3,6-isomer, plausible synthetic routes can be extrapolated from established methods for related polychlorinated pyridines.[5][7]
Proposed Synthetic Pathway: Electrochemical Reduction
Electrochemical synthesis has emerged as a preferred method for the commercial production of dichloropicolinic acids due to its high yield, purity, and environmental advantages over methods requiring hazardous reagents like hydrazine and cyanide.[5] A plausible route to this compound could involve the selective electrochemical reduction of a more highly chlorinated precursor, such as 3,4,5,6-tetrachloropicolinic acid.[8]
Protocol 1: Proposed Electrochemical Synthesis of this compound
Causality: This method leverages the differential reactivity of the chlorine atoms on the pyridine ring. The chlorine atoms at the 5- and 6-positions are generally more susceptible to reduction than those at the 3- and 4-positions. By carefully controlling the electrochemical potential and reaction conditions, it is theoretically possible to achieve selective dechlorination.
Materials:
-
3,4,5,6-Tetrachloropicolinic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Electrolytic cell with a silver cathode and a suitable anode
-
Potentiostat/Galvanostat
-
pH meter
Procedure:
-
Prepare an alkaline aqueous solution of 3,4,5,6-tetrachloropicolinic acid by dissolving it in a sodium hydroxide solution. The initial pH should be maintained in the range of 8.5-11.[8]
-
Introduce the solution into the electrolytic cell.
-
Apply a controlled cathodic potential to initiate the reduction process. The potential should be carefully optimized to favor the removal of the chlorine atoms at the 5- and 6-positions.
-
Monitor the reaction progress using techniques such as HPLC to track the disappearance of the starting material and the formation of dichlorinated intermediates.
-
Upon completion of the selective dechlorination, carefully acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the this compound product.[7]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the product further by recrystallization if necessary.
Self-Validation: The purity of the final product should be confirmed by HPLC, melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The primary challenge in this synthesis is achieving high selectivity for the 3,4-dichloro isomer over other possible dichlorinated products.
Part 2: this compound as a Scaffold for Herbicides
The most prominent application of picolinic acid derivatives is in the development of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[2] The herbicidal activity of picolinates is mediated through their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[2]
Mechanism of Action: Synthetic Auxin Herbicides
dot digraph "Synthetic_Auxin_Herbicide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot
Caption: Mechanism of action of synthetic auxin herbicides.
Structure-Activity Relationship (SAR) for Picolinate Herbicides
The herbicidal potency and selectivity of picolinic acid derivatives are highly dependent on the substitution pattern on the pyridine ring and the nature of the ester or amide group at the carboxylic acid position.
| Position | Substituent Effect on Herbicidal Activity |
| C2 (Carboxylic Acid) | Esterification or amidation can influence uptake, translocation, and metabolic stability. Methyl or other small alkyl esters are common. |
| C3 | A chlorine atom at this position is often beneficial for activity.[2] |
| C4 | An amino group is critical for high herbicidal activity in many commercial picolinate herbicides.[9][10] |
| C5 | Substitution at this position can modulate the electronic properties and binding affinity to the receptor. |
| C6 | The nature of the substituent at the C6 position is a key determinant of the herbicidal spectrum and potency. Aryl or heteroaryl groups have been shown to be particularly effective.[1][2] |
Protocol 2: Synthesis of a 4-Amino-3,4-Dichloropicolinate Ester Library
Causality: This protocol outlines a general approach to introduce the crucial 4-amino group and to create a library of esters to explore the impact of the C2 substituent on herbicidal activity. This is based on established methodologies for the synthesis of related aminopicolinates.[11]
Materials:
-
3,4-Dichloropicolinonitrile (hypothetical intermediate)
-
Phthaloyl dichloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium hydroxide
-
Various alcohols (methanol, ethanol, etc.)
-
Sulfuric acid
Procedure:
-
Protection of the Amino Group: If starting from a 4-amino precursor, protect the amino group, for example, as a phthalimide, to prevent side reactions in subsequent steps.[11]
-
Introduction of the 4-Amino Group (if not already present): This can be a challenging transformation on a dichlorinated pyridine ring. Nucleophilic aromatic substitution with an amino source would be a potential route, though likely requiring forcing conditions.
-
Hydrolysis of the Nitrile: The picolinonitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid like sulfuric acid.[11]
-
Esterification: The resulting 4-amino-3,4-dichloropicolinic acid is then esterified with a series of alcohols in the presence of an acid catalyst to generate a library of esters.
-
Purification and Characterization: Each derivative is purified by column chromatography or recrystallization and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The successful synthesis of each derivative should be confirmed by analytical data. The herbicidal activity of the synthesized compounds would then be evaluated in greenhouse trials against a panel of broadleaf weeds.
Part 3: Exploring Fungicidal and Insecticidal Applications
While the primary focus for picolinic acids has been on herbicides, the dichloropyridine scaffold is present in other classes of agrochemicals. This suggests that this compound could be a valuable starting point for the discovery of novel fungicides and insecticides.
Potential as a Fungicide Building Block
The 3,4-dichlorophenyl moiety is a known pharmacophore in certain classes of fungicides. For instance, 3,4-dichloroisothiazole derivatives have been developed as fungicides.[12] By analogy, derivatization of the this compound scaffold could lead to compounds with antifungal activity.
Protocol 3: Exploratory Synthesis of Fungicidal Amide Derivatives
Causality: This protocol aims to generate a library of amide derivatives, as the amide linkage is a common feature in many biologically active molecules, including fungicides. The variation in the amine component allows for the exploration of a wide range of chemical space.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
A diverse library of primary and secondary amines
-
Triethylamine or other suitable base
-
Dichloromethane or other suitable solvent
Procedure:
-
Activation of the Carboxylic Acid: Convert this compound to its more reactive acid chloride by treating it with thionyl chloride or oxalyl chloride.
-
Amide Coupling: React the in-situ generated acid chloride with a variety of amines in the presence of a base to form the corresponding amides.
-
Purification and Characterization: Purify each amide derivative using column chromatography or recrystallization and confirm its structure using spectroscopic methods.
-
Biological Screening: Screen the synthesized compounds for antifungal activity against a panel of economically important plant pathogens.
Self-Validation: The purity and identity of each synthesized compound must be confirmed. Antifungal activity can be initially assessed in vitro using mycelial growth inhibition assays, followed by in vivo testing on host plants.
Potential as an Insecticide Building Block
Pyridine-based insecticides are a major class of crop protection agents.[13][14] The electronic properties of the dichlorinated pyridine ring in this compound could be exploited to design novel insecticides.
dot digraph "Functionalization_of_3_4_Dichloropicolinic_Acid" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot
Caption: Potential functionalization pathways for this compound.
Conclusion and Future Directions
This compound represents an under-explored yet highly promising scaffold for the discovery of novel agrochemicals. While its primary application is anticipated in the development of synthetic auxin herbicides, the unique substitution pattern of this building block opens up exciting possibilities for the creation of new fungicides and insecticides. The synthetic protocols and strategic insights provided in this document are intended to serve as a valuable resource for researchers in the agrochemical industry. Further exploration of the functionalization of this scaffold, coupled with robust biological screening and SAR studies, is likely to yield new and effective crop protection solutions.
References
-
Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. Available at: [Link]
- US Patent 6,297,197 B1 - 4-aminopicolinates and their use as herbicides. Google Patents.
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available at: [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. Available at: [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]
- US Patent 4,087,431 A - Preparation of 3,6-dichloropicolinic acid. Google Patents.
-
A Picolinic Acid Derivative: A Plant Growth Regulator. PubMed. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]
- WO Patent 2014/100444 A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant. Google Patents.
-
A Picolinic Acid Derivative: A Plant Growth Regulator (1963). SciSpace. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Institutes of Health. Available at: [Link]
-
Effects of 2,4,5-T, Triclopyr, and 3,6-Dichloropicolinic Acid on Crop Seedlings. Cambridge University Press. Available at: [Link]
-
Synthesis of 3,6-dichloropicolinic acid. PrepChem.com. Available at: [Link]
-
3,4-Dichloropyridine. Chem-Impex. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available at: [Link]
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. Available at: [Link]
- CN Patent 101235512 A - Electrolytic synthesis method for 3,6-dichloropicolinic acid. Google Patents.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. Available at: [Link]
-
Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. MDPI. Available at: [Link]
- WO Patent 03/011853 A1 - 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES. Google Patents.
-
2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link]
-
2,4-Dichlorophenoxyacetic acid. PubChem. Available at: [Link]
-
Some examples of drugs and insecticides containing pyridine scaffolds. ResearchGate. Available at: [Link]
-
FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Washington State University. Available at: [Link]
-
Synthetic routes. OCR A-Level Chemistry. Available at: [Link]
- CN Patent 105461622 A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. Google Patents.
- EP Patent 0535415 A1 - Plant growth regulator compositions. Google Patents.
-
3,4-Dichloropyridine. PubChem. Available at: [Link]
-
Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health. Available at: [Link]
-
Fungicides and Bactericides Alphabetically Listed by Trade Name. UMass Extension. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Available at: [Link]
- US Patent 12,127,560 B2 - Synergistic fungicidal mixtures and compositions comprising 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one for fungal control (SDHI). Google Patents.
-
Synthetic strategy a Previous synthetic routes of the 3,4-dioxygenated... ResearchGate. Available at: [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Available at: [Link]
-
2,5-Dichloroterephthalic Acid: Applications in Agrochemicals and Synthesis. Medium. Available at: [Link] органические/2-5-dichloroterephthalic-acid-applications-in-agrochemicals-and-synthesis-9e3d9e8e1e3e
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 2,4,5-T, Triclopyr, and 3,6-Dichloropicolinic Acid on Crop Seedlings | Weed Science | Cambridge Core [cambridge.org]
- 7. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 8. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 9. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 10. A Picolinic Acid Derivative: A Plant Growth Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dichloropicolinic Acid
Welcome to the technical support center for the synthesis of 3,4-Dichloropicolinic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the causality behind each step, ensuring that every protocol is a self-validating system.
Overview of Synthetic Strategy
The synthesis of this compound is a nuanced process where yield and purity are highly sensitive to reaction conditions. A prevalent and reliable method involves the strong acid hydrolysis of a 2-(trichloromethyl)pyridine precursor. This guide will focus on optimizing this pathway, addressing challenges from precursor quality to final product purification. While other routes, such as selective dechlorination of more heavily chlorinated pyridines exist, the hydrolysis pathway offers a common and illustrative platform for discussing key chemical principles.
The general reaction scheme is as follows:
-
Step 1: Hydrolysis. 3,4-dichloro-2-(trichloromethyl)pyridine is hydrolyzed, typically using a strong acid like sulfuric acid, to convert the -CCl₃ group into a carboxylic acid (-COOH).
-
Step 2: Workup and Isolation. The reaction mixture is neutralized to precipitate the product, or the product is extracted using an appropriate solvent system.
-
Step 3: Purification. The crude product is purified, commonly via recrystallization, to remove unreacted starting materials and byproducts.
Below, we provide a baseline protocol, followed by an in-depth troubleshooting guide and frequently asked questions to address specific issues you may encounter.
Section 1: Baseline Experimental Protocol
This protocol details the synthesis of this compound via the acid hydrolysis of 3,4-dichloro-2-(trichloromethyl)pyridine.
Protocol 1: Acid Hydrolysis of 3,4-dichloro-2-(trichloromethyl)pyridine
Materials:
-
3,4-dichloro-2-(trichloromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid.
-
Addition of Starting Material: Cool the sulfuric acid to 0-5°C in an ice bath. Slowly add 24.6 g (0.1 mol) of 3,4-dichloro-2-(trichloromethyl)pyridine in portions, ensuring the internal temperature does not exceed 15°C.
-
Scientist's Note: This initial reaction is highly exothermic. Slow, portion-wise addition is critical to prevent uncontrolled temperature spikes that can lead to charring and the formation of sulfonated byproducts.
-
-
Hydrolysis: After the addition is complete, slowly heat the mixture to 110-120°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
Scientist's Note: The high temperature is necessary to drive the hydrolysis of the stable trichloromethyl group. The reaction progress should be monitored to avoid prolonged heating, which can promote decarboxylation or other degradation pathways.
-
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it over 500 g of crushed ice with vigorous stirring.
-
Scientist's Note: This quenching step serves two purposes: it safely dilutes the concentrated acid and helps to precipitate the crude product as the polarity of the medium changes.
-
-
Precipitation and Isolation: The acidic solution will likely contain the protonated product. Slowly add a 10 M NaOH solution to adjust the pH to approximately 2-3. The product should precipitate at or near its isoelectric point.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid and inorganic salts.
-
Drying: Dry the crude product under vacuum to a constant weight.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot solvent (e.g., an ethanol/water mixture or toluene). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address the most common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Question: My final yield is significantly lower than expected, or I've recovered mostly starting material. What are the likely causes?
| Probable Cause | Explanation & Validation | Recommended Solution |
| Incomplete Hydrolysis | The hydrolysis of the -CCl₃ group is slow. If the reaction time is too short or the temperature is too low, a significant amount of starting material will remain. Validation: Check the reaction mixture via HPLC or TLC against a standard of the starting material. | Increase the reaction time in 1-hour increments or raise the temperature by 5-10°C. Ensure the sulfuric acid concentration is high (95-98%), as water content can affect reactivity.[1] |
| Product Degradation | Picolinic acids can undergo decarboxylation at excessively high temperatures (>140°C) or during prolonged heating. Validation: Analyze the crude product for byproducts that may indicate degradation. | Strictly control the reaction temperature. Once HPLC/TLC shows complete conversion of the starting material, proceed immediately to the workup. |
| Improper Workup pH | This compound is amphoteric. Its solubility in the aqueous phase is highly pH-dependent. If the pH during precipitation is too low (<1) or too high (>4), the product will remain dissolved as a cationic or anionic species, respectively. Validation: Check the pH of the filtrate after product collection. | Carefully adjust the pH of the quenched reaction mixture to the isoelectric point (typically around pH 2-3) to achieve maximum precipitation. Perform this adjustment slowly to avoid overshooting. |
| Mechanical Losses | The product may be lost during transfers or by adhering to glassware. If recrystallization solvents are not fully cooled, a significant amount of product can remain in the mother liquor. | Ensure quantitative transfers. Cool the recrystallization mixture thoroughly (e.g., 0-4°C) before filtration. The mother liquor can be concentrated to recover a second crop of crystals. |
Issue 2: Oily or Gummy Crude Product
Question: After the workup, my product is an oil or a sticky solid that is difficult to handle and purify. Why is this happening?
| Probable Cause | Explanation & Validation | Recommended Solution |
| Presence of Impurities | Unreacted starting material or organic-soluble byproducts can act as a eutectic impurity, depressing the melting point of the product and causing it to become oily. | Ensure the reaction goes to completion. For purification, instead of direct precipitation, consider an extractive workup. After quenching, basify the solution to pH > 8 to dissolve the product as its carboxylate salt. Wash with a nonpolar solvent (e.g., dichloromethane) to remove non-acidic organic impurities. Then, re-acidify the aqueous layer to pH 2-3 to precipitate the cleaner product.[2] |
| Trapped Solvent/Water | Incomplete drying can leave residual water or solvent, leading to a non-crystalline appearance. | Dry the crude product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50°C), before attempting recrystallization. |
Issue 3: Byproduct Formation
Question: My final product is contaminated with significant byproducts. What are they and how can I avoid them?
| Probable Cause | Explanation & Validation | Recommended Solution |
| Hydroxylation of Ring | At very high temperatures or if the reaction medium is not sufficiently anhydrous, nucleophilic substitution of a chlorine atom by a hydroxyl group can occur, leading to chlorohydroxypicolinic acid byproducts.[3] Validation: Use mass spectrometry to identify impurities with a mass corresponding to the replacement of -Cl with -OH. | Use high-purity, concentrated sulfuric acid. Avoid excessive temperatures and reaction times. If this is a persistent issue, consider alternative hydrolysis agents that operate at lower temperatures. |
| Decarboxylation | As mentioned, overheating can cause the loss of CO₂, resulting in the formation of 3,4-dichloropyridine. Validation: Check for the presence of 3,4-dichloropyridine in your crude product via GC-MS or LC-MS.[4] | Maintain strict temperature control. Do not exceed 120°C unless absolutely necessary to drive the reaction. |
Section 3: Visual Guides & Workflows
General Synthesis & Workup Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for this compound synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve low-yield issues.
Caption: Decision tree for troubleshooting low yield.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How critical is the purity of the 3,4-dichloro-2-(trichloromethyl)pyridine starting material?
-
A: Extremely critical. Impurities in the starting material, such as isomers or partially hydrolyzed compounds, can lead to a complex mixture of byproducts that are difficult to separate from the final product. It is highly recommended to verify the purity of your starting material by GC-MS or NMR before beginning the synthesis.
-
-
Q2: What are the best analytical methods for monitoring this reaction?
-
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of both the consumption of starting material and the formation of the product. For quick, qualitative checks, Thin-Layer Chromatography (TLC) can be effective. A typical mobile phase for TLC could be a 70:30 mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
-
Q3: Can I use a different acid for the hydrolysis?
-
A: While sulfuric acid is most common, other strong, non-nucleophilic acids like phosphoric acid could potentially be used, though reaction conditions would need to be re-optimized.[1] Hydrochloric acid is generally avoided at high temperatures due to its volatility and potential for unwanted side reactions.
-
-
Q4: My final product has a slight yellow or tan color. Is this normal?
-
A: Pure this compound should be a white to off-white solid. A distinct color often indicates the presence of trace impurities, possibly from charring during the reaction or from byproducts. A second recrystallization or treatment with activated carbon during the recrystallization step can often remove these color bodies.
-
References
-
ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Google Patents. (n.d.). CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
-
PrepChem.com. (n.d.). Synthesis of 3,6-dichloropicolinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4087431A - Preparation of 3,6-dichloropicolinic acid.
- Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- Google Patents. (n.d.). KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
Sources
- 1. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 4. 3,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 3,4-Dichloropicolinic Acid
Welcome to the technical support guide for the purification of crude 3,4-Dichloropicolinic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Critical Safety Precautions
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Primary Hazards : this compound is harmful if swallowed and causes serious eye damage. It may also cause skin and respiratory irritation[1].
-
Required Personal Protective Equipment (PPE) : Always wear chemical safety goggles or a face shield, a lab coat, and appropriate chemical-resistant gloves (inspect gloves prior to use)[1][2].
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dusts[3]. Ensure eyewash stations and safety showers are readily accessible[2].
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations[3].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities are typically related to the synthetic route. These can include:
-
Unreacted Starting Materials : Such as tetrachloropicolinic acid or other precursors[4][5].
-
Isomeric Byproducts : Other dichloropicolinic acid isomers or partially dechlorinated intermediates.
-
Hydrolysis Products : Side reactions, particularly under harsh basic or thermal conditions, can lead to the formation of hydroxy-derivatives (e.g., 3,5,6-trichloro-4-hydroxy-picolinic acid)[4].
-
Residual Solvents and Reagents : Inorganic salts and solvents used in the synthesis and initial workup.
Q2: What is the best general purification strategy for this compound?
A multi-step approach is often most effective. The ideal strategy depends on the nature of the impurities. A common workflow involves an initial acid-base extraction to separate the acidic product from neutral or basic impurities, followed by recrystallization to remove closely related acidic impurities and achieve high crystalline purity.
Q3: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures[6]. The impurities, conversely, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration)[6].
-
Expert Insight : Start with solubility tests on a small scale. Common solvent systems for acidic compounds include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water or toluene/heptane. Given the polar nature of the carboxylic acid and the nonpolar nature of the dichlorinated ring, a moderately polar solvent or a solvent pair is often successful.
Q4: How can I reliably confirm the purity of my final product?
Purity should be assessed using at least two analytical methods.
-
Melting Point Analysis : A pure compound will have a sharp melting point range (typically < 2°C) that corresponds to the literature value. Impurities will cause the melting point to be depressed and the range to broaden[6].
-
High-Performance Liquid Chromatography (HPLC) : This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with an acidified mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is a good starting point[7]. Purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any proton- or carbon-containing impurities.
General Purification Workflow
The following diagram outlines a logical workflow for purifying crude this compound, from initial assessment to the final pure product.
Caption: Decision workflow for purifying crude this compound.
In-Depth Troubleshooting Guide
Problem: My crude material won't fully dissolve during recrystallization, even with a large volume of hot solvent.
-
Probable Cause : The undissolved material is likely an insoluble impurity (e.g., inorganic salts or polymeric byproducts). Adding excess solvent to dissolve it will dramatically reduce the yield of your desired product[8].
-
Solution : This is a classic scenario requiring hot filtration. Dissolve the crude product in a reasonable amount of near-boiling solvent, just enough to dissolve the target compound. While the solution is still hot, filter it through a pre-heated funnel (to prevent premature crystallization in the funnel) to remove the insoluble matter[9]. Allow the hot, clear filtrate to cool slowly to crystallize the pure product.
Problem: No crystals form after the solution has cooled to room temperature.
-
Probable Cause 1 : You have used too much solvent, and the solution is not saturated.
-
Solution 1 : Reduce the volume of the solvent by gently heating the solution to evaporate some of it. Continue until the solution is slightly cloudy, then add a drop or two of fresh solvent to redissolve, and allow it to cool again.
-
Probable Cause 2 : The solution is supersaturated and requires nucleation to begin crystallization.
-
Solution 2 : Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. This action releases microscopic glass particles that can serve as nucleation sites[6][10]. Alternatively, add a "seed crystal"—a tiny speck of previously purified this compound—to the solution to provide a template for crystal growth[6][10]. If these methods fail, cooling the solution further in an ice-salt bath may be necessary[9].
Problem: My product "oils out" as a liquid instead of forming solid crystals.
-
Probable Cause : This often occurs when the melting point of the solid is lower than the temperature of the solution from which it is separating. High levels of impurities can depress the melting point significantly, causing it to melt in the warm solvent.
-
Solution : Re-heat the solution until the oil redissolves completely. Add a small amount of a co-solvent in which your compound is less soluble (e.g., add heptane to a toluene solution, or water to an ethanol solution). This can lower the overall solvating power and raise the temperature at which crystallization occurs. Allow the solution to cool very slowly, and consider vigorous stirring at the temperature where oiling first occurred. Seeding the solution at this point can be particularly effective.
Problem: My final product is still impure after recrystallization.
-
Probable Cause : The impurity has very similar solubility properties to your target compound, leading to co-crystallization. A single recrystallization may be insufficient.
-
Solution : A different purification technique is warranted. An acid-base extraction is highly effective at separating acidic compounds from neutral or basic impurities[11]. Alternatively, if the impurity is also acidic, column chromatography may be necessary. For carboxylic acids, reversed-phase (C18) flash chromatography is often successful[7].
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection : Place ~20 mg of crude material into a small test tube. Add a solvent dropwise, observing solubility at room temperature. A good solvent will dissolve very little. Heat the tube. If the solid dissolves, it is a potential solvent.
-
Dissolution : Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely[8].
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration (see Troubleshooting) to remove the charcoal.
-
Crystallization : Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[8]. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation[10].
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel[9].
-
Washing : While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces[8].
-
Drying : Allow the crystals to dry thoroughly under vacuum. For final drying, they can be placed in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the change in water solubility of the carboxylic acid upon deprotonation to its carboxylate salt.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,4-Dichloro-2-Picoline - Safety Data Sheet [chemicalbook.com]
- 4. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3,4-Dichloropicolinic Acid
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting and practical advice for the synthesis of 3,4-Dichloropicolinic acid, a valuable building block for researchers in agrochemical and pharmaceutical development. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to navigate the challenges inherent in this synthesis.
Overview of the Primary Synthetic Challenge
The synthesis of this compound is most commonly approached via the oxidation of the corresponding methylpyridine, 3,4-Dichloro-2-picoline. While conceptually straightforward, this transformation is fraught with challenges related to reaction selectivity, control of oxidation state, and product purification. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, making the 2-methyl group less susceptible to oxidation compared to simpler picolines. This necessitates carefully chosen reaction conditions to achieve a high yield without causing undesirable side reactions such as ring degradation.
This guide will focus on the Riley Oxidation, which utilizes selenium dioxide (SeO₂), as a representative and effective method for this transformation.[1]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a diagnostic approach and actionable solutions.
Question 1: My reaction shows low or no conversion of the starting 3,4-dichloro-2-picoline. What should I investigate?
Answer: Low conversion is a common hurdle and typically points to issues with either the reagents or the reaction conditions.
-
Causality—Reagent Potency: Selenium dioxide is the primary suspect. It is hygroscopic and its activity can diminish over time. Furthermore, the solvent quality is critical; wet dioxane can interfere with the reaction mechanism.
-
Causality—Reaction Energetics: The Riley oxidation requires sufficient thermal energy to proceed at a reasonable rate.[1] However, the reaction can also be exothermic. Inadequate temperature control—either too low or experiencing poor heat transfer in a scaled-up reaction—can lead to a stalled reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened SeO₂ or dry it in an oven before use. Ensure your dioxane is anhydrous.
-
Optimize Thermal Conditions: Monitor the internal reaction temperature, not just the oil bath temperature. Ensure vigorous stirring to maintain a homogeneous temperature profile. A gentle reflux (typically around 100-110 °C for dioxane) is often optimal.
-
Check Stoichiometry: While a slight excess of SeO₂ (1.1 to 1.2 equivalents) is common, a significant deficit will naturally lead to incomplete conversion.
Question 2: My TLC and NMR analysis show a complex mixture of products instead of a clean conversion. How can I improve selectivity?
Answer: The formation of multiple byproducts indicates a loss of selectivity, often due to over-oxidation or side reactions triggered by harsh conditions.
-
Causality—Over-oxidation: While SeO₂ is generally selective for the oxidation of methyl groups to aldehydes, prolonged reaction times or excessive temperatures can lead to further oxidation or degradation of the desired carboxylic acid or the pyridine ring itself.
-
Causality—Starting Material Impurities: The commercial 3,4-dichloro-2-picoline may contain other isomers.[2][3] These will also undergo oxidation, leading to a mixture of isomeric dichloropicolinic acids that can be very difficult to separate.
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting byproduct formation.
Question 3: I am struggling with the workup. My product yield is low after purification, and I have difficulty separating it from the selenium byproduct.
Answer: An effective workup is crucial and leverages the chemical properties of both the product and the byproducts.
-
Causality—Product Properties: this compound is an acid. Its solubility is highly pH-dependent. During workup, it will be deprotonated and soluble in basic aqueous solutions, while the unreacted starting material (a weak base) will remain in the organic phase. This difference is key to a clean separation.
-
Causality—Byproduct Properties: The primary inorganic byproduct is elemental selenium (a black precipitate), which is insoluble in most solvents and can be removed by filtration. However, fine selenium particles can be colloidal and difficult to filter.
Optimized Workup and Purification Strategy:
-
Initial Filtration: After cooling the reaction, dilute the mixture with a solvent like ethyl acetate. Filter the crude mixture through a pad of Celite® to remove the bulk of the black selenium precipitate. This is more effective than simple paper filtration for fine particles.
-
Acid-Base Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Extract with a mild base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The product will move to the aqueous phase as its sodium salt. The unreacted picoline and other non-acidic impurities will remain in the organic layer.
-
Wash the separated aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify with concentrated HCl (or another strong acid) with vigorous stirring until the pH is ~1-2.
-
The this compound will precipitate as a white or off-white solid.
-
-
Final Steps: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. For highest purity, recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) is recommended.[4]
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should always perform a risk assessment before beginning any new procedure.
Protocol: Riley Oxidation of 3,4-Dichloro-2-picoline
| Parameter | Value/Description | Rationale |
| Starting Material | 3,4-Dichloro-2-picoline | Ensure >98% purity by GC to avoid isomeric contamination. |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | 1.1 equivalents. A slight excess ensures complete conversion. |
| Solvent | Anhydrous 1,4-Dioxane | A common solvent for Riley oxidations, providing a suitable reflux temperature.[1] |
| Temperature | 100-105 °C (Reflux) | Balances reaction rate with minimizing byproduct formation. |
| Reaction Time | 12-18 hours | Monitor by TLC (e.g., 3:1 Hexanes:EtOAc with 1% Acetic Acid). |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dichloro-2-picoline (1.0 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane (approx. 5-10 mL per gram of starting material). With stirring, add selenium dioxide (1.1 eq) in one portion.
-
Reaction: Heat the mixture to a gentle reflux (approx. 100-105 °C) under a nitrogen atmosphere. A black precipitate of elemental selenium will form as the reaction progresses.
-
Monitoring: Periodically take small aliquots, quench, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with 3 volumes of ethyl acetate.
-
Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel to remove the selenium precipitate. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and perform the acid-base extraction as described in the troubleshooting section above.
-
-
Purification: Recrystallize the crude solid product from an ethanol/water mixture to yield pure this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns for this reaction?
-
A: Selenium compounds are highly toxic. Handle SeO₂ in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides; always use from a freshly opened bottle or test for peroxides.
-
-
Q: What is the expected yield for this synthesis?
-
A: Yields are highly dependent on the purity of the starting material and the optimization of the reaction conditions. A well-executed reaction should provide yields in the range of 60-75%.
-
-
Q: Are there alternative methods for this oxidation?
-
A: Yes, other oxidants like potassium permanganate (KMnO₄) under carefully controlled pH and temperature can be used. However, KMnO₄ is a very strong oxidant and can be less selective, potentially leading to lower yields due to ring degradation.[5] Another route, though more complex, could involve the hydrolysis of a 2-trichloromethyl precursor (2-(trichloromethyl)-3,4-dichloropyridine), analogous to syntheses of other picolinic acids.[6]
-
-
Q: Which analytical techniques are recommended for product characterization?
-
A: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure and purity. Mass spectrometry will confirm the molecular weight. Infrared (IR) spectroscopy should show a characteristic carboxylic acid O-H stretch and a C=O stretch. Melting point analysis is a good indicator of purity.
-
References
-
Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
-
Synthesis of 3,6-dichloropicolinic acid. PrepChem.com. [Link]
- US Patent 4087431A, Preparation of 3,6-dichloropicolinic acid.
-
Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. MDPI. [Link]
- US Patent 2109954A, Oxidation of alkyl pyridines and alkyl quinolines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dichloro-2-Picoline synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4-Dichloro-2-Picoline | 103949-58-2 [chemicalbook.com]
- 4. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of Picolinic Acid
Welcome to the technical support guide for the chlorination of picolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and mitigating common side reactions. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Troubleshooting Guide: Side Reactions
This section addresses specific, common side reactions encountered during the chlorination of picolinic acid. Each entry is structured to help you diagnose the issue, understand its root cause, and implement a validated solution.
Issue 1: Polychlorination and Poor Selectivity
Q: My reaction is producing significant amounts of di- and tri-chlorinated picolinic acid derivatives. How can I improve the selectivity for the desired mono-chlorinated product?
A: Cause & Mechanism
Polychlorination is a frequent issue stemming from the high reactivity of many chlorinating agents and the nature of the pyridine ring.[1] Once the first chlorine atom is added, the electronic properties of the ring are altered, which can sometimes facilitate further chlorination depending on the reaction conditions. Electrophilic chlorination reactions, if not carefully controlled, can easily lead to over-chlorination.[1]
The key to preventing this is to precisely control the reaction kinetics and stoichiometry. The goal is to create conditions where the reaction rate of the first chlorination is significantly higher than that of any subsequent chlorination.
Mitigation Strategy & Protocol
Controlling temperature and the choice of chlorinating agent are the most critical factors. Milder reagents provide a larger experimental window for achieving mono-substitution.
Recommended Protocol (using N-Chlorosuccinimide - NCS):
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1 equivalent of picolinic acid in a suitable anhydrous solvent (e.g., acetonitrile or HFIP).[2][3]
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.0 to 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30-60 minutes. Adding the reagent slowly is crucial to prevent localized areas of high concentration that can drive polychlorination.
-
Reaction Monitoring: Allow the reaction to stir at low temperature. Monitor the progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is complete when the starting material is consumed.
-
Quenching & Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to isolate the mono-chlorinated isomer.
Data Summary: Conditions vs. Selectivity
| Parameter | Condition Favoring Mono-chlorination | Condition Leading to Polychlorination | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Cl₂ gas, PCl₅/POCl₃ (at high temp) | Milder reagents are less reactive and easier to control.[1][2][3] |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (>50 °C) | Lower temperatures decrease reaction rates, allowing for greater kinetic control. |
| Stoichiometry | 1.0 - 1.1 eq. of chlorinating agent | > 1.2 eq. of chlorinating agent | A large excess of the chlorinating agent will inevitably drive the reaction further. |
| Addition Rate | Slow, dropwise, or portion-wise | Rapid, single-portion addition | Prevents localized overheating and high reagent concentrations. |
Visualizing the Reaction Pathways
Caption: Desired mono-chlorination vs. polychlorination side reaction.
Issue 2: Unwanted Decarboxylation
Q: I am observing a significant amount of chlorinated pyridine byproduct that has lost the carboxylic acid group. What is causing this decarboxylation and how can I prevent it?
A: Cause & Mechanism
Decarboxylation of picolinic acid can occur under both thermal and harsh chemical conditions. The proximity of the carboxylic acid to the ring nitrogen makes it susceptible to elimination, particularly upon heating in the presence of certain reagents. This process is mechanistically related to the Hammick reaction, where thermal decarboxylation of α-picolinic acids in the presence of an electrophile can occur.[4][5] In the context of chlorination, strong electrophilic attack on the ring can also promote the loss of CO₂.[6]
Recent research has also explored photocatalytic methods for intentionally causing decarboxylative chlorination, highlighting the inherent possibility of this pathway under certain energetic conditions.[7][8]
Mitigation Strategy & Protocol
The primary strategy is to use milder reaction conditions and avoid excessive heat. If using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, it is critical to control the temperature.
Recommended Protocol (Minimizing Decarboxylation):
-
Reagent Choice: Select a chlorinating agent that does not require high temperatures for activation. NCS is again a good choice. If SOCl₂ is required for subsequent chemistry (e.g., amide formation), use it judiciously.
-
Temperature Control: Maintain the reaction temperature below 40 °C. If refluxing is necessary, use a lower-boiling point solvent and minimize the reaction time.
-
pH Control: In some cases, maintaining a neutral or slightly basic medium can suppress decarboxylation. However, this must be balanced with the requirements of the chlorinating agent. For instance, some radical chlorinations use a carbonate base to neutralize generated HCl.[9]
-
Step-wise Procedure: If converting to the acid chloride, perform this step at a low temperature first, then proceed with the subsequent reaction without isolating the often-unstable intermediate.
Workflow for Troubleshooting Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
Issue 3: Ring Opening
Q: My analysis (e.g., Mass Spec) shows fragments that suggest the pyridine ring has been cleaved. Under what conditions does this occur?
A: Cause & Mechanism
Ring-opening of pyridine and its derivatives is a rare but possible side reaction that occurs under very harsh electrophilic halogenation conditions.[2] This typically involves highly reactive halogenating agents and potentially elevated temperatures. The reaction proceeds through the formation of a highly electrophilic intermediate that is susceptible to nucleophilic attack and subsequent skeletal rearrangement, leading to cleavage of the N-N or N-O bonds in related heterocyclic systems, and potentially the C-N bonds in pyridines.[3]
This side reaction is generally not observed with common lab-scale chlorinating agents like NCS or SOCl₂ under controlled temperatures. It is more of a concern when using elemental chlorine with strong Lewis acid catalysts or other highly aggressive, specialized halogenating systems.
Mitigation Strategy
-
Avoid Harsh Conditions: Steer clear of overly aggressive chlorination systems (e.g., Cl₂ with AlCl₃) unless absolutely necessary for your substrate.
-
Use Established Reagents: Stick to well-documented and milder chlorinating agents such as N-Chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or sulfuryl chloride (SO₂Cl₂).
-
Control Temperature: As with other side reactions, maintaining low to moderate temperatures is key.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable chlorinating agent for selective mono-chlorination of picolinic acid?
For laboratory-scale synthesis where selectivity is paramount, N-Chlorosuccinimide (NCS) is often the preferred reagent. It is a solid, making it easy to handle and weigh accurately, and its reactivity is moderate, allowing for better control over the reaction.[2][3] For industrial-scale processes, reagents like sulfuryl chloride (SO₂Cl₂) might be considered due to cost, but they can be more aggressive and require more stringent process control.
Q2: I need to synthesize the picolinoyl chloride. Can I do this and chlorinate the ring in one step?
This is possible but can be complex. Using thionyl chloride (SOCl₂) can simultaneously form the acid chloride and, under the right conditions, chlorinate the ring. However, this often leads to a mixture of products, including the desired chlorinated acid chloride and potentially 4-chloro-picolinoyl chloride as a byproduct.[10] A more controlled approach is a two-step process: first, chlorinate the picolinic acid ring using a selective method (like with NCS), and then convert the purified chlorinated picolinic acid to the acid chloride using SOCl₂ or oxalyl chloride under mild conditions.
Q3: What are the primary safety hazards I should be aware of?
Safety is paramount. Key hazards include:
-
Corrosive Reagents: Many chlorinating agents (SOCl₂, POCl₃, PCl₅) are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
HCl Gas Evolution: Most chlorination reactions produce hydrogen chloride (HCl) gas as a byproduct. This is a corrosive and toxic gas that must be neutralized with a base trap (e.g., a bubbler with NaOH solution).
-
Runaway Reactions: Chlorination reactions are exothermic. Adding reagents too quickly or with inadequate cooling can lead to a dangerous increase in temperature and pressure, known as a runaway reaction.[11] Always use an ice bath for cooling during reagent addition and monitor the internal temperature.
References
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles (PDF).
- Method for chlorination of side chain of picolines.
- Chlorination and bromination of pyridine.
- Hammick reaction.Wikipedia.
- Chlorination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Picolinic acid.Wikipedia.
- Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer.The Royal Society of Chemistry.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer.
- SAFETY OF CHLORIN
Sources
- 1. Chlorination - Wordpress [reagents.acsgcipr.org]
- 2. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 10. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icheme.org [icheme.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,4-Dichloropicolinic Acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the analysis of 3,4-Dichloropicolinic acid. As an acidic analyte, this compound presents unique challenges in reversed-phase chromatography. This document provides in-depth, scientifically grounded solutions to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front, is a common frustration in HPLC.[1][2] For an acidic molecule like this compound, the primary culprits are often secondary interactions with the stationary phase.[2][3] Understanding these underlying mechanisms is the first step toward effective troubleshooting.
-
Silanol Interactions: The most prevalent cause of peak tailing for polar and ionizable compounds is the interaction with residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[1][3] These silanol groups are acidic and can exist in an ionized state (Si-O-), particularly at mobile phase pH values above 3.[3][4] The negatively charged silanols can then engage in secondary ionic interactions with analytes, leading to a mixed-mode retention mechanism that results in tailing peaks.[3]
-
Chelation with Metal Contaminants: Trace metal impurities, such as iron and aluminum, can be present in the silica matrix of the HPLC column.[1][5] These metal ions can act as Lewis acids and chelate with analytes that have electron-donating groups, such as the carboxylic acid and nitrogen atom in this compound. This chelation creates another retention mechanism that contributes to peak tailing.[5][6]
-
Mobile Phase pH Effects: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.[7][8] If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms will exist, leading to peak broadening or tailing.[4][7] For this compound, with a predicted pKa of approximately 1.95 ± 0.25, operating at a pH near this value can be problematic.[3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides a structured, question-and-answer approach to address specific issues you may be facing with peak tailing of this compound.
Q1: My peak for this compound is tailing significantly. What is the first and most important parameter I should investigate?
A1: Mobile Phase pH.
The pH of your mobile phase is the most critical factor influencing the peak shape of an acidic analyte like this compound.
-
The "Why": With a pKa around 1.95, the ionization state of this compound is highly sensitive to the mobile phase pH in the acidic range.[3] To achieve a sharp, symmetrical peak, the goal is to ensure the analyte is in a single, un-ionized state. For an acid, this is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.
-
Recommended Action: Prepare a mobile phase with a pH of less than 2.0. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase. This will ensure that the carboxylic acid group of this compound is fully protonated, minimizing secondary interactions with the stationary phase.[8]
Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What should I look at next?
A2: Your HPLC Column.
If pH optimization alone does not resolve the issue, the problem likely lies with the stationary phase chemistry.
-
The "Why": Even at low pH, some residual silanol groups on the silica surface can still interact with polar analytes.[3] The density and acidity of these silanols vary depending on the type and quality of the silica used in the column.[1]
-
Recommended Actions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" are designed to minimize the number of accessible silanol groups.[3][4] End-capping is a process where the residual silanols are chemically bonded with a small, non-polar group, effectively shielding them from interacting with the analyte.[3]
-
Consider a Column with a Different Stationary Phase: If you are using a standard C18 column, switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, can sometimes improve peak shape by offering different selectivity and reducing silanol interactions.
-
Q3: Could my sample preparation be contributing to the peak tailing?
A3: Yes, absolutely.
The composition of the sample solvent can have a significant impact on peak shape.
-
The "Why": If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing.[2] This is because the strong sample solvent can carry the analyte down the column in a broad band before the mobile phase has a chance to focus it at the head of the column.
-
Recommended Action: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If you must use a different solvent for solubility reasons, ensure it is weaker than the mobile phase.
Q4: I've tried everything above, and there's still some lingering tailing. Are there any other "chemical tricks" I can use?
A4: Yes, there are a few more advanced strategies you can employ.
-
Increase Buffer Concentration: Using a higher concentration of your mobile phase buffer (e.g., 20-50 mM) can help to "mask" the residual silanol interactions and improve peak shape.[5] The buffer ions will compete with the analyte for the active sites on the stationary phase.
-
Add a Chelating Agent: If you suspect metal chelation is a contributing factor, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase can be effective.[5] The EDTA will preferentially bind to the metal ions in the system, preventing them from interacting with your analyte.
-
Consider Ion-Pair Chromatography: For particularly challenging separations of acidic compounds, ion-pair chromatography can be a powerful tool. This involves adding an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, to the mobile phase. The ion-pairing reagent forms a neutral complex with the ionized analyte, which then partitions onto the reversed-phase stationary phase, often resulting in improved peak shape and retention.
Systematic Troubleshooting Workflow
For a logical and efficient approach to troubleshooting, follow the step-by-step protocol outlined below.
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
-
Initial Assessment:
-
Inject a neutral compound (e.g., toluene or uracil) under your current method conditions.
-
If the neutral compound tails: The issue is likely a physical problem with your HPLC system (e.g., a void in the column, a bad connection, or extra-column volume). Systematically check all fittings and tubing, and consider replacing the column if necessary.
-
If the neutral compound gives a symmetrical peak: The problem is chemical in nature and related to secondary interactions of this compound with the stationary phase. Proceed to the next steps.
-
-
Mobile Phase pH Optimization:
-
Prepare a fresh mobile phase with the aqueous component buffered to a pH of less than 2.0 using 0.1% formic acid or 0.1% TFA.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject your this compound standard and assess the peak shape.
-
-
Column Evaluation:
-
If peak tailing persists, switch to a high-purity, end-capped C18 column from a reputable manufacturer.
-
Equilibrate the new column thoroughly and inject your standard.
-
-
Sample Solvent Check:
-
Ensure your sample is dissolved in the initial mobile phase composition. If not, re-prepare your sample in the correct solvent and re-inject.
-
-
Advanced Mobile Phase Modifications (if necessary):
-
Increase the buffer concentration of your acidic mobile phase to 20-50 mM.
-
As a final resort, consider adding a chelating agent or exploring ion-pair chromatography.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting peak tailing of this compound.
Summary of Key Parameters and Their Impact
The following table summarizes the critical parameters and their expected effect on the peak shape of this compound.
| Parameter | Recommended Setting for this compound | Rationale |
| Mobile Phase pH | < 2.0 | To ensure the analyte is in its neutral, un-ionized form (pKa ≈ 1.95).[3] |
| HPLC Column | High-purity, end-capped C18 or alternative chemistry | To minimize secondary interactions with residual silanol groups.[3][4] |
| Sample Solvent | Initial mobile phase composition | To prevent peak distortion due to solvent mismatch.[2] |
| Buffer Concentration | 20-50 mM (if needed) | To mask residual silanol interactions.[5] |
| Mobile Phase Additives | EDTA or ion-pairing reagent (if needed) | To address metal chelation or provide an alternative retention mechanism.[5] |
By systematically addressing these parameters, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]
-
LCGC Europe. (2020, February 1). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]
-
PubMed. (2023, May 2). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]
Sources
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- 2. csun.edu [csun.edu]
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- 4. This compound | 959578-03-1 [amp.chemicalbook.com]
- 5. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Support Center: Purification of 3,4-Dichloropicolinic Acid
Welcome to the technical support center for the purification of 3,4-Dichloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to ensure you achieve the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. Common synthesis pathways, such as the electrochemical reduction of tetrachloropicolinic acid or hydrolysis of chlorinated precursors, can introduce several types of impurities.[1] These may include:
-
Isomeric Impurities: Other dichloropicolinic acid isomers (e.g., 3,6-dichloro-, 4,6-dichloro-picolinic acid) or trichloropicolinic acids are common process-related impurities.[2][3]
-
Unreacted Starting Materials: Residual amounts of precursors like 3,4,5,6-tetrachloropicolinic acid may persist in the crude product.[1]
-
Byproducts: Side reactions can lead to the formation of hydroxylated picolinic acids or other degradation products.[2]
-
Residual Solvents: Solvents used during the synthesis or initial workup may be present.
-
Inorganic Salts: Salts formed during pH adjustments or other reaction steps can contaminate the final product.
Q2: How do I select the most appropriate purification technique for my sample?
A2: The optimal purification strategy depends on the nature of the impurities you need to remove and the physical state of your crude product. A logical workflow can guide your decision. For solid this compound, recrystallization is often a good starting point for removing minor impurities. If you suspect the presence of neutral or basic organic impurities, acid-base extraction is a highly effective and scalable method.[4] For separating challenging isomeric impurities, chromatography is the most powerful technique.[5]
Below is a decision-making workflow to help you select the best method.
Caption: Decision workflow for selecting a purification method.
Q3: How can I analyze the purity of my this compound sample?
A3: A combination of analytical techniques should be used to provide a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying purity and detecting isomeric impurities. A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic or phosphoric acid) is a common starting point.[5][6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect structurally different impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and can help identify unknown impurities.[8]
Troubleshooting and In-Depth Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Method 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds by dissolving them in a hot solvent and allowing them to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[7][9]
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve this compound poorly at room temperature but very well at its boiling point. Test small amounts of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, or mixtures) to find the best candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.[10]
-
Hot Filtration (If Necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them before cooling.[11] This must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Compound does not crystallize upon cooling. | Too much solvent was added; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again.[10] |
| The glass surface is too smooth for nucleation. | Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of pure compound to initiate crystallization.[7] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble. | Use a lower-boiling point solvent or a solvent pair. An oiling out issue with water can sometimes be resolved by using a water-immiscible solvent.[9] |
| Low recovery of purified product. | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold and used sparingly. |
| Crystals appear discolored or impure. | Impurities were co-precipitated. Cooling was too rapid. | Ensure slow cooling. If purity is still low, a second recrystallization may be necessary. Consider a different purification technique if impurities have similar solubility. |
Method 2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxyl group on this compound to separate it from neutral or basic impurities. The acid is converted to its water-soluble carboxylate salt, which moves into an aqueous layer, leaving non-acidic impurities behind in an organic layer.[13][14]
Detailed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Basification & Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. The this compound will react to form its sodium salt, which is soluble in the aqueous layer.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium 3,4-dichloropicolinate into a clean flask.[4]
-
Repeat Extraction: To ensure complete removal, extract the organic layer again with a fresh portion of the NaHCO₃ solution. Combine the aqueous extracts.[4]
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH ~1-2, check with litmus paper). The water-insoluble this compound will precipitate out of the solution.[15][16]
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause | Solution |
| An emulsion forms during shaking. | The two phases are not separating cleanly due to fine suspended particles or similar densities. | Allow the funnel to stand undisturbed for a longer period. Gently swirl the funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Low or no precipitate forms upon re-acidification. | Insufficient acid was added. The initial extraction was incomplete. | Check the pH of the aqueous solution with litmus or pH paper and add more acid if necessary until it is strongly acidic (pH 1-2).[15] Perform an additional extraction of the original organic layer. |
| Product is still impure after extraction. | The impurity is also acidic and was extracted along with the product. | If the impurity is a much weaker acid (like a phenol), using a weaker base like sodium bicarbonate may selectively extract the stronger carboxylic acid.[14] If impurities are other chlorinated picolinic acids, this method will not be effective, and chromatography is required. |
Method 3: Purification by Chromatography
For separating this compound from its isomers or other structurally similar impurities, chromatography is the method of choice. High-Performance Liquid Chromatography (HPLC) is typically used for analysis but can be scaled up to preparative HPLC for purification.
Troubleshooting HPLC Separation
| Problem | Potential Cause | Solution |
| Co-elution of this compound and an isomer. | Insufficient selectivity (α) of the chromatographic system. | Change Mobile Phase pH: Picolinic acids are ionizable. Adjusting the mobile phase pH can alter their charge state and dramatically impact retention and selectivity.[5] Change Mobile Phase Strength: Weaken the mobile phase (decrease the percentage of organic solvent like acetonitrile) to increase retention times and potentially improve resolution.[5] Try a Different Column: If a standard C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl column or a mixed-mode column that offers both reversed-phase and ion-exchange interactions.[5][17] |
| Significant peak tailing. | Strong interaction between the acidic proton of the carboxyl group and the silica stationary phase. | Add a small amount (0.1-1%) of an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase. This keeps the carboxylic acid fully protonated, leading to more symmetrical peaks.[4][5] |
| Poor resolution between peaks. | Low column efficiency (N) or poor selectivity (α). | In addition to changing mobile phase conditions, ensure the column is not overloaded. Use a longer column or a column with smaller particles to increase efficiency. Optimize the flow rate. |
Typical HPLC Analytical Conditions
The following table provides a starting point for developing an analytical HPLC method. These conditions can be adapted for preparative scale.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good general-purpose column for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | The acid suppresses the ionization of the carboxyl group, leading to better peak shape.[5] |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%). | A gradient is effective for separating compounds with different polarities and for cleaning the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~280 nm | Picolinic acid derivatives typically have strong UV absorbance in this region. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce run times. |
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Christopherson, R., et al. (2006). Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Journal of Liquid Chromatography & Related Technologies, 29(17), 2543-2556. Retrieved from [Link]
-
Ferreira, A. G. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Christopherson, R., et al. (2006). Representative chromatogram of nicotinic and picolinic acids. ResearchGate. Retrieved from [Link]
-
Ferreira, A. G. M., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives. Symmetry, 14(11), 2426. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
- Kumfe, D. E., & Watson, D. L. (1978). U.S. Patent No. 4,087,431. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, Y. (2009). Synthesis of 3, 6-dichloropicolinic acid. Modern Agrochemicals. Retrieved from [Link]
- Yang, G., et al. (2008). CN Patent No. 101235512A.
-
PrepChem. (n.d.). Synthesis of 3,6-dichloropicolinic acid. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
UCO Chemistry. (2014, January 23). Lab 3: Recrystallization of an Impure Unknown [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 3. 4,6-Dichloropicolinic acid | 88912-25-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. vernier.com [vernier.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dichloropicolinic Acid
Prepared by the Senior Application Scientist Team
Introduction: Navigating the Synthesis of 3,4-Dichloropicolinic Acid
Welcome to the technical support center for the synthesis of this compound. This molecule represents a significant synthetic building block, with potential applications in agrochemicals, pharmaceuticals, and specialty materials. While structurally similar to the widely documented herbicide 3,6-Dichloropicolinic acid (Clopyralid), the synthesis and scale-up of the 3,4-dichloro isomer present unique challenges due to differences in substituent directing effects and potential reaction pathways.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting advice, and answers to frequently asked questions that arise during the transition from laboratory-scale discovery to pilot-plant and manufacturing-scale production. Our approach is grounded in fundamental chemical principles to explain the causality behind each recommendation, ensuring a robust and reproducible process.
Section 1: Synthetic Strategies & Key Scale-Up Considerations
The successful scale-up of any chemical synthesis requires a deep understanding of the reaction mechanism and the physical processes involved. For this compound, a plausible and scalable synthetic strategy involves the selective dechlorination of a more heavily chlorinated precursor, such as 3,4,5,6-tetrachloropicolinic acid. This approach often provides better regiochemical control than attempting direct, selective chlorination of picolinic acid itself.
The general workflow can be visualized as follows:
Caption: A plausible workflow for scaling the synthesis of this compound.
Core Scale-Up Challenges:
-
Heat Management: Reductive dechlorination reactions can be highly exothermic. The surface-area-to-volume ratio decreases dramatically as reactor size increases, making heat dissipation a critical challenge.
-
Mass Transfer: In heterogeneous reactions involving solid reductants like zinc powder, the efficiency of mixing (agitation speed, impeller design) dictates the reaction rate and can prevent the formation of localized hot spots.[1]
-
Reagent Addition: Controlling the addition rate of reagents is crucial for managing exotherms and minimizing side reactions. A slow, controlled feed is often necessary at scale.
-
Work-up and Isolation: The volume of solvents and aqueous solutions used in work-up procedures increases significantly. Efficient phase separation, filtration, and drying become major operational considerations.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Category: Low Yield & Purity
Q: My reaction yield dropped from 90% at the 1L scale to 60% in a 50L reactor. What are the likely causes?
A: This is a classic scale-up issue primarily linked to mass and heat transfer limitations.
-
Inefficient Mixing: At the 50L scale, inadequate agitation may lead to poor suspension of the zinc powder reductant. This reduces the available surface area for the reaction, slowing it down and allowing competing side reactions to occur. The solution is to re-evaluate the agitation parameters (impeller type, RPM) to ensure a uniform slurry.
-
Poor Temperature Control: An undetected exotherm in the larger reactor could have led to thermal degradation of the product or the formation of over-reduced byproducts. Ensure your cooling system is adequate for the larger volume and that temperature probes are placed correctly to detect any localized heating.[1]
-
Incomplete Reaction: Due to the factors above, the reaction may simply be incomplete. Always confirm reaction completion with a reliable in-process control (IPC) method like HPLC before proceeding to work-up.
Q: My final product is contaminated with the starting material (3,4,5,6-tetrachloropicolinic acid) and an over-reduced product (3-chloropicolinic acid). How can I improve selectivity?
A: This points to issues with reaction stoichiometry and conditions.
-
Reductant Stoichiometry: Carefully control the molar equivalents of the reducing agent. An excess can lead to over-reduction. Consider adding the reductant in portions and monitoring the reaction progress via HPLC.
-
Catalyst System: The choice of catalyst and ligands is critical for selectivity. For instance, a nickel chloride and 2,2'-bipyridine system is often used to facilitate selective dechlorination.[1] Experiment with catalyst loading at a smaller scale to optimize for the desired product.
-
Temperature Profile: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity by disfavoring the higher activation energy pathways that lead to byproducts.
Category: Reaction Control & Safety
Q: I am observing a significant, sometimes uncontrolled, exotherm during the addition of the zinc powder. How can I manage this safely at scale?
A: Managing exotherms is the most critical safety aspect of scaling up this process.
-
Reverse Addition / Semi-Batch Process: Instead of adding the solid zinc to the solution, consider adding the solution of the starting material to a slurry of the zinc powder in the solvent. This "reverse addition" allows the rate of the reaction (and thus heat generation) to be controlled by the addition rate.
-
Portion-wise Addition: If reverse addition is not feasible, add the zinc powder in small, pre-weighed portions. Wait for the exotherm from one portion to subside before adding the next. This requires careful temperature monitoring.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may decrease reaction kinetics and increase processing time and cost. A balance must be found.
Category: Work-up & Purification
Q: After acidification, my product precipitates as a sticky, oily solid that is very difficult to filter. What can I do?
A: This is often caused by rapid precipitation or the presence of impurities.
-
Controlled Crystallization: Instead of crashing the product out by adding concentrated acid quickly, try a slower, more controlled acidification at a slightly elevated temperature. Then, cool the mixture slowly to allow for the formation of larger, more easily filterable crystals.
-
Anti-Solvent Addition: Consider adding a miscible anti-solvent after acidification to induce crystallization. The choice of anti-solvent needs to be screened at the lab scale.
-
pH Control: The final pH of the acidification step is crucial. Over-acidifying can sometimes lead to the formation of salts or complexes that are less crystalline. Target a specific pH value (e.g., pH 1-2) for consistent product isolation.[2]
Q: My recrystallization is not effective at removing a key colored impurity. What are my options?
A:
-
Solvent Screening: The choice of recrystallization solvent is paramount. You need a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures. A systematic screening of various solvents and solvent mixtures is recommended.
-
Carbon Treatment: The colored impurity may be a large, conjugated organic molecule. A charcoal (activated carbon) treatment of the hot solution before crystallization can effectively adsorb these types of impurities. Use with caution, as it can also adsorb some of your product.
-
Alternative Purification: If recrystallization fails, you may need to consider other methods, such as preparative chromatography. However, this is often less desirable for large-scale manufacturing due to cost and solvent usage.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during this scale-up? A1: The most critical parameters are: 1) Reaction Temperature, 2) Reagent Addition Rate, 3) Agitation Speed, and 4) pH during the work-up/isolation phase. These parameters have the greatest impact on reaction safety, yield, and purity.
Q2: Which analytical techniques are essential for in-process control (IPC)? A2: High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring the disappearance of starting material and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For the final product, HPLC, NMR (¹H and ¹³C), and Mass Spectrometry are required for full characterization and purity confirmation.
Q3: What are the primary safety hazards associated with this synthesis? A3: The primary hazards include:
-
Thermal Runaway: Due to the exothermic nature of the reduction.
-
Hydrogen Gas Evolution: Reactions with metal reductants in protic or acidic media can generate flammable hydrogen gas. The reactor must be properly vented and operated under an inert atmosphere (e.g., Nitrogen).
-
Corrosive Reagents: The use of strong acids (e.g., HCl, H₂SO₄) for work-up requires appropriate personal protective equipment (PPE) and acid-resistant equipment.[3][4]
-
Halogenated Solvents: If using solvents like dichloromethane for extraction, be aware of their toxicity and environmental impact.
Q4: How do I choose an appropriate solvent system for both the reaction and crystallization? A4: The ideal reaction solvent should fully dissolve the starting material, be compatible with the reagents (i.e., not be reduced itself), have a suitable boiling point for temperature control, and facilitate easy product isolation. For crystallization, the solvent should provide a significant solubility differential with temperature. It is rare for one solvent to be optimal for both. Often, a solvent swap is performed after the reaction is complete and before crystallization begins. Common solvents for similar reactions include DMF/water mixtures or alcohols.[1]
Section 4: Exemplary Protocol: Selective Dechlorination (Pilot Scale)
This protocol is an illustrative example based on methods for analogous compounds and should be fully optimized at the lab scale before pilot implementation.[1]
Table 1: Reagent Quantities for Different Scales
| Reagent | Lab Scale (10g Product) | Pilot Scale (1kg Product) | Molar Eq. |
| 3,4,5,6-Tetrachloropicolinic acid | 14.2 g | 1.42 kg | 1.0 |
| Nickel(II) Chloride (NiCl₂) | 0.71 g | 71 g | 0.1 |
| 2,2'-Bipyridine | 1.07 g | 107 g | 0.125 |
| Zinc Powder (<10 micron) | 21.3 g | 2.13 kg | 6.0 |
| Dimethylformamide (DMF) | 180 mL | 18 L | - |
| Water | 20 mL | 2 L | - |
| Conc. Hydrochloric Acid (HCl) | As needed for pH 1 | As needed for pH 1 | - |
Step-by-Step Methodology (Pilot Scale):
-
Reactor Setup: Charge a 50L glass-lined reactor with Nickel(II) Chloride (71 g) and 2,2'-bipyridine (107 g).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Charge: Add the DMF (18 L) and water (2 L) mixture to the reactor. Begin agitation to dissolve the catalyst system, forming a colored solution.
-
Reductant Charge: Add the zinc powder (2.13 kg) to the reactor. Maintain strong agitation to create a uniform slurry.
-
Cooling: Cool the reactor contents to 15-20°C using the reactor jacket.
-
Substrate Addition (Controlled): Dissolve the 3,4,5,6-tetrachloropicolinic acid (1.42 kg) in a separate vessel with a minimum amount of DMF. Add this solution to the reactor via a dosing pump over a period of 3-4 hours. CRITICAL: Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not exceed 25°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 20-25°C. Take samples every hour and analyze by HPLC to monitor the conversion. The reaction is complete when the starting material is <1% by area.
-
Work-up - Filtration: Once complete, filter the reaction mixture to remove excess zinc and other inorganic salts. Wash the filter cake with a small amount of DMF.
-
Work-up - Acidification: Transfer the filtrate to a separate 100L work-up vessel. Cool the solution to 0-5°C. Slowly add concentrated HCl to adjust the pH to 1.0-1.5. The product will precipitate as a white or off-white solid.
-
Isolation: Filter the precipitated solid using a suitable filter press or centrifuge. Wash the cake with cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual solvent content (GC).
References
-
Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. Available from: [Link]
- US4087431A - Preparation of 3,6-dichloropicolinic acid. Google Patents.
- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid. Google Patents.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of 3,6-dichloropicolinic acid. PrepChem.com. Available from: [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. ResearchGate. Available from: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Institutes of Health (NIH). Available from: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery. Available from: [Link]
- KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid. Google Patents.
Sources
- 1. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 3. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Ensuring the Stability of 3,4-Dichloropicolinic Acid During Storage
For researchers, scientists, and professionals in drug development, maintaining the integrity of chemical reagents is paramount. This guide provides in-depth technical support for preventing the degradation of 3,4-Dichloropicolinic acid during storage. By understanding its stability profile and potential degradation pathways, you can ensure the reliability and reproducibility of your experiments.
Introduction: The Stability Challenges of a Dichlorinated Pyridine Carboxylic Acid
This compound is a valuable building block in synthetic chemistry. However, its structure—a pyridine ring substituted with two chlorine atoms and a carboxylic acid group—presents specific stability challenges. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen, combined with the reactive carboxylic acid group, makes the molecule susceptible to various degradation pathways if not stored under optimal conditions. This guide will walk you through troubleshooting potential issues and provide answers to frequently asked questions to safeguard your valuable compound.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section is designed to help you diagnose and address common problems encountered during the storage of this compound.
Question 1: I've noticed a slight discoloration (yellowing) of my this compound powder. What could be the cause?
Answer:
Discoloration is often the first visual indicator of chemical degradation. For this compound, a yellow to brownish tint can suggest the onset of several degradation processes, primarily driven by light or exposure to atmospheric contaminants.
-
Causality: Photodegradation is a common issue for pyridine-containing compounds.[1][2] The energy from light, particularly UV light, can initiate reactions that lead to the formation of colored impurities. The presence of chlorine substituents can sometimes increase the susceptibility of the pyridine ring to photodegradation.[2] Additionally, slow oxidation by atmospheric oxygen, potentially catalyzed by trace metal impurities, can also lead to colored byproducts.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in an amber or opaque container to protect it from light.[3]
-
Inert Atmosphere: If the discoloration is significant, consider if the container was properly sealed. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
-
Purity Check: If the integrity of the compound is critical for your application, it is advisable to re-analyze the material using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) to assess its purity.[4][5][6]
-
Question 2: My recent experimental results using stored this compound are inconsistent. Could degradation be the culprit, and how would I know?
Answer:
Inconsistent experimental outcomes are a significant red flag for reagent degradation. The formation of impurities can alter the reactivity and effective concentration of the starting material.
-
Causality: The primary degradation pathways that could lead to such inconsistencies are decarboxylation and hydrolysis.
-
Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[7][8] This is particularly relevant if the compound has been exposed to elevated temperatures. The resulting 3,4-dichloropyridine would have a different molecular weight and reactivity. The rate of decarboxylation of picolinic acid derivatives is known to be influenced by pH.[9][10]
-
Hydrolysis: Although chlorinated pyridines are generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to hydrolysis of the chloro substituents to form hydroxypyridines. The stability of similar compounds can be pH-dependent.[11][12]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Question 3: I suspect my this compound has been exposed to moisture. What are the potential consequences?
Answer:
Exposure to moisture is a significant concern for many chemical reagents, including this compound.
-
Causality:
-
Physical Changes: The compound is a solid, and moisture can cause it to clump or cake, making it difficult to handle and weigh accurately.
-
Hydrolytic Degradation: As mentioned, while the C-Cl bonds on the pyridine ring are relatively stable, prolonged exposure to water, particularly at elevated temperatures or non-neutral pH, could lead to slow hydrolysis.
-
Accelerated Decarboxylation: The presence of water can facilitate the decarboxylation of picolinic acids.[9]
-
-
Preventative Measures:
-
Always store this compound in a desiccator or a controlled low-humidity environment.
-
Ensure the container is tightly sealed immediately after use.
-
If you are working in a humid environment, consider handling the compound in a glove box.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical properties of related compounds and general best practices, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) | Prevents thermal degradation, such as decarboxylation.[7] |
| Light | Protect from light | Store in an amber or opaque, tightly sealed container to prevent photodegradation.[2][3] |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | Minimizes moisture exposure and oxidation. |
| Container | Tightly sealed, chemically resistant glass container | Prevents contamination and reaction with container material. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong acids.[13] | Prevents chemical reactions that could degrade the compound. |
Q2: What are the likely degradation products of this compound?
A2: While specific degradation studies on this compound are not widely published, based on its structure and the behavior of similar compounds, the following degradation products are plausible:
-
3,4-Dichloropyridine: Formed via decarboxylation.
-
Monochloro-hydroxypicolinic acids: Formed through partial hydrolysis/dechlorination.
-
3,4-Dihydroxypicolinic acid: Formed through complete hydrolysis/dechlorination.
-
Photodegradation products: May involve rearrangements or dimerization of the pyridine ring.
Caption: Potential degradation pathways of this compound.
Q3: How can I perform a quick quality check on my stored this compound?
A3: A simple visual inspection for color change or clumping is the first step. For a more definitive check, you can measure the melting point. A significant depression or broadening of the melting point range compared to the supplier's specifications suggests the presence of impurities. For quantitative analysis, Thin Layer Chromatography (TLC) can be a relatively quick way to check for the presence of major impurities if you have a reference standard. However, for conclusive results, HPLC or GC analysis is recommended.[4][5]
Q4: Is it necessary to perform forced degradation studies on this compound in my lab?
A4: If you are developing a new formulation or a stability-indicating analytical method, performing forced degradation studies is highly recommended and often a regulatory requirement.[3][14][15][16][17] These studies, which involve exposing the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidizing agents), help to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a robust analytical method that can separate the active compound from all potential impurities.[17]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a trusted reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution and dilute to the mark. This gives a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the stored this compound at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities.
-
The purity can be calculated based on the peak area percentages.
-
References
-
Hammick reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Pyridine. OSHA. [Link]
-
Pyridine 1613. NIOSH. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation. ACS Fall 2025. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
6-Chloropicolinic acid. Acro-Organics. [Link]
-
Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2 O3 as a Catalyst. Preprints.org. [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
-
Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. [Link]
-
4-Chloropicolinic acid hydrazide. PubChem. [Link]
-
Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... ResearchGate. [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. [Link]
-
Effects of pH on the stability of chromatin core particles. PubMed. [Link]
-
Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. PubMed. [Link]
-
2-Chloropyridine. PubChem. [Link]
-
(PDF) THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Hammick reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pH on the stability of chromatin core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Chloropicolinic acid - Safety Data Sheet [chemicalbook.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. biomedres.us [biomedres.us]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in 3,4-Dichloropicolinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing the significant exothermic hazards associated with the synthesis of 3,4-dichloropicolinic acid. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, focusing on the underlying principles of reaction safety and providing actionable troubleshooting advice to ensure both successful synthesis and operator safety.
Section 1: Understanding the Core Hazard
The synthesis of this compound, a crucial intermediate in pharmaceuticals and agrochemicals, often involves the direct chlorination of a picolinic acid precursor or a related pyridine derivative. The primary hazard stems from the chlorination of the electron-rich pyridine ring, which is a highly exothermic process. Failure to adequately control the heat generated can lead to a thermal runaway, characterized by a rapid, self-accelerating increase in temperature and pressure, potentially resulting in equipment failure and explosive decomposition.[1][2]
The key challenge in scaling up this synthesis is the deteriorating ratio of surface area (for heat removal) to volume (for heat generation).[3][4] What is easily managed in a lab flask can become a critical safety incident in a larger reactor.
Caption: Key components for a safe semi-batch reactor setup.
Methodology:
-
Assembly: Assemble the jacketed reactor with an overhead stirrer, baffled thermocouple, and condenser (vented to a scrubber). Ensure all joints are properly sealed.
-
Inerting: Purge the vessel with an inert gas like nitrogen.
-
Charge & Cool: Charge the picolinic acid derivative and solvent to the reactor. Begin agitation and cool the reactor to the desired starting temperature using the circulator.
-
Controlled Addition: Begin adding the chlorinating agent via the calibrated pump at the pre-determined safe rate calculated from calorimetry data.
-
Monitoring: Continuously monitor the internal temperature, jacket temperature, and pressure. The internal temperature should remain stable and controlled by the jacket fluid.
-
Hold & IPC: Once the addition is complete, hold the reaction at temperature for a specified period. Take an in-process control (IPC) sample to check for completion.
-
Quenching: Once complete, the reaction should be safely quenched, for example, by transferring it to a vessel containing cold water or a suitable neutralizing agent. [5]
Protocol 4.2: Data Summary for Hazard Analysis
A crucial part of safe process development is summarizing thermal hazard data in a clear format.
| Parameter | Typical Value (Example) | Significance | Data Source |
| Heat of Reaction (ΔHᵣ) | -150 to -250 kJ/mol | Determines the total energy that must be removed. | Reaction Calorimetry (RC1) |
| Adiabatic Temp. Rise (ΔTₐd) | 100 - 200 °C | Theoretical temp. rise if all cooling fails. | Calculated from ΔHᵣ and Cₚ |
| Max Temp. of Synthesis (MTSR) | 150 - 220 °C | Max temp. reached by desired reaction in a runaway. | RC1, Adiabatic Calorimetry |
| Decomposition Onset (Tᴅ₂₄) | > 180 °C | Temp. at which dangerous decomposition begins. | Differential Scanning Calorimetry (DSC) |
| Max Allowable Working Temp. | < 100 °C | Must be significantly below Tᴅ₂₄. | Process Safety Analysis |
Section 5: References
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025). Retrieved from
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014). Retrieved from
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Retrieved from
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Retrieved from
-
Bretherick's Handbook of Reactive Chemical Hazards - Wikipedia. Retrieved from
-
How can we decrease the amount of heat released during the course of any chemical reaction? - Quora. (2023). Retrieved from
-
SAFETY OF CHLORINATION REACTIONS - IChemE. Retrieved from
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. Retrieved from
-
CHLORINE | Occupational Safety and Health Administration - OSHA. (2024). Retrieved from
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for recrystallization of 3,4-Dichloropicolinic acid
Technical Support Center
Introduction: The Central Role of Solvent Selection in Purification
Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids.[1] Its efficacy is not merely procedural but is fundamentally governed by the thermodynamic relationship between the solute (your compound) and the chosen solvent. For a molecule like 3,4-Dichloropicolinic acid, with its distinct electronic and structural features, a rationally chosen solvent is the difference between achieving high-purity crystalline material and encountering frustrating issues like poor recovery or "oiling out."
This guide provides a comprehensive framework for selecting the optimal solvent system for this compound. It moves beyond simple trial-and-error, grounding the process in the principles of molecular polarity and solubility behavior, and offering detailed troubleshooting for common experimental challenges.
Analyte Profile: this compound
A deep understanding of the target molecule is the first principle of successful purification.
-
Structure:
-
Key Functional Groups & Polarity Implications:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar, protic solvents (like water and alcohols).[2]
-
Pyridine Ring: The nitrogen atom in the aromatic ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.
-
Dichloro-Substituents (-Cl): The two chlorine atoms are electron-withdrawing and increase the molecule's molecular weight and nonpolar surface area. This slightly counteracts the high polarity of the carboxylic acid, suggesting that moderately polar or even some nonpolar aromatic solvents might be effective, especially at elevated temperatures.
-
Expert Causality: The molecule possesses both polar (carboxylic acid, pyridine) and nonpolar (dichlorinated ring) characteristics. This duality means that a single perfect solvent may not exist, making a systematic screening process or the use of a binary solvent system highly probable routes to success.
The Recrystallization Solvent: A System of Rules
An ideal recrystallization solvent must satisfy a strict set of criteria. The goal is to exploit a sharp difference in the compound's solubility at high versus low temperatures.[1][3]
-
High Temperature Coefficient: The solvent must dissolve the this compound readily at its boiling point but poorly or not at all at room temperature or below.[1][4] This is the most critical requirement for achieving a high recovery of the purified solid.
-
Impurity Segregation: The solvent should either completely fail to dissolve impurities even when hot (allowing for hot filtration) or keep them fully dissolved even when cold (so they remain in the mother liquor after filtration).[4][5]
-
Chemical Inertness: The solvent must not react with the this compound.[1][3]
-
Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the final crystals by evaporation.[1][3]
-
Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.[3]
Logical Workflow for Solvent Selection
A structured approach to solvent screening minimizes wasted material and time. The following workflow provides a clear decision-making path.
Sources
Technical Support Center: Managing Regioisomer Formation in Dichloropicolinic Acid Synthesis
Welcome to the technical support center for dichloropicolinic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic substitution on pyridine rings, specifically focusing on the challenges posed by regioisomer formation during dichlorination. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you troubleshoot common issues and optimize your synthetic strategies.
The Challenge of Regioselectivity in Picolinic Acid Dichlorination
Picolinic acid and its derivatives are crucial building blocks in the synthesis of herbicides and pharmaceuticals.[1] The direct chlorination of the picolinic acid ring is a common strategy to produce dichlorinated analogues. However, the pyridine ring's electronic nature, influenced by the electron-withdrawing nitrogen atom and the carboxylic acid group, complicates electrophilic substitution, often leading to a mixture of regioisomers.[2][3] The precise control of chlorine atom placement is paramount, as different isomers can exhibit vastly different biological activities and physical properties. This guide provides in-depth solutions to predict, control, and resolve issues related to the formation of these isomers.
Frequently Asked Questions (FAQs)
Q1: Why do multiple regioisomers form during the chlorination of picolinic acid?
The formation of various dichloropicolinic acid regioisomers is governed by the principles of electrophilic aromatic substitution on a deactivated heterocyclic ring.[2] The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophiles compared to benzene. The substitution pattern is directed by the stability of the cationic intermediate (sigma complex) formed during the reaction.[2][3] The positions favored for substitution are typically the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom.[2] The presence of the carboxylic acid group at the 2-position further influences the electron density and steric hindrance, affecting the regiochemical outcome of the second chlorination step.
Q2: What are the most common dichloropicolinic acid regioisomers, and how do their formation pathways differ?
Depending on the starting material and reaction conditions, several dichloropicolinic acid isomers can be synthesized. Commercially significant isomers include 3,6-dichloropicolinic acid, 3,5-dichloropicolinic acid, and 4,5-dichloropicolinic acid.[4][5][6][7]
The synthetic routes to these isomers often start from different precursors to circumvent the regioselectivity issues of direct dichlorination of picolinic acid itself. For instance:
-
3,6-Dichloropicolinic acid can be synthesized from 3,5,6-trichloro-4-hydrazinopicolinic acid or through the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.[4][8][9] Another route involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[9][10]
-
4,5,6-Trichloropicolinic acid , a precursor for other derivatives, can be prepared by the selective dehydrochlorination of 3,4,5,6-tetrachloropicolinic acid.[11]
The choice of starting material is a critical first step in controlling the final isomeric profile.
Q3: How can I control the regioselectivity of the chlorination reaction?
Controlling regioselectivity is a multi-faceted challenge that involves careful selection of reagents and optimization of reaction parameters.
-
Choice of Chlorinating Agent: Different chlorinating agents exhibit varying levels of reactivity and selectivity. Common reagents include molecular chlorine (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂). The choice of agent can significantly influence the isomer distribution.
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Lower temperatures generally favor the thermodynamically more stable product, which can lead to higher regioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating species and the stability of the reaction intermediates, thereby affecting the isomer ratio.
-
Catalysts: Lewis acid or base catalysts can be employed to activate the substrate or the chlorinating agent, potentially steering the reaction towards a specific isomer. For example, pyridine itself has been observed to interact with chlorinating agents, influencing their reactivity.[12]
Q4: What are the best analytical techniques to identify and quantify the different regioisomers in my product mixture?
Accurate identification and quantification of regioisomers are essential for process optimization and quality control. A combination of chromatographic and spectroscopic methods is typically employed.
| Technique | Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers. | High resolution, excellent for quantitative analysis.[13] | Method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile derivatives. | High efficiency, often coupled with mass spectrometry (GC-MS) for identification.[14] | Requires derivatization for non-volatile acids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and isomer identification. | Provides definitive structural information.[15] | May have limited sensitivity for minor isomers. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | High sensitivity, can distinguish isomers based on fragmentation patterns.[14][16] | Isomers may have identical molecular weights. |
| X-ray Crystallography | Absolute structure determination. | Unambiguous identification of single crystal isomers.[15] | Requires a suitable single crystal. |
Q5: What are the most effective methods for separating dichloropicolinic acid regioisomers?
Separating closely related regioisomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique exploits small differences in the solubility of the isomers in a particular solvent system. By carefully controlling temperature and solvent composition, it is possible to selectively crystallize one isomer from the mixture.[17]
-
Column Chromatography: Preparative HPLC or flash chromatography can be highly effective for separating isomers, although it may be less practical for large-scale production.[18]
-
Dissociation Extraction: This method leverages differences in the pKa values of the isomeric acids to achieve separation through liquid-liquid extraction with a stoichiometric deficiency of a basic extracting agent.[19]
-
Derivatization: Converting the carboxylic acids to esters or other derivatives can alter their physical properties, potentially making them easier to separate by chromatography or crystallization. The original acid can then be regenerated.
Troubleshooting Guide
Problem: Poor Regioselectivity and a Complex Mixture of Isomers
This is a common issue when developing a new dichlorination protocol. A systematic approach is required to identify and resolve the underlying causes.
Caption: Decision tree for troubleshooting poor regioselectivity.
Possible Causes & Solutions:
-
Starting Material Impurity:
-
Cause: The presence of isomeric impurities in the starting picolinic acid derivative can lead to a corresponding mixture of dichlorinated products.
-
Solution: Thoroughly characterize the starting material using techniques like NMR and HPLC. If necessary, purify the starting material before proceeding with the chlorination reaction.
-
-
Harsh Reaction Conditions:
-
Cause: High temperatures or excessively long reaction times can lead to side reactions, including the formation of less stable isomers or over-chlorination to trichloro- or tetrachloropicolinic acids.
-
Solution: Conduct a systematic optimization study. Vary the reaction temperature in increments (e.g., from 0°C to reflux) and monitor the reaction progress over time using HPLC or GC to determine the optimal conditions for maximizing the desired isomer's yield.
-
-
Inappropriate Chlorinating Agent or Solvent:
-
Cause: The reactivity and selectivity of the electrophilic chlorination are highly dependent on the nature of the chlorinating agent and the solvent system. A highly reactive, non-selective agent will likely produce a broad spectrum of isomers.
-
Solution: Screen a panel of chlorinating agents (e.g., NCS, SO₂Cl₂, Cl₂) in various solvents (e.g., acetic acid, chlorinated solvents, aprotic polar solvents). This empirical approach is often necessary to identify the ideal combination for a specific substrate.
-
Problem: Difficulty Separating the Desired Regioisomer
Even with an optimized reaction, some amount of undesired isomers may be present. Their removal is crucial for obtaining a pure final product.
Possible Causes & Solutions:
-
Similar Physicochemical Properties:
-
Cause: Regioisomers often have very similar boiling points, melting points, and polarities, making separation by standard distillation or chromatography difficult.[17]
-
Solution - Fractional Crystallization: This is often the most effective method for large-scale purification. A systematic screening of solvents and solvent mixtures is required. The process involves dissolving the crude mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. Seeding with a pure crystal of the desired isomer can aid this process.
-
Solution - Dissociation Extraction: This technique is particularly useful for separating acidic isomers with different pKa values.[19] By treating a solution of the isomer mixture with a sub-stoichiometric amount of base, the more acidic isomer will be preferentially deprotonated and extracted into an aqueous phase.
-
-
Co-crystallization or Eutectic Mixture Formation:
-
Cause: In some cases, two or more isomers may crystallize together in a fixed ratio, forming a eutectic mixture that is difficult to separate further by crystallization.[17]
-
Solution - Derivatization: Convert the mixture of acids into their corresponding methyl or ethyl esters. The change in molecular structure and intermolecular interactions can disrupt the eutectic formation and alter the relative solubilities, allowing for separation of the ester derivatives by crystallization or chromatography. The purified ester can then be hydrolyzed back to the desired carboxylic acid.
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective Chlorination
This protocol provides a general framework. The specific chlorinating agent, solvent, and temperature must be optimized for your specific picolinic acid derivative.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting picolinic acid derivative (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid).
-
Cooling: Cool the solution to the desired temperature (e.g., 0-10°C) using an ice bath.
-
Reagent Addition: Slowly add the chlorinating agent (e.g., N-chlorosuccinimide, 2.0-2.2 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed the set point.
-
Reaction: Allow the reaction to stir at the optimized temperature for the predetermined time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional crystallization or column chromatography.
Protocol 2: HPLC Analysis of Dichloropicolinic Acid Isomers
This is a starting point for developing an analytical HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Protocol 3: Separation of Isomers by Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of the crude isomer mixture in a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, water) at room temperature and at elevated temperatures. Identify a solvent in which the desired isomer has lower solubility than the undesired isomers, especially upon cooling.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid rapid cooling or agitation. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystallized solid by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Analysis: Dry the crystals and analyze their purity by HPLC or NMR. The mother liquor can be concentrated and subjected to further crystallization steps to recover more product.
Visualization of Synthetic Workflow
Caption: General workflow for synthesis and purification.
References
-
PrepChem. (n.d.). Synthesis of 3,6-dichloropicolinic acid. Retrieved from [Link]
- Google Patents. (1978). US4087431A - Preparation of 3,6-dichloropicolinic acid.
-
ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]
- Google Patents. (2008). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- Google Patents. (2016). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
-
PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Retrieved from [Link]
-
Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]
- Google Patents. (2017). KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]
- Google Patents. (1976). US3971799A - Preparation of 3,5,6-trichloropicolinic acid.
-
National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
-
UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Retrieved from [Link]
- Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Google Patents. (2009). CN101337924A - Method for chlorination of side chain of picolines.
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]
-
PJSIR. (n.d.). dissociation extraction process for the separation of isomeric organic compounds. Retrieved from [Link]
-
PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
UNIPI. (n.d.). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. Retrieved from [Link]
- Google Patents. (2000). GB2341178A - Process for the separation of dichlorophenol isomers.
-
National Institutes of Health. (n.d.). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Retrieved from [Link]
- Google Patents. (1986). EP0173440A1 - Separation of picoline isomers.
-
PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]
-
National Institutes of Health. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography. Retrieved from [Link]
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. aklectures.com [aklectures.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 8. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 11. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 12. Re-evaluating pyridine’s role in chlorination reaction | Research | Chemistry World [chemistryworld.com]
- 13. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GB2341178A - Process for the separation of dichlorophenol isomers - Google Patents [patents.google.com]
- 18. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 19. pjsir.org [pjsir.org]
Technical Support Center: Characterization of 3,4-Dichloropicolinic Acid
Welcome to the technical support guide for 3,4-Dichloropicolinic acid. This document is designed for researchers, analytical scientists, and drug development professionals who work with this and structurally similar compounds. The following sections address common challenges and frequently encountered pitfalls during its characterization, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Foundational Knowledge & FAQs
This section covers the essential properties and stability considerations for this compound. A firm grasp of these fundamentals is the first step in avoiding experimental errors.
Q1: What are the basic chemical properties of this compound?
Understanding the fundamental physicochemical properties is critical for everything from sample preparation to method development. Key properties are summarized below.
Table 1: Physicochemical Properties of Dichloropicolinic Acid Isomers
| Property | This compound | 3,6-Dichloropicolinic Acid | 4,6-Dichloropicolinic Acid |
|---|---|---|---|
| CAS Number | 959578-03-1 | 1702-17-6 | 88912-25-8 |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol | 192.00 g/mol | 192.00 g/mol |
| Boiling Point | 317°C (Predicted)[1] | 323.7°C (Predicted) | N/A |
| pKa | 1.95 ± 0.25 (Predicted)[1] | ~1.07 (Unsubstituted) | ~3.27 (6-chloro substituted)[1] |
| Physical Form | Solid | Solid | Solid |
Note: Experimental data for the 3,4-dichloro isomer is limited; some values are predicted. The pKa of chlorinated picolinic acids is significantly affected by the position of electron-withdrawing chlorine atoms.[1]
Q2: How does pH affect the stability and solubility of this compound?
The stability and solubility of this compound are highly dependent on pH.[1] As a carboxylic acid, its solubility in aqueous media increases significantly under basic conditions (pH > pKa) as the neutral acid is converted to its more polar carboxylate salt.
-
Acidic Conditions (pH < 2): The compound is in its neutral, less soluble form. Prolonged exposure to strong acid, especially with heat, can risk potential degradation, although picolinic acids are generally stable.
-
Neutral Conditions (pH 6-8): The compound exists primarily as the carboxylate anion, exhibiting good aqueous solubility. This is generally the optimal pH range for stability in solution.[1]
-
Basic Conditions (pH > 9): Solubility is at its maximum. However, highly basic conditions (pH ≥ 13), particularly at elevated temperatures, can introduce the risk of hydroxylation, where a chlorine atom is substituted by a hydroxyl group, creating an unwanted impurity.[2]
Q3: What are the primary safety considerations when handling this compound?
Like many chlorinated aromatic compounds, dichloropicolinic acid isomers should be handled with care. Assume the compound is a skin and eye irritant.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Part 2: Troubleshooting Guide by Analytical Technique
This section provides in-depth, practical advice for overcoming common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Q4: My HPLC peak for this compound is broad and tailing. What's the cause and how do I fix it?
This is one of the most common issues and typically points to one of three causes: secondary ionic interactions, mismatched solvent strength, or column overload.
Causality: The picolinic acid structure contains both a basic pyridine nitrogen and an acidic carboxylic acid group, making it zwitterionic.[4] If the mobile phase pH is not properly controlled, the analyte can interact with residual, un-endcapped silanols on the silica-based column packing via strong ionic interactions, leading to peak tailing.
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: The most effective solution is to adjust the mobile phase pH. For reversed-phase chromatography (e.g., on a C18 column), lowering the pH to ~2.5-3.0 with an acid like phosphoric or formic acid will fully protonate the carboxylic acid, eliminating its ionic interaction with the stationary phase.[5]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile) than the mobile phase can cause the peak to broaden and distort.
-
Reduce Mass on Column: Inject a lower concentration of your sample. Overloading the column with too much analyte will saturate the stationary phase and inevitably lead to broad, asymmetric peaks.
Q5: I'm having trouble separating this compound from its isomers (e.g., 3,5- or 3,6-dichloro). How can I improve resolution?
Isomer separation is a classic chromatographic challenge because isomers have identical masses and often similar polarities.[6][7] The key is to exploit the subtle differences in their structure.
Causality: The position of the chlorine atoms slightly alters the molecule's dipole moment and its ability to interact with the stationary phase. Achieving separation requires an analytical method with high selectivity.
Method Development Strategy:
-
Optimize Selectivity (α):
-
pH Adjustment: The pKa values of the isomers will differ slightly due to the varying electronic effects of the chlorine atoms. A systematic pH screen of the mobile phase (e.g., from pH 2.5 to 4.5) can often identify a "sweet spot" where the ionization states of the isomers are different enough to achieve separation.[5]
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the selectivity of the separation.
-
Consider an Alternative Stationary Phase: If a standard C18 column is insufficient, consider a phenyl-hexyl column, which offers different (π-π) interactions, or a mixed-mode column that combines reversed-phase and ion-exchange properties to exploit both hydrophobic and ionic differences.[4]
-
-
Increase Efficiency (N):
-
Use a column with a smaller particle size (e.g., <3 µm) or a longer column length.
-
Optimize the flow rate to be closer to the column's optimal linear velocity.
-
Workflow: Troubleshooting Isomer Co-elution in HPLC
Caption: A logical workflow for resolving co-eluting dichloropicolinic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: How can I use ¹H NMR to definitively identify the 3,4-dichloro isomer and distinguish it from others?
¹H NMR is arguably the most powerful tool for isomer differentiation, as the number of signals, their chemical shifts, and their coupling (splitting) patterns are unique fingerprints of the substitution pattern on the aromatic ring.[8][9]
Causality: The two protons on the pyridine ring of this compound are in different chemical environments and are adjacent to each other. This will result in a specific splitting pattern. Other isomers will have different patterns.
Comparative Analysis:
-
This compound: Will show two signals in the aromatic region (typically δ 7-9 ppm).[10] These two protons are adjacent (on C5 and C6), so they will couple to each other, appearing as two doublets .
-
3,5-Dichloropicolinic acid: Will show two signals in the aromatic region. These protons (on C4 and C6) are not adjacent. They are separated by a nitrogen and a carbon atom, so they will appear as two singlets (or very finely split doublets with a small 4-bond coupling constant).
-
4,6-Dichloropicolinic acid: Will show two signals in the aromatic region. These protons (on C3 and C5) are not adjacent. They are separated by a chlorinated carbon, so they will appear as two singlets (or doublets with a small meta-coupling constant).
Table 2: Expected ¹H NMR Aromatic Signals for Dichloropicolinic Acid Isomers
| Isomer | Proton Positions | Expected # of Signals | Expected Splitting Pattern |
|---|---|---|---|
| 3,4-Dichloro | H-5, H-6 | 2 | Two Doublets (d) |
| 3,5-Dichloro | H-4, H-6 | 2 | Two Singlets (s) |
| 4,5-Dichloro | H-3, H-6 | 2 | Two Singlets (s) |
| 4,6-Dichloro | H-3, H-5 | 2 | Two Singlets (s) |
| 5,6-Dichloro | H-3, H-4 | 2 | Two Doublets (d) |
| 3,6-Dichloro | H-4, H-5 | 2 | Two Doublets (d) |
Pitfall: The carboxylic acid proton (-COOH) is often very broad and may exchange with trace water in the NMR solvent (like DMSO-d₆), sometimes making it difficult to observe. Its chemical shift is highly variable (δ 10-14 ppm).[10] Do not rely on it for structural confirmation.
Mass Spectrometry (MS)
Q7: My mass spectrum shows multiple strong peaks around the expected molecular weight. Is my sample impure?
Not necessarily. This is a classic hallmark of a chlorinated compound and is a critical piece of evidence for characterization.
Causality: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which are two mass units apart. A molecule containing chlorine atoms will therefore show a characteristic pattern of isotopic peaks in the mass spectrum.
Interpreting the Isotopic Pattern:
-
One Chlorine Atom: You will see two peaks, the molecular ion (M) and an M+2 peak, with a relative intensity ratio of approximately 3:1.
-
Two Chlorine Atoms (like this compound): You will see three peaks:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
-
The approximate intensity ratio for these peaks will be 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.
-
Q8: Can I distinguish between dichloropicolinic acid isomers using MS/MS fragmentation?
While challenging, it is often possible. Isomers, despite having the same parent mass, can sometimes exhibit different fragmentation patterns due to the influence of the substituent positions on bond stabilities.[11]
Causality: The position of the chlorine atoms affects the electron density distribution in the pyridine ring, which can influence which bonds are most likely to break upon collision-induced dissociation (CID).
Expected Fragmentation & Strategy:
-
Decarboxylation: The most common and expected fragmentation for a picolinic acid is the loss of CO₂ (44 Da) from the parent ion.[12] This will result in a dichloropyridinyl cation fragment.
-
Loss of Cl: Subsequent fragmentation may involve the loss of a chlorine radical (35 or 37 Da) or HCl (36 or 38 Da).
-
Comparative Fragmentation Study: To differentiate isomers, you must run authentic standards of the potential isomers under the exact same MS/MS conditions (collision energy, etc.). Look for significant and reproducible differences in the relative intensities of the fragment ions. For example, the 3,4-dichloro isomer might show a more favorable loss of the C4-chlorine compared to the loss of the C5-chlorine in the 3,5-dichloro isomer, leading to different fragment ion ratios.
Diagram: Logic for Isomer Identification
Sources
- 1. Buy 5,6-Dichloropicolinic acid | 88912-24-7 [smolecule.com]
- 2. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 3. 5,6-Dichloropicolinic Acid | 88912-24-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Stability of 3,4-Dichloropicolinic Acid Derivatives
Welcome to the technical support center for 3,4-Dichloropicolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing these potent chemical entities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This resource is structured as a series of questions and answers, addressing common challenges and providing in-depth troubleshooting strategies to ensure the integrity and reproducibility of your results.
Section 1: Foundational Knowledge - Understanding Instability
This section addresses the fundamental chemical properties of this compound derivatives that contribute to their potential instability. Understanding these core principles is the first step toward proactive stabilization.
Q1: What makes the this compound scaffold susceptible to degradation?
A1: The instability of this compound derivatives arises from a combination of factors inherent to its structure:
-
Electron-Withdrawing Effects: The two chlorine atoms and the nitrogen in the pyridine ring are strongly electron-withdrawing. This makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, particularly at the carbon atoms bearing the chlorine substituents.
-
Carboxylic Acid Group Reactivity: The picolinic acid moiety's carboxylic group can participate in various reactions. It can be esterified or form amides, but it also makes the molecule sensitive to pH changes. In its carboxylate form (at higher pH), it can influence the molecule's electronic properties and solubility.
-
Hydrolytic Susceptibility of Derivatives: When the carboxylic acid is converted into derivatives such as esters or amides, these new functional groups become potential sites for hydrolysis, especially under non-neutral pH conditions or in the presence of enzymatic activity.[1]
-
Photodegradation: Halogenated aromatic compounds are often susceptible to photodegradation, where UV or even ambient light can induce dechlorination or other radical-mediated decomposition pathways.
Q2: What are the most common degradation pathways I should be aware of?
A2: Based on the structure, the primary degradation pathways to monitor are hydrolysis, oxidative degradation, and decarboxylation.[1][2][3]
-
Hydrolysis: This is particularly relevant for ester and amide derivatives. The reaction is catalyzed by acidic or basic conditions, cleaving the derivative back to the parent carboxylic acid and the corresponding alcohol or amine.
-
Oxidative Degradation: The pyridine ring, despite being electron-deficient, can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) or certain metal ions. This can lead to the formation of N-oxides or ring-opened products.[3] The first step in microbial degradation often involves hydroxylation of the ring.[4]
-
Nucleophilic Substitution: The chlorine atoms can be displaced by strong nucleophiles present in the solution, such as hydroxide ions or amines, leading to undesired byproducts.
-
Decarboxylation: While generally requiring harsh conditions (e.g., high heat), decarboxylation can sometimes be promoted by transition metals or specific pH conditions, leading to the loss of the carboxylic acid group and the formation of 3,4-dichloropyridine.[2]
Caption: Primary degradation routes for this compound derivatives.
Section 2: Proactive Stability Enhancement: Formulation & Handling
Proactive measures during solution preparation and storage are critical to preventing degradation before an experiment even begins.
Q3: What are the best practices for preparing and storing stock solutions of these derivatives?
A3: The choice of solvent and storage conditions is paramount. The goal is to minimize exposure to conditions that promote the degradation pathways discussed above.
-
Solvent Selection: Whenever possible, use aprotic solvents like DMSO or acetonitrile for preparing high-concentration stock solutions.[1] These solvents are non-reactive and less likely to participate in hydrolysis. If an aqueous solution is absolutely necessary for your experiment, prepare it fresh from the aprotic stock solution immediately before use.
-
pH Control: If working in an aqueous or semi-aqueous environment, maintaining a neutral pH (around 6.5-7.5) is crucial. Use a non-reactive buffer system (e.g., phosphate buffer) to prevent pH drift. Extreme acidic or basic conditions will rapidly accelerate the hydrolysis of ester or amide derivatives.[1]
-
Temperature: Store all solutions at low temperatures. Stock solutions in aprotic solvents should be stored at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light and Oxygen: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. To minimize oxidation, consider degassing aqueous buffers before use or overlaying the solution with an inert gas like argon or nitrogen, especially for long-term storage.
Data Summary: Recommended Solvents & Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO, Acetonitrile (Anhydrous) | Aprotic nature prevents hydrolysis; good solubilizing power.[1] |
| Working Solution Buffer | Phosphate Buffer (pH 6.5-7.5) | Maintains neutral pH, minimizing acid/base-catalyzed hydrolysis. |
| Storage Temperature | -20°C to -80°C | Drastically reduces the rate of all chemical degradation reactions. |
| Container Type | Amber glass vials with tight seals | Prevents photodegradation and minimizes solvent evaporation/moisture entry. |
| Atmosphere | Standard (short-term); Inert gas (long-term) | Minimizes exposure to oxygen, reducing the risk of oxidative degradation. |
Section 3: Troubleshooting Guide for Experimental Instability
Even with careful preparation, issues can arise during an experiment. This guide provides a systematic approach to diagnosing and solving common stability-related problems.
Issue: My HPLC/LC-MS analysis shows new, unexpected peaks over time, and the main peak area is decreasing.
-
Possible Cause 1: Hydrolysis.
-
Diagnosis: This is the most common cause, especially if you are using aqueous mobile phases or your sample is dissolved in a protic solvent. One of the new peaks may correspond to the parent this compound.
-
Solution:
-
Confirm Identity: If you have a standard of the parent acid, inject it to see if the retention time matches one of the new peaks.
-
Analyze Sample Preparation: Are you leaving your samples in the autosampler for an extended period? The temperature of the autosampler tray (often 4-10°C) may not be low enough to prevent slow degradation. Prepare samples in smaller batches or immediately before injection.
-
Mobile Phase pH: Check the pH of your mobile phase. If it's acidic or basic, it could be causing on-column degradation. Adjust to a more neutral pH if your chromatography allows.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Diagnosis: This can occur if your solvents are not fresh or have been exposed to air for long periods. The presence of peroxides in solvents like THF or dioxane can be a culprit.
-
Solution:
-
Use Fresh Solvents: Always use high-purity, HPLC-grade solvents. Open new bottles if you suspect contamination.
-
Incorporate Antioxidants: For bulk material or long-term storage, the inclusion of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be considered, but its compatibility with your downstream application must be verified.
-
-
Caption: A decision tree for troubleshooting unexpected degradation peaks in HPLC.
Issue: I am observing poor recovery or inconsistent results in my biological assay.
-
Possible Cause: Adsorption to Labware.
-
Diagnosis: Halogenated and relatively hydrophobic compounds can adsorb to plastic surfaces, especially polypropylene. This leads to a lower effective concentration of your compound in the assay.
-
Solution:
-
Use Low-Binding Plastics: Switch to low-adsorption microplates and pipette tips.
-
Glassware: Where possible, use silanized glass inserts or vials, which present an inert surface.
-
Include a Surfactant: In your assay buffer, consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 to reduce non-specific binding.
-
-
-
Possible Cause: Reaction with Media Components.
-
Diagnosis: Components in complex biological media (e.g., free thiols from cysteine or glutathione) can act as nucleophiles and displace the chlorine atoms on your compound, inactivating it.
-
Solution:
-
Incubation Control: Run a control experiment where you incubate your compound in the assay medium without cells or your target protein. Analyze the sample at different time points by LC-MS to see if the compound is degrading.
-
Simplify the Buffer: If degradation is observed, try to perform the assay in a simpler, defined buffer system if the experimental design permits.
-
-
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for handling and analyzing your compounds.
Protocol 1: Preparation of a Stable 10 mM Stock Solution
-
Pre-analysis: Ensure your this compound derivative is of high purity (>98%) and dry.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, spectroscopy-grade DMSO.
-
Weighing: Accurately weigh approximately 5-10 mg of your compound into a tared, amber glass vial. Record the exact weight.
-
Dissolution: Calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the DMSO to the vial.
-
Mixing: Vortex the vial for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 30°C) or brief sonication can be used if necessary, but avoid excessive heat.
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use aliquots in low-binding microcentrifuge tubes or small amber vials.
-
Final Storage: Store the aliquots at -80°C. For use, thaw a single aliquot, use what is needed for the fresh preparation of working solutions, and discard the remainder. Do not re-freeze a thawed DMSO stock.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[5][6]
-
Preparation: Prepare a 1 mg/mL solution of your compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot this solution into separate vials and subject them to the following stress conditions[1]:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a non-treated aliquot at 70°C for 48 hours.
-
Photodegradation: Expose a non-treated aliquot in a clear vial to a UV light source (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a high-resolution LC-MS/MS method.[7]
-
Interpretation: Compare the chromatograms. The appearance of new peaks under specific stress conditions indicates susceptibility to that degradation pathway. This information is invaluable for optimizing storage and handling procedures.
Section 5: Frequently Asked Questions (FAQs)
Q4: Can I improve the stability of my compound by modifying the carboxylic acid group?
A4: Yes, this is a common medicinal chemistry strategy. Converting the carboxylic acid to a more stable functional group can significantly enhance stability, especially against pH-dependent degradation. Amides are generally more resistant to hydrolysis than esters. Creating a bioisostere, such as a tetrazole, is another advanced strategy to replace the carboxylic acid while potentially retaining biological activity and improving stability.
Q5: Are there any specific excipients or formulation agents known to improve the stability of halogenated aromatics?
A5: In formulation science, cyclodextrins are often used to encapsulate hydrophobic moieties, like the dichlorophenyl ring. This can protect the compound from hydrolysis and light by physically shielding the labile parts of the molecule. Antioxidants such as ascorbic acid or EDTA can also be included in formulations to chelate metal ions that might catalyze oxidative degradation, although their effectiveness can be compound-specific and should be tested.[3]
Q6: What is the very first analytical test I should run if I receive a new batch of a this compound derivative?
A6: The first and most critical test is to obtain a baseline analytical profile. Run a high-resolution LC-MS/MS analysis immediately upon receipt.[7][8] This gives you a "time zero" fingerprint of the compound's purity and identifies any minor impurities present from synthesis. This baseline is essential for all future stability assessments, as it allows you to definitively identify new peaks as degradants rather than pre-existing impurities.
References
- BenchChem. (2025). Technical Support Center: Picolinic Acid-d4 Stability in Solution. BenchChem.
- ChemicalBook. (2022).
- Cui, Q., et al. (2020). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
- Kasar, P. (2025). Development and Validation of Stability-Indicating RP-HPLC Method for Pharmaceuticals. International Journal of Pharmaceutical Sciences.
- LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Li, J. J., & Johnson, D. S. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
- Zhao, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Catalyst Loading for 3,4-Dichloropicolinic Acid Reactions
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 3,4-Dichloropicolinic acid. As a halogenated pyridinecarboxylic acid, this substrate presents unique challenges in catalytic processes, particularly in cross-coupling reactions crucial for pharmaceutical and agrochemical development. The pyridine nitrogen can act as a Lewis base, coordinating with and potentially deactivating the metal catalyst, a common issue with nitrogen-containing heterocycles.[1] This guide is structured to provide not just protocols, but the underlying rationale to empower you, the researcher, to troubleshoot effectively and optimize your catalytic reactions.
Section 1: Foundational FAQs
This section addresses the preliminary questions researchers often have when beginning work with this compound.
Q1: What are the most common catalytic reactions for this substrate, and what catalysts are typically used?
A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are invaluable for creating C-C, C-N, and C-O bonds at the chlorinated positions. Given the substrate's structure, palladium-based systems are the go-to choice. A typical starting point involves a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a phosphine ligand.[2]
Q2: Why is optimizing catalyst loading so critical for this specific molecule?
A2: Optimization is a balance between reaction efficiency, cost, and purification. For this compound, this is especially crucial due to two main factors:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[1] Using the minimum effective catalyst amount mitigates this.
-
Cost and Purification: Palladium catalysts and their associated ligands are expensive. Using an excessive amount is uneconomical.[3] Furthermore, residual palladium in the final product is a major concern in drug development, and minimizing its initial input simplifies downstream purification.[3]
Q3: What is a standard starting catalyst loading for a new reaction with this substrate?
A3: For initial screening, a palladium source loading between 1-5 mol% is a conventional starting point.[1][3] A good baseline for many cross-coupling reactions is 2 mol% of the palladium source with a palladium-to-ligand ratio between 1:1 and 1:2. It is highly recommended to screen several ligands and bases to identify a promising system before attempting to fine-tune the catalyst loading.[1]
Section 2: Troubleshooting Guide: Common Experimental Issues
This core section is designed to help you diagnose and solve problems encountered during your experiments.
Q4: My reaction shows low or no conversion. What are the first things I should check?
A4: This is a common issue that can stem from several sources. A systematic approach is key to identifying the root cause.
-
Catalyst Deactivation by Oxygen: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1]
-
Catalyst Poisoning by the Substrate: As mentioned, the pyridine nitrogen is a likely culprit. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can sterically shield the palladium center from coordination by the substrate.[1]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source, it must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient.[2] Using a well-defined palladium pre-catalyst can ensure the consistent and efficient generation of the active species.[2][4]
-
Low Reaction Temperature: The reaction may simply be too slow. Consider a gradual increase in temperature in 10-20 °C increments, while monitoring for any signs of product or substrate decomposition.[1]
Q5: I observed the reaction mixture turning black. What does this indicate and how can I prevent it?
A5: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive palladium black (elemental palladium nanoparticles).[1] This typically happens when the active catalytic species is unstable.
-
Causes: This is often caused by ligand dissociation from the metal center, high reaction temperatures, or the presence of oxygen.[1]
-
Solutions:
-
Ligand Choice: Switch to a more robust ligand that binds more strongly to the palladium. Bulky biarylphosphine ligands are often effective.[1]
-
Lower Temperature: Assess if the reaction can proceed efficiently at a lower temperature to reduce the rate of thermal decomposition.[1]
-
Use a Pre-catalyst: Modern pre-catalysts are designed for greater stability and can prevent the premature decomposition of the active species.[4]
-
Q6: My reaction is producing significant amounts of homocoupling byproducts. Why is this happening?
A6: Homocoupling (e.g., the formation of biaryls in a Suzuki reaction) is a frequent side reaction. It is often promoted by the presence of oxygen or high local concentrations of reagents.[1]
-
Solutions:
-
Rigorous Degassing: Ensure all reagents and solvents are free of dissolved oxygen.
-
Slow Addition: A slow, controlled addition of one of the coupling partners (e.g., the boronic acid in a Suzuki reaction) via syringe pump can help maintain a low concentration in the reaction mixture, thereby minimizing its opportunity to homocouple.[1]
-
Q7: I am struggling with poor reproducibility between batches. What factors should I investigate?
A7: Poor reproducibility is often traced back to subtle variations in reaction setup and reagent quality.
-
Moisture and Air Sensitivity: Ensure consistent and proper handling of air- and moisture-sensitive reagents, including the catalyst, ligands, and any anhydrous solvents or bases.[5]
-
Catalyst Purity: The purity and integrity of your catalyst are paramount. Impurities can inhibit the reaction. Always use a catalyst from a reliable source.[5]
-
Stirring and Heating: Inconsistent stirring can lead to localized "hot spots" or poor mixing, affecting reaction rates. Ensure the reaction vessel is heated and stirred uniformly.
Troubleshooting Summary Table
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low/No Conversion | Inactive Catalyst (Oxygen Exposure), Substrate Poisoning, Insufficient Temperature | Rigorously degas all components; Use bulky ligands; Increase temperature incrementally.[1] |
| Reaction Turns Black | Catalyst Decomposition (Pd Black) | Use more stable ligands/pre-catalysts; Lower reaction temperature.[1][4] |
| Homocoupling Side Products | Presence of Oxygen; High Reagent Concentration | Thoroughly degas system; Use slow addition of one coupling partner.[1] |
| Poor Reproducibility | Inconsistent Inert Atmosphere; Reagent Purity/Handling | Standardize inert atmosphere techniques; Verify purity of all reagents.[5] |
| High Catalyst Residue | Excessive Initial Catalyst Loading | Optimize to find the minimum effective catalyst loading (try reducing in 0.5 mol% steps).[3] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction under Inert Atmosphere
This protocol outlines the essential steps for setting up a small-scale reaction to screen catalyst systems.
-
Oven-Dry Glassware: Dry a small reaction vial equipped with a magnetic stir bar in an oven at >120 °C overnight and allow it to cool in a desiccator.
-
Charge Solids: In a glovebox or under a positive flow of inert gas, add the palladium source, ligand, and any solid base to the reaction vial.
-
Seal and Purge: Seal the vial with a septum-containing cap. Remove it from the glovebox (if used) and connect it to a Schlenk line. Evacuate and backfill with inert gas (e.g., Argon) three times to ensure a completely inert atmosphere.
-
Add Substrates and Solvent: Add this compound and the other coupling partner. Using a gas-tight syringe, add the degassed solvent.
-
Initiate Reaction: Place the vial in a pre-heated oil bath or heating block and begin stirring.
-
Monitor Progress: Monitor the reaction over time by taking small aliquots via syringe and analyzing them by TLC, GC, or LC-MS.[5]
Section 4: Visualized Workflows and Logic
Visual aids can significantly clarify complex decision-making processes and workflows.
Troubleshooting Flowchart for Low Reaction Yield
This diagram provides a logical pathway for diagnosing the cause of a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Catalyst Optimization Workflow
This diagram illustrates a systematic approach to optimizing catalyst loading.
Caption: A workflow for systematic catalyst loading optimization.
References
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. (n.d.). BenchChem.
- Troubleshooting of Catalytic Reactors. (n.d.). Slideshare.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development, ACS Publications.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. (n.d.). BenchChem.
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. (n.d.). BenchChem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2018). PubMed Central.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers, RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 3,6-Dichloropicolinic Acid (Clopyralid) and the Enigmatic 3,4-Dichloropicolinic Acid
For the research scientist and drug development professional, the precise arrangement of atoms within a molecule is paramount, dictating its biological activity and potential applications. This guide delves into a comparative analysis of two positional isomers of dichloropicolinic acid: the well-established herbicide 3,6-Dichloropicolinic acid, widely known as Clopyralid, and its lesser-known counterpart, 3,4-Dichloropicolinic acid. While structurally similar, the available scientific literature reveals a stark contrast in our understanding and application of these two compounds, a critical consideration for any research or development endeavor.
This guide will illuminate the extensive body of knowledge surrounding 3,6-Dichloropicolinic acid, covering its herbicidal efficacy, mechanism of action, and established safety profile. In stark contrast, we will explore the significant data gap concerning this compound, highlighting the implications of this lack of information for its potential use.
3,6-Dichloropicolinic Acid (Clopyralid): A Widely Utilized Synthetic Auxin Herbicide
3,6-Dichloropicolinic acid, or Clopyralid, is a selective, post-emergence herbicide effective against a variety of broadleaf weeds.[1] It belongs to the picolinic acid class of herbicides, which act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately resulting in their death.
Physicochemical Properties
| Property | 3,6-Dichloropicolinic Acid (Clopyralid) | This compound |
| CAS Number | 1702-17-6[1] | 959578-03-1[2] |
| Molecular Formula | C₆H₃Cl₂NO₂[1] | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol [1] | 192.00 g/mol |
| Melting Point | 151-152 °C[1] | Not available |
| Water Solubility | 1.0 g/L[3] | Not available |
| Appearance | White crystalline solid[1] | Not available |
Mechanism of Action: A Synthetic Auxin
The herbicidal activity of Clopyralid stems from its ability to function as a synthetic auxin. This mechanism is initiated by the binding of the herbicide to auxin receptors in plant cells, which triggers a cascade of downstream effects, including altered gene expression and protein synthesis. This leads to aberrant and uncontrolled growth, characterized by symptoms such as leaf and stem twisting (epinasty), and ultimately, plant death.
Caption: Mechanism of action of 3,6-Dichloropicolinic acid as a synthetic auxin.
Synthesis of 3,6-Dichloropicolinic Acid
Several synthetic routes for 3,6-Dichloropicolinic acid have been developed, with electrochemical synthesis being a prominent method for commercial production due to its high yield and purity.[4] One common starting material is 3,4,5,6-tetrachloropicolinic acid, which undergoes electrolytic reduction.[5] Other methods include the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine, though this is often not economically viable for large-scale production.[4]
Experimental Protocol: Illustrative Synthesis of 3,6-Dichloropicolinic Acid
The following is a representative laboratory-scale synthesis and is provided for illustrative purposes only. Researchers should consult peer-reviewed literature and adhere to all safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5,6-trichloro-4-hydrazinopicolinic acid to water.[6]
-
Base Addition: Add a solution of sodium hydroxide in water to the flask. Heat the mixture to reflux.[6]
-
Second Base Addition: While maintaining reflux, add a second portion of sodium hydroxide solution dropwise over a period of approximately 50 minutes.[6]
-
Continued Reflux: Continue to heat the reaction mixture under reflux for an additional 45 minutes.[6]
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Acidify the solution with concentrated hydrochloric acid.[6]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as methylene chloride, multiple times.[6]
-
Drying and Evaporation: Combine the organic extracts, dry over a drying agent like magnesium sulfate, and remove the solvent by rotary evaporation to yield the 3,6-dichloropicolinic acid product.[6]
Toxicological and Environmental Profile of 3,6-Dichloropicolinic Acid
The environmental fate and toxicological profile of Clopyralid have been extensively studied. It is known to be persistent in soil, with its degradation being primarily mediated by soil microbes.[7][8] Due to its water solubility, it has the potential for leaching into groundwater, a key consideration for its application in agriculture.[9] Toxicological studies have been conducted on various organisms, and while it is generally considered to have low acute toxicity to mammals, it is important to consult regulatory agency assessments for detailed information.
This compound: An Isomer Shrouded in Obscurity
In stark contrast to its 3,6-dichloro counterpart, this compound is a compound for which there is a significant lack of publicly available scientific data. While a CAS number (959578-03-1) exists and the compound is available from some chemical suppliers, a thorough search of the scientific literature reveals no published studies on its herbicidal activity, mechanism of action, toxicology, or environmental fate.[2]
This absence of data has profound implications for researchers and professionals in drug development and agriculture. Without foundational research, this compound remains an unknown quantity. Its biological activity, whether beneficial or detrimental, is entirely speculative.
The Critical Importance of Isomeric Structure
The difference in the position of a single chlorine atom on the pyridine ring between 3,6- and this compound is highly likely to result in significant differences in their biological properties. The specific arrangement of substituents on an aromatic ring dictates how a molecule interacts with biological targets, such as enzyme active sites or protein receptors. Therefore, one cannot assume that this compound would exhibit similar herbicidal properties to Clopyralid. It may be completely inactive, or it could possess a different mode of action and spectrum of activity altogether. Furthermore, its toxicological and environmental profiles are entirely uncharacterized.
Sources
- 1. Clopyralid - Wikipedia [en.wikipedia.org]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Fate of 3,6-dichloropicolinic acid in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,6-Dichloropicolinic acid | CAS#:1702-17-6 | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to the Structural Analysis of Dichloropicolinic Acid Isomers
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of dichloropicolinic acid isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to isomer differentiation.
The Challenge of Dichloropicolinic Acid Isomers
Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, serves as a foundational structure for numerous compounds in agriculture and pharmaceuticals. The addition of two chlorine atoms to the pyridine ring gives rise to six possible constitutional isomers of dichloropicolinic acid. While sharing the same molecular formula and weight, these isomers can exhibit vastly different chemical, biological, and toxicological properties. Therefore, unambiguous structural identification is not merely an academic exercise but a critical necessity for safety, efficacy, and regulatory compliance.
The six potential isomers are:
-
3,4-Dichloropicolinic acid
-
3,5-Dichloropicolinic acid
-
3,6-Dichloropicolinic acid
-
4,5-Dichloropicolinic acid
-
4,6-Dichloropicolinic acid
-
5,6-Dichloropicolinic acid
This guide focuses on the strategic application of modern analytical techniques to confidently distinguish between these closely related structures.
Integrated Analytical Workflow: A Multi-Technique Approach
No single technique is sufficient for the absolute identification of an unknown isomer. A robust analysis relies on an integrated workflow where each step provides complementary information, leading to a definitive structural assignment. The process begins with separation, followed by spectroscopic analysis to piece together the structural puzzle.
Caption: Integrated workflow for isomer separation and identification.
Chromatographic Separation: The Essential First Step
Before a structure can be analyzed, the individual isomers must be isolated from any mixture. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and non-destructive nature.
High-Performance Liquid Chromatography (HPLC)
The choice of stationary phase is critical. A C18 reversed-phase column is often the first choice due to its versatility. The separation mechanism relies on subtle differences in the polarity of the isomers, which affects their partitioning between the nonpolar stationary phase and the polar mobile phase.
Table 1: Comparative HPLC Retention Times for Dichloropicolinic Acid Isomers
| Isomer | Predicted Polarity | Predicted HPLC Elution Order (Reversed-Phase) |
| 3,5-Dichloropicolinic acid | Least Polar | Late Eluting |
| 3,6-Dichloropicolinic acid | Intermediate | Mid Eluting |
| 4,5-Dichloropicolinic acid | Intermediate | Mid Eluting |
| 4,6-Dichloropicolinic acid | Intermediate | Mid Eluting |
| 5,6-Dichloropicolinic acid | Intermediate | Mid Eluting |
| This compound | Most Polar | Early Eluting |
| Note: This table provides a predicted elution order based on general principles of polarity. Actual retention times must be determined empirically and will be highly dependent on the specific method conditions. |
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 270 nm.
-
-
Gradient Elution:
-
Start with a high concentration of aqueous phase (e.g., 95% A) to retain all isomers on the column.
-
Gradually increase the organic phase (B) over 20-30 minutes. This gradient is crucial for resolving isomers with very similar polarities.
-
A shallow gradient provides the best resolution.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
-
Filter the sample through a 0.22 µm syringe filter to prevent column blockage.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Monitor the chromatogram for separated peaks.
-
Collect fractions corresponding to each peak for subsequent spectroscopic analysis.
-
Spectroscopic Analysis: Deciphering the Molecular Structure
Once isolated, each isomer is subjected to a suite of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming the elemental formula. All dichloropicolinic acid isomers will have the same parent molecular ion. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₆H₃Cl₂NO₂). The key to isomer differentiation lies in the fragmentation patterns (MS/MS), where the molecule is broken apart and the resulting fragments are analyzed. The position of the chlorine atoms influences which bonds break most readily, leading to a unique fragmentation fingerprint for each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. All isomers will show characteristic absorptions for:
-
O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹
-
C=C and C=N stretches (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.
While these are common to all isomers, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the specific substitution pattern of each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR is the most powerful technique for determining the precise substitution pattern on the pyridine ring. By analyzing the chemical shifts, integration, and coupling patterns of the hydrogen (¹H) and carbon (¹³C) nuclei, the exact structure can be pieced together.
¹H NMR Analysis: The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) directly reveal the relationship between the protons on the ring.
Table 2: Predicted ¹H NMR Characteristics for Dichloropicolinic Acid Isomers
| Isomer | Number of Proton Signals | Predicted Multiplicities | Key Differentiating Feature |
| This compound | 2 | Doublet, Doublet | Two adjacent protons (ortho-coupling). |
| 3,5-Dichloropicolinic acid | 2 | Doublet, Doublet | Two protons separated by a substituent (meta-coupling). |
| 3,6-Dichloropicolinic acid | 2 | Doublet, Doublet | Two adjacent protons (ortho-coupling). |
| 4,5-Dichloropicolinic acid | 1 | Singlet | One isolated proton. |
| 4,6-Dichloropicolinic acid | 2 | Doublet, Doublet | Two protons separated by a substituent (meta-coupling). |
| 5,6-Dichloropicolinic acid | 2 | Doublet, Doublet | Two adjacent protons (ortho-coupling). |
Note: While several isomers show two doublets, the specific chemical shifts and coupling constants will be unique to each.
Caption: Decision tree for initial isomer identification using ¹H NMR.
¹³C NMR Analysis: This technique provides information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal.
-
Signal Count: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. For example, 4,5-dichloropicolinic acid, which has a plane of symmetry, would show fewer signals than an asymmetric isomer.
-
Chemical Shift: The chemical shift of each carbon is highly sensitive to its electronic environment, particularly the proximity of electronegative chlorine atoms and the carboxylic acid group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the acidic proton, preventing its exchange and allowing for its observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion.
-
Ensure sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.
-
Longer acquisition times are required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra like COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbons, respectively.
-
Conclusion and Recommendations
The structural analysis of dichloropicolinic acid isomers is a solvable but non-trivial challenge that demands a methodical, multi-technique approach.
-
For Routine Screening: A validated HPLC method is sufficient to confirm the identity and purity of a known isomer against a certified reference standard.
-
For Absolute Confirmation: When a definitive, legally defensible structure is required (e.g., for a new drug substance), single-crystal X-ray crystallography is the gold standard, providing an unambiguous 3D map of the molecule.
By understanding the strengths and limitations of each analytical tool and employing them in a logical sequence, researchers can confidently navigate the complexities of isomer analysis, ensuring the quality and safety of their work.
References
Currently, no direct experimental guides for all six dichloropicolinic acid isomers were found in a single, comprehensive source during the search. The protocols and principles described are based on standard, widely accepted analytical chemistry methodologies for the structural elucidation of small organic molecules, particularly substituted pyridines. Authoritative sources for these fundamental techniques are provided below.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. (A foundational textbook for spectroscopic methods). URL: [Link]
-
Title: A Guide to Solving NMR Problems Source: University of California, Los Angeles (UCLA) Chemistry Department. (Educational resource for NMR spectral interpretation). URL: [Link]
A Guide to the Structural Validation of Synthesized 3,4-Dichloropicolinic Acid
In the realm of pharmaceutical and agrochemical research, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. Misidentification of a compound can lead to erroneous biological data, wasted resources, and significant delays in development pipelines. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to validate the structure of a target molecule, using the synthesis of 3,4-dichloropicolinic acid as a practical example. We will delve into the "why" behind experimental choices, offering a framework for robust structural elucidation that ensures data integrity and accelerates research.
The Imperative of Orthogonal Data in Structure Validation
The synthesis of any novel compound is, in essence, a hypothesis. The subsequent analytical workflow is the process of rigorously testing that hypothesis. A single analytical technique, while informative, can be misleading. True confidence in a structure is achieved through the convergence of data from multiple, orthogonal (independent) analytical methods. Each technique probes a different aspect of the molecule's physical and chemical properties, and together they provide a comprehensive and self-validating picture.
Part 1: The Synthetic Pathway - A Deliberate Approach
The journey to validating a structure begins with its synthesis. A well-designed synthetic route, with a clear understanding of potential byproducts, is the first step in ensuring a high-purity final compound. For this compound, a common and effective method is the oxidation of a suitable precursor, such as 3,4-dichloro-2-methylpyridine.
Experimental Protocol: Synthesis of this compound
Principle: This synthesis relies on the strong oxidizing agent, potassium permanganate (KMnO₄), to convert the methyl group at the 2-position of the pyridine ring into a carboxylic acid. The reaction is performed in an aqueous solution, and the product is isolated by acidification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dichloro-2-methylpyridine in water.
-
Oxidation: While stirring vigorously, slowly add potassium permanganate in portions. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The formation of a brown manganese dioxide (MnO₂) precipitate is also indicative of the reaction's progression.
-
Workup: After the reaction is complete (typically after several hours of reflux), the hot solution is filtered to remove the MnO₂ precipitate.
-
Isolation: The filtrate is cooled and then acidified with concentrated hydrochloric acid. The desired this compound, being less soluble in acidic aqueous solution, will precipitate out.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure compound.
Causality Behind Choices:
-
Potassium Permanganate: Chosen for its strong oxidizing power and ability to selectively oxidize the alkyl side chain of the pyridine ring without cleaving the ring itself under controlled conditions.
-
Aqueous Medium: Provides a suitable solvent for the permanganate and facilitates heat transfer during the exothermic reaction.
-
Acidification for Precipitation: The carboxylic acid product is deprotonated (carboxylate form) in the basic to neutral reaction mixture, making it soluble. Acidification protonates the carboxylate, rendering the neutral carboxylic acid less soluble and causing it to precipitate.
Part 2: The Analytical Gauntlet - A Multi-Technique Approach to Validation
With the synthesized compound in hand, the critical phase of structural validation begins. The following techniques, when used in concert, provide an unassailable confirmation of the this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
-
Principle: ¹H NMR spectroscopy detects the chemical environment of hydrogen atoms (protons) in a molecule. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integration (area under the signal) provide a wealth of structural information.
-
Expected Spectrum for this compound:
-
Two Signals in the Aromatic Region: The pyridine ring has two remaining protons. The proton at the 5-position will be a doublet, and the proton at the 6-position will also be a doublet due to coupling with each other.
-
Chemical Shifts: The electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group will cause these protons to be "deshielded" and appear at a relatively high chemical shift (downfield), typically in the range of 7.5-9.0 ppm.[1]
-
One Broad Signal for the Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet at a very downfield position, often above 10 ppm, and its position can be concentration-dependent.[1]
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.
-
Expected Spectrum for this compound:
-
Six Distinct Signals: The molecule has six carbon atoms, all in unique chemical environments. Therefore, six signals are expected.
-
Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 160-185 ppm range.[2]
-
The four carbons of the pyridine ring will appear in the aromatic region (approximately 120-150 ppm). The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the halogen.[2]
-
-
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~8.5 (d) | H-6 |
| ~8.0 (d) | H-5 |
| >10 (br s) | COOH |
Comparison with an Isomer: 3,6-Dichloropicolinic Acid
To highlight the power of NMR, let's consider a potential isomeric byproduct, 3,6-dichloropicolinic acid.[3] In this isomer, the protons would be at the 4- and 5-positions. The coupling patterns and chemical shifts in the ¹H NMR spectrum would be different, allowing for unambiguous differentiation.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[4] The presence of chlorine atoms provides a distinctive isotopic pattern.
-
Expected Results for this compound (C₆H₃Cl₂NO₂):
-
Molecular Ion Peak (M⁺): The molecular weight is approximately 191 g/mol .
-
Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). For a molecule with two chlorine atoms, we expect to see a characteristic cluster of peaks for the molecular ion:
-
M⁺ peak: (containing two ³⁵Cl atoms)
-
M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - roughly 2/3 the intensity of the M⁺ peak.
-
M+4 peak: (containing two ³⁷Cl atoms) - roughly 1/9 the intensity of the M⁺ peak. This unique pattern is a strong indicator of the presence of two chlorine atoms.
-
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.[5]
-
Expected Key Absorptions for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretches: Absorptions typically in the 600-800 cm⁻¹ region.
-
Part 3: Visualizing the Validation Workflow
A logical and systematic workflow is crucial for efficient and accurate structure validation.
Experimental Workflow Diagram:
Caption: Logical flow for the interpretation of analytical data for structural confirmation.
Conclusion
The structural validation of a synthesized compound like this compound is a multi-faceted process that demands a meticulous and integrated analytical approach. By combining the detailed structural insights from NMR, the definitive molecular formula and isotopic information from mass spectrometry, and the functional group confirmation from IR spectroscopy, researchers can build an unshakeable foundation of evidence. This guide has outlined not just the 'what' and 'how', but the critical 'why' behind these validation strategies, empowering scientists and drug development professionals to ensure the integrity of their research and the fidelity of their results. The principles discussed here are universally applicable and form the bedrock of robust chemical synthesis and characterization.
References
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Wikimedia Commons. (2014, May 31). File:3,6-dichloropicolinic acid 200.svg. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. File:3,6-dichloropicolinic acid 200.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. Small Molecule Analysis | AxisPharm [axispharm.com]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,4-Dichloropicolinic Acid Analogs
For researchers, scientists, and drug development professionals engaged in the development of immunoassays or targeted therapies involving 3,4-Dichloropicolinic acid, a comprehensive understanding of antibody specificity is paramount. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies with structural analogs of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to ensure the development of highly specific and reliable assays.
The Imperative of Specificity in Hapten Recognition
This compound is a small molecule, or hapten, which is not immunogenic on its own. To elicit an antibody response, it must be conjugated to a larger carrier protein.[][2] The resulting antibodies are intended to specifically recognize the hapten. However, due to the inherent plasticity of antibody binding sites, these antibodies may also bind to other molecules with similar chemical structures, a phenomenon known as cross-reactivity.[3] Understanding and quantifying this cross-reactivity is critical for validating the specificity of any immunoassay and avoiding false-positive results.[3]
This guide will focus on two gold-standard techniques for quantifying small molecule-antibody interactions: the widely accessible Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the more sophisticated, real-time Surface Plasmon Resonance (SPR) .
Conceptual Framework for Cross-Reactivity Analysis
Our analysis will be based on a monoclonal antibody raised against a this compound-carrier protein conjugate. We will assess the cross-reactivity of this antibody with a panel of structurally related analogs. The selection of analogs is crucial; they should represent a range of structural modifications to probe the limits of the antibody's specificity.
Part 1: The Foundation - Hapten-Carrier Conjugate Synthesis
To generate the specific antibodies and the necessary reagents for the immunoassay, this compound must be covalently linked to a carrier protein. The choice of conjugation chemistry is critical as it influences the presentation of the hapten to the immune system.[2][4] For haptens containing a carboxylic acid group, such as this compound, the most straightforward and effective method is via carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
Experimental Protocol: EDC-Mediated Conjugation of this compound to Bovine Serum Albumin (BSA)
This protocol describes the synthesis of the immunogen (for antibody production) and the coating antigen (for ELISA).
Rationale: EDC activates the carboxyl group of the hapten, forming a reactive O-acylisourea intermediate. This intermediate readily reacts with primary amines (lysine residues) on the carrier protein (BSA) to form a stable amide bond.[5]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) - optional, for improving efficiency
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 mL of MES buffer.
-
Add a 5-fold molar excess of EDC (and NHS, if used).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation to Carrier:
-
Dissolve 20 mg of BSA in 2 mL of PBS.
-
Slowly add the activated hapten solution to the BSA solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (4L) for 48 hours at 4°C, with at least three buffer changes, to remove unreacted hapten and crosslinker byproducts.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Confirm conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance of the hapten.
-
Part 2: Comparative Analysis via Competitive ELISA
Competitive ELISA is a robust and widely used method for quantifying haptens in a sample.[6] In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[6]
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Data Analysis: IC50 and Percent Cross-Reactivity
The key metric derived from a competitive ELISA is the IC50 value , which is the concentration of the competing analog that inhibits 50% of the antibody binding to the coated antigen.[7][8]
The Percent Cross-Reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Analog) x 100
A higher %CR indicates a greater propensity for the antibody to bind to the analog.
Hypothetical Cross-Reactivity Data for this compound Analogs (Competitive ELISA)
| Analog | Structure | Modification vs. This compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Reference Compound | 10 | 100% | |
| Clopyralid (3,6-DCP) | Chlorine shift from C4 to C6 | 25 | 40% | |
| Picloram | Amino group at C4, Chlorine at C6 | 150 | 6.7% | |
| 4-Chloropicolinic acid | Removal of Chlorine at C3 | 80 | 12.5% | |
| 3-Chloropicolinic acid | Removal of Chlorine at C4 | 300 | 3.3% | |
| Picolinic Acid | Removal of both Chlorine atoms | >1000 | <1% |
Interpretation:
-
The antibody exhibits the highest affinity for its target hapten, this compound.
-
Clopyralid , with a simple positional shift of a chlorine atom, shows significant cross-reactivity, indicating that the overall dichlorinated picolinic acid structure is a key recognition motif.
-
The introduction of an amino group and a shift in chlorine position in Picloram dramatically reduces binding, suggesting that the electronic and steric properties at the C4 position are critical for recognition.
-
The removal of a single chlorine atom (4-Chloropicolinic acid and 3-Chloropicolinic acid ) substantially decreases cross-reactivity, with the chlorine at the C4 position appearing more critical for binding than the one at C3.
-
The complete absence of chlorine atoms in Picolinic Acid results in negligible cross-reactivity, confirming the halogens as key epitopes.
Part 3: Deeper Mechanistic Insights with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[9][10] In this setup, the antibody is immobilized on a sensor chip, and the analogs are flowed over the surface. The change in refractive index upon binding is measured and plotted as a sensorgram.[9][11]
Experimental Workflow: SPR Analysis
Caption: SPR workflow for kinetic analysis of analog binding.
Data Analysis: Kinetic Rate Constants (ka, kd) and Affinity (KD)
SPR provides a more nuanced view than ELISA by dissecting the binding event into:
-
Association rate constant (ka): The rate at which the analog binds to the antibody.
-
Dissociation rate constant (kd): The rate at which the analog unbinds from the antibody.
-
Equilibrium dissociation constant (KD): The ratio of kd/ka, representing the affinity of the interaction. A lower KD indicates a stronger binding affinity.
Comparative Kinetic Data for this compound Analogs (SPR)
| Analog | ka (1/Ms) | kd (1/s) | KD (M) | Interpretation of Kinetic Profile |
| This compound | 5.2 x 105 | 1.5 x 10-3 | 2.9 x 10-9 (nM) | Strong Affinity: Fast on-rate and very slow off-rate. |
| Clopyralid (3,6-DCP) | 3.8 x 105 | 9.5 x 10-3 | 2.5 x 10-8 (nM) | Moderate Affinity: Similar on-rate but a faster off-rate than the target. |
| Picloram | 1.1 x 104 | 2.2 x 10-2 | 2.0 x 10-6 (µM) | Low Affinity: Slower on-rate and fast off-rate. |
| 4-Chloropicolinic acid | 2.5 x 104 | 3.0 x 10-2 | 1.2 x 10-6 (µM) | Low Affinity: Significantly slower on-rate. |
| 3-Chloropicolinic acid | 9.8 x 103 | 4.5 x 10-2 | 4.6 x 10-6 (µM) | Very Low Affinity: Slow on-rate and very fast off-rate. |
| Picolinic Acid | No Binding Detected | - | - | No measurable interaction. |
Interpretation:
The SPR data corroborates the ELISA findings but provides a deeper mechanistic understanding. The decrease in affinity for the analogs is not uniform. For instance, Clopyralid's reduced affinity is primarily driven by a faster dissociation rate (kd), suggesting that while it can bind relatively quickly, the complex is less stable. In contrast, analogs like 4-Chloropicolinic acid exhibit a much slower association rate (ka), indicating that the initial binding event is sterically or electronically hindered by the structural change. This level of detail is invaluable for understanding the specific molecular interactions that govern antibody recognition.[12][13]
Synthesis and Conclusion
Both competitive ELISA and SPR are powerful techniques for assessing the cross-reactivity of antibodies against this compound and its analogs.
-
Competitive ELISA is a highly sensitive, high-throughput method that is ideal for screening large numbers of compounds and for routine quality control. Its endpoint nature provides a clear, quantitative measure of cross-reactivity (IC50 and %CR) that is easily comparable across different analogs.
-
Surface Plasmon Resonance (SPR) offers a more detailed, mechanistic view of the binding interaction. By providing real-time kinetic data (ka and kd), it allows researchers to understand why an antibody's affinity for an analog is different—is it due to a slower binding rate or a less stable complex? This information is critical for rational antibody engineering and for developing a fundamental understanding of the structure-activity relationship of antibody-hapten recognition.
For a comprehensive cross-reactivity profile, a tiered approach is recommended. A broad panel of analogs can be initially screened using competitive ELISA to identify significant cross-reactants. These can then be subjected to SPR analysis for a detailed kinetic characterization. This dual-methodology approach provides both the breadth and depth required for the rigorous validation of antibody specificity, ensuring the development of robust and reliable immunoassays and targeted therapeutics.
References
-
G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]
-
Bruun, L., et al. (2001). Characterization of monoclonal antibodies raised against different structures belonging to the s-triazine group of herbicides. Analytica Chimica Acta, 436(1), 87-101. [Link]
-
Levin, B., et al. (2023, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Creative Biolabs. Hapten-Carrier Conjugation. [Link]
-
Creative Diagnostics. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
Springer Nature Experiments. Conjugation of Haptens. [Link]
-
Geological Survey of Denmark and Greenland. Characterization of monoclonal antibodies raised against different structures belonging to the s-triazine group of herbicides. [Link]
-
Morais, S., et al. (2002). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. Talanta, 58(6), 1125-1136. [Link]
-
ResearchGate. Cross-reactivity of PR/114 antibody to chloroacetamide herbicides. [Link]
-
Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry. [Link]
-
Renci, M., et al. (2016). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2630-2636. [Link]
-
Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. [Link]
-
Hudecz, F. (2009). Conjugation of haptens. Methods in Molecular Biology, 524, 155-172. [Link]
-
Boster Bio. (2023, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. [Link]
-
ResearchGate. Competitive ELISA and IC50 determination. [Link]
Sources
- 2. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. rapidnovor.com [rapidnovor.com]
A Comparative Guide to Analytical Method Validation for 3,4-Dichloropicolinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural chemistry and environmental monitoring, the precise and accurate quantification of herbicides is paramount for ensuring food safety, environmental protection, and regulatory compliance. 3,4-Dichloropicolinic acid, a pyridine carboxylic acid herbicide, demands robust analytical methods for its detection and quantification in various matrices. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of validated analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical technique is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and the intended application of the data. This guide will delve into the principles of each method, present a comparative analysis of their performance based on established validation parameters, and provide detailed experimental protocols to aid in the practical application of these techniques.
Principles of Analytical Methodologies
The accurate quantification of this compound hinges on the selection of an analytical method that is both sensitive and specific. The three primary techniques discussed herein—HPLC-UV, GC-MS, and LC-MS/MS—each offer unique advantages and are suited for different analytical challenges.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and cost-effective technique. The separation of this compound from other matrix components is achieved on a stationary phase, typically a C18 column, with a mobile phase that ensures efficient partitioning. The quantification is based on the absorption of ultraviolet (UV) light by the analyte at a specific wavelength. The causality behind this choice lies in its robustness for routine analysis where high sensitivity is not the primary requirement.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, a derivatization step, such as methylation, is necessary to increase its volatility and thermal stability, making it amenable to GC analysis.[1] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for trace-level quantification in complex matrices.[3] This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS circumvents the need for derivatization, simplifying sample preparation.[3] The use of multiple reaction monitoring (MRM) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference.[4]
Comparative Analysis of Validated Methods
The performance of each analytical method is evaluated based on a set of validation parameters defined by international guidelines, such as those from the International Council for Harmonisation (ICH). These parameters ensure that the method is suitable for its intended purpose.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (% RSD) | < 5% | < 10% | < 3% |
| Limit of Detection (LOD) | ~100 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Specificity/Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
This table presents typical performance data for the quantification of this compound. Actual performance may vary depending on the specific instrumentation, method parameters, and matrix.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using the three discussed analytical techniques.
HPLC-UV Method Protocol
This protocol is designed for the routine quantification of this compound in relatively clean sample matrices.
1. Sample Preparation (Aqueous Sample):
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 230 nm.
3. Validation:
-
Perform a full method validation according to ICH guidelines, assessing linearity, accuracy, precision, specificity, LOD, and LOQ.
GC-MS Method Protocol (with Derivatization)
This protocol is suitable for the analysis of this compound in complex matrices like soil, requiring a derivatization step.
1. Sample Extraction (Soil Sample):
-
Extract a known amount of soil with a suitable solvent system (e.g., methanol/water mixture) using sonication or shaking.
-
Centrifuge and collect the supernatant.
2. Derivatization:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add a methylating agent (e.g., diazomethane or BF3/methanol) to convert the carboxylic acid to its methyl ester. This step is crucial to increase the volatility of the analyte for GC analysis.[1]
-
Heat the reaction mixture as required and then cool to room temperature.
3. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for enhanced sensitivity.
LC-MS/MS Method Protocol
This protocol provides the highest sensitivity and selectivity for the quantification of this compound in challenging matrices like environmental water samples.
1. Sample Preparation (Water Sample):
-
Filter the water sample through a 0.22 µm filter.
-
For trace-level analysis, a solid-phase extraction (SPE) step using a polymeric sorbent is recommended for sample concentration and clean-up.[5]
2. LC-MS/MS Conditions:
-
Column: A C18 or similar reverse-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the ionization of the analyte in the mass spectrometer source.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
Visualization of Analytical Workflow
The following diagrams illustrate the key steps in each analytical workflow.
Caption: HPLC-UV Analytical Workflow
Caption: GC-MS Analytical Workflow
Caption: LC-MS/MS Analytical Workflow
Conclusion
The choice of an analytical method for the quantification of this compound is a multifaceted decision that requires careful consideration of the analytical objectives and available resources. HPLC-UV offers a cost-effective and robust solution for routine analysis in less complex matrices. GC-MS, with the inclusion of a derivatization step, provides enhanced selectivity and sensitivity, making it suitable for more challenging samples. For ultimate performance in terms of sensitivity and specificity, particularly for trace-level analysis in complex environmental or biological matrices, LC-MS/MS stands as the unparalleled choice.
Each method, when properly validated according to international guidelines, can provide reliable and accurate data. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical strategy for their specific needs in the quantification of this compound.
References
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Comparative studies of instrumental and bioassay methods for the analysis of herbicide residues. PubMed. [Link]
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Comparative analysis of detection techniques for glyphosate in urine and in water. ResearchGate. [Link]
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Comparative Evaluation of Different Extraction Methods for Identification and Quantification of Glyphosate in Fortified Corn Flour. SciELO México. [Link]
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A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. MDPI. [Link]
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Brief review analytical methods for the determination of glyphosate. MedCrave online. [Link]
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Gas-liquid chromatographic determination of 3,6-dichloropicolinic acid in soils. PubMed. [Link]
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Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. [Link]
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Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. [Link]
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Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters. [Link]
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sensitive hplc-uv method: Topics by Science.gov. Science.gov. [Link]
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Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. [Link]
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Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. [Link]
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Sample preparation: DLS. Polymer Chemistry Characterization Lab. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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ANALYSIS OF PESTICIDE RESIDUES IN SOIL. RUN. [Link]
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Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. Agilent. [Link]
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Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. [Link]
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Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. NIH. [Link]
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Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. NIH. [Link]
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DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. [Link]
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Chemical Standards. Supelco. [Link]
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Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. ResearchGate. [Link]
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Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. MDPI. [Link]
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comparing the efficacy of different synthetic routes to 3,4-Dichloropicolinic acid
A Comparative Guide to the Synthetic Routes of 3,4-Dichloropicolinic Acid
Introduction
This compound is a vital heterocyclic compound, serving as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The precise arrangement of its functional groups—a carboxylic acid at the 2-position and chlorine atoms at the 3- and 4-positions of the pyridine ring—imparts unique chemical properties that are leveraged in the development of novel active ingredients. The efficacy, cost-effectiveness, and environmental impact of producing this molecule are critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparison of plausible synthetic routes to this compound, offering insights into the strategic considerations behind each approach. While direct comparative studies are scarce, this analysis is built upon established chemical principles and data from related syntheses to provide a valuable resource for researchers and process chemists.
Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections guide the synthesis of this compound. The first approach involves the initial construction of the dichloropyridine core followed by the introduction or modification of the functional group at the 2-position. The second strategy begins with a substituted picoline or lutidine, where the methyl groups serve as precursors to the carboxylic acid functionality, with chlorination occurring at a later stage. This guide will explore two representative pathways embodying these strategies:
-
Route 1: Synthesis from 3,4-Lutidine via Ammoxidation and Subsequent Transformations. This route leverages a readily available starting material and introduces the nitrogen and carbon atoms of the eventual carboxylic acid group in a single step.
-
Route 2: Synthesis from 2-Picoline via Chlorination and Subsequent Oxidation. This pathway focuses on building the chlorinated scaffold first, followed by the oxidation of a methyl group to the desired carboxylic acid.
Route 1: Synthesis from 3,4-Lutidine
This multi-step synthesis begins with the inexpensive and commercially available starting material, 3,4-lutidine (3,4-dimethylpyridine). The core of this strategy is the transformation of the methyl groups into the target carboxylic acid.
Workflow for Route 1
Caption: Proposed synthetic workflow starting from 3,4-Lutidine.
Experimental Protocol and Mechanistic Insights
Step 1: Ammoxidation of 3,4-Lutidine
The initial step involves the vapor-phase catalytic ammoxidation of 3,4-lutidine. This reaction utilizes ammonia and oxygen in the presence of a metal oxide catalyst, typically based on vanadium oxide, to convert a methyl group into a nitrile.[1]
-
Protocol: 3,4-Lutidine, ammonia, and air are passed over a vanadium oxide-based catalyst (e.g., V2O5 promoted with SnO2 or ZrO2) in a fixed-bed reactor at elevated temperatures (typically 350-450°C).[1]
-
Causality: The vanadium oxide catalyst is crucial for activating the C-H bonds of the methyl group and facilitating the oxidative addition of ammonia. The choice of promoters can influence the selectivity of the reaction. Interestingly, studies on the ammoxidation of 3,4-dimethylpyridine have shown that the reaction yields primarily 3-methyl-4-cyanopyridine, with the methyl group at the 4-position being more reactive.[1] The formation of 3,4-dicyanopyridine is reportedly not observed, which presents a significant challenge for this route if the initial goal is to form two nitrile groups.[1] This selectivity is a key consideration and a potential drawback of this pathway.
Step 2: Chlorination of 3-Methyl-4-cyanopyridine
The next step would be the chlorination of the pyridine ring. This can be a challenging step, as the reaction conditions must be carefully controlled to achieve the desired regioselectivity without unwanted side reactions.
-
Protocol: The vapor-phase chlorination of the substituted pyridine would be carried out at high temperatures (250-450°C) in the presence of a Lewis acid catalyst on an inorganic support.[2]
-
Causality: The high temperature and catalytic conditions are necessary to overcome the deactivation of the pyridine ring towards electrophilic substitution. The catalyst helps to polarize the chlorine molecule, making it a more effective electrophile. The positions of chlorination will be directed by the existing substituents.
Step 3: Oxidation and Hydrolysis
The final step involves the oxidation of the remaining methyl group to a carboxylic acid and the hydrolysis of the nitrile group. These two transformations can potentially be carried out in a single pot under harsh oxidative and hydrolytic conditions.
-
Protocol: The dichlorinated intermediate is treated with a strong oxidizing agent, such as potassium permanganate (KMnO4) in an acidic or basic solution, followed by acidification.[3]
-
Causality: The strong oxidizing agent is required to convert the alkyl group to a carboxylic acid. The conditions for this oxidation are typically sufficient to also hydrolyze the nitrile group to a carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.
Advantages and Disadvantages of Route 1
| Feature | Analysis |
| Starting Material | Readily available and low-cost 3,4-lutidine. |
| Number of Steps | A multi-step synthesis with potentially challenging purification at each stage. |
| Yield | The overall yield is likely to be moderate to low due to the selectivity issues in the ammoxidation step and the harsh conditions of the subsequent steps. |
| Scalability | Vapor-phase reactions can be suitable for industrial scale, but require specialized equipment. |
| Safety & Environment | Involves high temperatures and pressures, as well as the use of toxic reagents like ammonia and chlorine gas. The use of heavy metal oxidants like KMnO4 generates significant waste. |
Route 2: Synthesis from 2-Picoline
This approach prioritizes the early installation of the chlorine atoms onto a picoline backbone, followed by the final oxidation of the methyl group.
Workflow for Route 2
Caption: Proposed synthetic workflow starting from 2-Picoline.
Experimental Protocol and Mechanistic Insights
Step 1: Chlorination of 2-Picoline
The synthesis begins with the direct chlorination of 2-picoline. This is a high-temperature, vapor-phase reaction.
-
Protocol: 2-Picoline is reacted with chlorine gas in the vapor phase at temperatures ranging from 300-500°C. The reaction can be carried out in the presence of a porous material like silica or alumina.[2]
-
Causality: The high temperature is necessary to initiate the radical chlorination of the pyridine ring. The reaction is complex and can lead to a mixture of chlorinated products. Achieving high selectivity for 3,4-dichloro-2-methylpyridine would require careful optimization of reaction conditions, including temperature, residence time, and the ratio of reactants. This is a significant challenge of this route.
Step 2: Oxidation of 3,4-Dichloro-2-methylpyridine
The final step is the oxidation of the methyl group of 3,4-dichloro-2-methylpyridine to a carboxylic acid.
-
Protocol: The chlorinated picoline is oxidized using a strong oxidizing agent such as potassium permanganate or potassium dichromate in a suitable solvent, often under acidic conditions (e.g., in sulfuric acid).[3][4] For instance, 6-chloro-3-fluoro-2-methylpyridine is oxidized to 6-chloro-3-fluoro-2-picolinic acid using potassium dichromate in sulfuric acid at 70-130°C.[4] A similar approach would be applicable here.
-
Causality: The electron-withdrawing nature of the chlorine atoms and the pyridine ring deactivates the methyl group, requiring a potent oxidizing agent and forcing conditions. The choice of oxidant and reaction conditions is critical to ensure complete conversion without degrading the pyridine ring. The presence of a supplier for 3,4-dichloro-2-methylpyridine 1-oxide suggests that N-oxidation followed by rearrangement and oxidation could be an alternative pathway.[5]
Advantages and Disadvantages of Route 2
| Feature | Analysis |
| Starting Material | 2-Picoline is a common and relatively inexpensive starting material. |
| Number of Steps | Potentially a shorter route with fewer steps compared to Route 1. |
| Yield | The main challenge is the selective chlorination of 2-picoline. If a reliable method for this step can be developed or if 3,4-dichloro-2-methylpyridine is available as a starting material, the overall yield could be favorable. |
| Scalability | High-temperature gas-phase chlorination is industrially viable but requires specialized infrastructure. The oxidation step is a more standard batch process. |
| Safety & Environment | High-temperature chlorination is hazardous. The use of strong oxidants like dichromate raises significant environmental and safety concerns due to their toxicity and the generation of heavy metal waste. |
Comparative Analysis
| Parameter | Route 1 (from 3,4-Lutidine) | Route 2 (from 2-Picoline) |
| Starting Material Cost | Low | Low |
| Number of Steps | 3 (potentially more with purification) | 2 |
| Key Challenges | Low selectivity in ammoxidation; harsh conditions for subsequent steps. | Poor selectivity in the initial chlorination step; harsh oxidation conditions. |
| Overall Yield | Likely low to moderate. | Potentially higher if the chlorination step is optimized or bypassed. |
| Scalability | Feasible but requires specialized equipment for gas-phase reactions. | Feasible but requires specialized equipment for gas-phase reactions. |
| Environmental Impact | Use of toxic gases and generation of metal waste. | Use of toxic gases and generation of highly toxic heavy metal waste. |
Conclusion
Both proposed synthetic routes to this compound present significant challenges, primarily centered around the control of selectivity in the key transformation steps.
Route 1 , starting from 3,4-lutidine, is hampered by the reported lack of formation of 3,4-dicyanopyridine during ammoxidation. This necessitates a longer, more complex synthetic sequence.
Route 2 , beginning with 2-picoline, appears more direct but hinges on the ability to selectively chlorinate the pyridine ring at the 3- and 4-positions, a process that is likely to be low-yielding and produce a complex mixture of isomers requiring difficult separation.
From a process development perspective, Route 2 would be more promising if a reliable and selective method for the synthesis of 3,4-dichloro-2-methylpyridine could be established , or if this intermediate were commercially available at a reasonable cost. The final oxidation step, while requiring harsh conditions, is a more conventional transformation.
Further research into novel catalytic systems for both selective chlorination and oxidation would be highly beneficial for the development of an efficient and sustainable synthesis of this compound. The choice between these or other potential routes will ultimately depend on a careful evaluation of raw material costs, process safety, capital investment for specialized equipment, and the desired purity of the final product.
References
- Zhejiang Jitai New Material Co Ltd. (2020). Synthetic method of 3, 4-dichlorobenzonitrile. CN107915659B.
- The Dow Chemical Company. (1994). Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. US5319088A.
-
University of Leeds. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of 3,6-dichloropicolinic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]
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The Journal of Organic Chemistry. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. [Link]
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Polish Academy of Sciences. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
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PubMed. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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PrepChem.com. (n.d.). Synthesis of picolinic acid chloride. Retrieved from [Link]
- The Dow Chemical Company. (1978). Preparation of 3,6-dichloropicolinic acid. US4087431A.
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
- SUZHOU GASHILI PHARMACEUTICAL TECHNOLOGY CO LTD. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. CN104003934A.
- ZIBO WUHUAN CHEMICAL CO LTD. (2009). The synthetic method of 2-pyridine carboxylic acid. CN101602715A.
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. Retrieved from [Link]
- Lier Chemical Co Ltd. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. CN105461622A.
- Akebia Therapeutics Inc. (2023). Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadustat. US20230286918A1.
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ResearchGate. (n.d.). Oxidative-ammonolysis-of-3-4-dimethylpyridine-on-the-vanadium-oxide-catalysts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- E. I. du Pont de Nemours & Co. (1938). Oxidation of alkyl pyridines and alkyl quinolines. US2109954A.
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PubChem. (n.d.). 3,4-Dichloro-2-methylpyridine. Retrieved from [Link]
- Bayer Ag. (2018). Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. WO2018228984A1.
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Academax. (n.d.). Synthesis Process of 3,4-Dichlorobenzonitrile from 3,4-Dichlorochlorotoluene by Ammoxidation. Retrieved from [Link]
- Zhejiang Jitai New Material Co Ltd. (2020). Synthetic method of 3, 4-dichlorobenzonitrile. CN107915659B.
-
ResearchGate. (n.d.). Synthesis process of 3,4-dichlorobenzonitrile from 3,4-dichlorochlorotoluene by ammoxidation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3,4- vs. 3,5-Dichloropicolinic Acid
Introduction
This document moves beyond a simple recitation of techniques, delving into the causal relationships between molecular structure and spectral output. We will explore how the differential placement of two chlorine atoms on the pyridine ring systematically influences the electronic environment and vibrational modes, leading to distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structures and Expected Electronic Effects
The key to differentiating these isomers lies in the distinct electronic and steric environments created by the chlorine substituents on the picolinic acid framework.
Figure 1: Chemical structures of this compound and 3,5-Dichloropicolinic Acid.
In This compound , the chlorine atoms are adjacent, leading to a more polarized aromatic system. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group will significantly influence the electron density of the pyridine ring. In contrast, 3,5-dichloropicolinic acid possesses a plane of symmetry (ignoring the carboxyl group's orientation), which will be reflected in its spectroscopic data, particularly in the NMR spectra.
Comparative Spectroscopic Analysis: A Predictive Approach
The following sections detail the anticipated differences in the NMR, IR, and Mass Spectra of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra will show the most dramatic and easily interpretable differences.
-
This compound: This isomer will exhibit two distinct signals in the aromatic region, corresponding to the protons at the C5 and C6 positions. These protons are in different chemical environments and will appear as doublets due to coupling with each other. The proton at C6, being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at a lower field. The proton at C5 will be influenced by the adjacent chlorine atom and will appear at a slightly higher field.
-
3,5-Dichloropicolinic Acid: Due to the molecule's symmetry, the protons at the C4 and C6 positions are chemically equivalent. Therefore, this isomer is expected to show a single, sharp singlet in the aromatic region, representing both protons.
¹³C NMR Spectroscopy
The carbon NMR spectra will also provide clear, distinguishable patterns.
-
This compound: All six carbon atoms are in unique chemical environments, and thus, six distinct signals are expected in the ¹³C NMR spectrum. The carboxyl carbon will appear at the lowest field (~165-175 ppm)[1]. The carbons attached to the chlorine atoms (C3 and C4) will show characteristic shifts, and their exact positions can be confirmed using techniques like the one-bond chlorine-isotope effect on ¹³C NMR shifts[2].
-
3,5-Dichloropicolinic Acid: The symmetry of this molecule will result in fewer signals. We expect to see signals for the carboxyl carbon, the carbon attached to the carboxyl group (C2), the two equivalent chlorine-bearing carbons (C3 and C5), and the two equivalent carbons bearing protons (C4 and C6). This will result in a total of four distinct carbon signals.
Predicted NMR Data Summary
| Spectroscopic Parameter | This compound (Predicted) | 3,5-Dichloropicolinic Acid (Predicted) |
| ¹H NMR | ||
| Aromatic Protons | Two doublets | One singlet |
| Carboxylic Acid Proton | ~12-14 ppm (broad singlet) | ~12-14 ppm (broad singlet) |
| ¹³C NMR | ||
| Number of Signals | 6 | 4 |
| Carboxyl Carbon | ~165-175 ppm | ~165-175 ppm |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While IR spectroscopy is excellent for identifying functional groups, distinguishing positional isomers can be more subtle. However, differences in the "fingerprint" region (below 1500 cm⁻¹) are expected.
Both isomers will exhibit characteristic IR absorption bands for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹, and a strong C=O stretch between 1710-1760 cm⁻¹[3]. Conjugation with the pyridine ring will likely shift the C=O stretch to the lower end of this range.
The key differences will lie in the C-Cl stretching and the C-H out-of-plane bending vibrations.
-
This compound: The adjacent chlorine atoms will likely lead to a complex pattern of C-Cl stretching bands. The C-H out-of-plane bending vibrations for the two adjacent protons will be different from those of the 3,5-isomer.
-
3,5-Dichloropicolinic Acid: The symmetrical arrangement of the chlorine atoms may result in a simpler, more defined C-Cl stretching pattern. The out-of-plane bending for the two equivalent protons will give rise to a characteristic absorption.
Key Predicted IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 3,5-Dichloropicolinic Acid (Predicted) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300 (very broad) |
| C=O Stretch (Carboxylic Acid) | ~1710-1730 | ~1710-1730 |
| C-Cl Stretch | Complex pattern | Simpler pattern |
| C-H Out-of-plane Bending | Distinct pattern for two adjacent protons | Characteristic pattern for two equivalent protons |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry will provide information about the molecular weight and fragmentation patterns of the isomers. Both compounds have the same molecular formula (C₆H₃Cl₂NO₂) and therefore the same nominal molecular weight (191 g/mol ). The presence of two chlorine atoms will be evident from the isotopic pattern of the molecular ion peak (M, M+2, M+4) with a characteristic ratio.
The fragmentation patterns upon electron ionization (EI) are expected to differ due to the different positions of the chlorine atoms. A common fragmentation pathway for carboxylic acids is the loss of the -OH group (M-17) and the -COOH group (M-45)[4].
-
This compound: The initial fragmentation will likely involve the loss of the carboxylic acid group. Subsequent fragmentation of the dichloropyridine cation may involve the loss of a chlorine atom or HCl. The proximity of the two chlorine atoms might also lead to unique rearrangement and fragmentation pathways.
-
3,5-Dichloropicolinic Acid: The fragmentation will also likely start with the loss of the carboxylic acid group. The fragmentation of the resulting 3,5-dichloropyridyl cation will be influenced by the symmetrical arrangement of the chlorine atoms.
Predicted Key Mass Fragments (m/z)
| Ion | This compound (Predicted) | 3,5-Dichloropicolinic Acid (Predicted) |
| [M]⁺ | 191/193/195 | 191/193/195 |
| [M-OH]⁺ | 174/176/178 | 174/176/178 |
| [M-COOH]⁺ | 146/148/150 | 146/148/150 |
| Further Fragments | Potentially different due to Cl positions | Potentially different due to Cl positions |
Experimental Protocols
To obtain the definitive spectroscopic data for these compounds, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of the dichloropicolinic acid isomer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube[5]. The choice of solvent is critical as the carboxylic acid proton's chemical shift is solvent-dependent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a standard proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Figure 3: Standard workflow for FTIR-ATR analysis.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric CO₂ and water vapor signals.
-
Sample Analysis: Place a small amount of the solid dichloropicolinic acid sample directly onto the ATR crystal and apply pressure. Collect the sample spectrum.
-
Data Analysis: Process the spectrum by applying ATR and baseline corrections. Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Figure 4: Standard workflow for mass spectrometry analysis.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled to the mass spectrometer[6][7].
-
Ionization: For structural elucidation, Electron Ionization (EI) is often preferred as it induces reproducible fragmentation. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular weight with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Interpretation: Analyze the molecular ion peak and its isotopic cluster to confirm the elemental composition. Interpret the fragmentation pattern to deduce the structure.
Conclusion
The differentiation of 3,4- and 3,5-dichloropicolinic acid is a tractable challenge that can be definitively addressed through a multi-technique spectroscopic approach. While direct experimental data is not always readily available, a predictive analysis grounded in the fundamental principles of spectroscopy and data from analogous structures provides a powerful framework for their distinction. ¹H NMR spectroscopy offers the most unambiguous differentiation, with the 3,4-isomer expected to show two aromatic doublets and the 3,5-isomer a single aromatic singlet. ¹³C NMR, IR, and mass spectrometry provide complementary and confirmatory data, revealing differences in molecular symmetry, vibrational modes, and fragmentation pathways. By following the detailed experimental protocols outlined in this guide, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and safety of their chemical entities.
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A Senior Application Scientist's Guide to Purity Assessment of 3,4-Dichloropicolinic Acid: A Comparative Analysis of DSC and Alternative Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 3,4-Dichloropicolinic acid, a crucial building block in medicinal chemistry, understanding its purity profile is paramount. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with established chromatographic and titrimetric methods for purity assessment.
The Principle of Purity Determination by DSC: A Thermodynamic Approach
Differential Scanning Calorimetry operates as an absolute method for purity determination, relying on a fundamental thermodynamic principle: the van't Hoff equation.[1][2][3] This law describes the phenomenon of melting point depression, where the presence of impurities in a crystalline substance lowers its melting point and broadens the melting range.[3][4]
The core assumptions underpinning this technique are critical for its valid application[1][2][5]:
-
The impurity must be soluble in the molten (liquid) phase of the primary compound.
-
The impurity must be insoluble in the solid (crystal) phase.
-
The system must form a simple eutectic mixture.
DSC precisely measures the heat flow into a sample as a function of temperature.[6] By analyzing the shape of the resulting melting endotherm, specialized software can calculate the mole fraction of impurities without the need for an impurity reference standard, a significant advantage in early-stage development.[7]
Caption: Logical relationship between impurity presence and DSC-based purity calculation.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method is always a balance of its capabilities, limitations, and the specific question being asked. While DSC is a powerful tool, it is not universally applicable.[8][9] A comprehensive purity assessment often involves orthogonal methods.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression (Thermodynamic) | Differential partitioning between mobile & stationary phases (Separation) | Differential partitioning between carrier gas & stationary phase (Separation) |
| Purity Type | Measures total mole % of soluble impurities (Absolute Purity) | Measures area % relative to the main peak (Relative Purity) | Measures area % relative to the main peak (Relative Purity) |
| Reference Standard | Not required for impurities.[7] | Required for both the main compound and known impurities for accurate quantification. | Required for both the main compound and known impurities for accurate quantification. |
| Sample Throughput | Low to moderate | High | High |
| Sensitivity | Best for high purity samples (>98.5 mol %).[1][2][4] | High (ppm to ppb levels) | Very high (ppb to ppt levels), especially for volatile compounds. |
| Impurity Information | Provides a total impurity value; no identification of individual impurities. | Separates and quantifies individual impurities; allows for identification with detectors like MS. | Separates and quantifies individual impurities; ideal for volatile and thermally stable compounds. |
| Key Limitation | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities form solid solutions.[8][9] | Method development can be time-consuming; requires soluble samples. | Limited to thermally stable and volatile compounds. |
| Best Use Case | Orthogonal check for highly pure crystalline APIs and reference standards. | Routine QC, impurity profiling, stability studies. | Analysis of residual solvents, volatile impurities. |
Experimental Protocol: Purity of this compound by DSC
This protocol is based on the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[1]
A. Instrument & System Suitability
-
Calibration: Prior to analysis, ensure the DSC instrument's temperature and enthalpy are calibrated using a certified indium reference standard (Melting Point: 156.6°C). The measured heat of fusion should be within the acceptable range for the standard.
-
Purge Gas: Utilize a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment.[7]
B. Sample Preparation
-
Sample Mass: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating. Use an identical, empty, hermetically sealed pan as the reference.
C. DSC Method Parameters
-
Equilibration: Set the initial temperature to at least 20°C below the expected melting point. For this compound, an equilibration temperature of 130°C is appropriate, as its melting point is approximately 151-152°C.[10]
-
Heating Rate: Employ a slow heating rate, typically 0.5 to 1.0°C/min, to ensure thermal equilibrium between the sample and the sensor, which is crucial for accurate data.[11]
-
Temperature Range: Heat the sample through its melting transition to a final temperature approximately 10-15°C above the melt completion to establish a stable post-melting baseline.
Caption: Experimental workflow for DSC purity determination.
Data Interpretation and Results
The instrument software performs the analysis by integrating partial areas of the melting peak and plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).[3][12]
A. The Van't Hoff Plot
This plot is the cornerstone of the analysis. The software linearizes the data to extrapolate the melting point of the 100% pure substance (T₀) at the y-intercept (where 1/F = 0) and calculates the mole percent impurity from the slope of the line.[3]
B. Representative Data for this compound
The following table presents hypothetical data for a typical high-purity batch of this compound, demonstrating how results from DSC can be compared with an orthogonal HPLC method.
| Parameter | Result | Method |
| Purity (mol %) | 99.88 mol % | DSC |
| Purity (area %) | 99.91 area % | HPLC |
| Onset Temperature | 150.85 °C | DSC |
| Peak Temperature | 151.92 °C | DSC |
| Enthalpy of Fusion (ΔH) | 145.7 J/g | DSC |
| Calculated Pure M.P. (T₀) | 152.15 °C | DSC |
The close agreement between the DSC (absolute) and HPLC (relative) purity values provides a high degree of confidence in the material's quality.
Conclusion: An Integrated Approach to Purity
For assessing the purity of crystalline compounds like this compound, Differential Scanning Calorimetry is an invaluable, rapid, and absolute method, particularly for qualifying reference standards and confirming the purity of highly pure batches.[8] It requires minimal sample and provides a total impurity value without needing impurity standards.[7][12]
However, DSC is not a panacea. It cannot identify or quantify specific impurities and is unsuitable for compounds that decompose upon melting.[9] Therefore, the most robust quality assessment strategy employs DSC as an orthogonal technique alongside a high-resolution separation method like HPLC.[8][13] This dual approach leverages the absolute purity determination of DSC with the impurity-specific separation and quantification of chromatography, providing a comprehensive and trustworthy purity profile essential for advancing research and development.
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ASTM E928, Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
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A Comparative Bioassay Guide to 3,4-Dichloropicolinic Acid Derivatives as Synthetic Auxin Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Picolinic Acid Class of Auxin Herbicides
Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, valued for their systemic action and effectiveness against a wide spectrum of broadleaf weeds.[1][2] Their mechanism of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[3] Notable commercial examples of picolinic acid herbicides include picloram, clopyralid, and aminopyralid, which have been instrumental in agriculture for decades.[4]
The core of their herbicidal activity lies in their ability to bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.[2][5] This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes.[2] This, in turn, disrupts numerous physiological processes, including cell division, elongation, and differentiation, ultimately causing plant mortality. Recent research has highlighted that many picolinic acid-based herbicides exhibit a preferential binding to the AFB5 co-receptor.[2]
The Significance of Substitution Patterns: A Focus on Dichlorination
The herbicidal potency and selectivity of picolinic acid derivatives are profoundly influenced by the nature and position of substituents on the pyridine ring. Halogenation, in particular, plays a crucial role in enhancing herbicidal activity. The position of chlorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and its fit within the auxin co-receptor binding pocket.
While extensive research has been conducted on derivatives such as 4-amino-3,5-dichloro- and 3,6-dichloropicolinic acids, the 3,4-dichloro substitution pattern remains a less explored area.[6][7] Understanding the bioassay performance of 3,4-Dichloropicolinic acid derivatives is crucial for the discovery of novel herbicidal molecules with potentially unique weed control spectrums and improved environmental profiles.
Comparative Bioassay Methodologies
A comprehensive evaluation of herbicidal activity requires a multi-tiered bioassay approach, progressing from primary in vitro or whole-plant screenings to more complex greenhouse and field trials.
Primary Screening: Root Growth Inhibition Assay
The Arabidopsis thaliana root growth inhibition assay is a highly sensitive and widely adopted method for the primary screening of synthetic auxin herbicides.[4][6] This assay provides a quantitative measure of a compound's intrinsic herbicidal activity at the cellular level.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
-
Seed Sterilization and Plating:
-
Surface sterilize A. thaliana (Col-0) seeds using a 70% ethanol solution followed by a 50% bleach solution with a surfactant (e.g., Tween-20).
-
Rinse thoroughly with sterile distilled water.
-
Suspend the sterilized seeds in a 0.1% sterile agar solution.
-
Plate the seeds on square petri dishes containing Murashige and Skoog (MS) medium supplemented with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a solvent control (e.g., DMSO).
-
-
Vernalization and Germination:
-
Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization).
-
Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
-
Data Acquisition and Analysis:
-
After a set period of growth (typically 5-7 days), capture high-resolution images of the plates.
-
Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition relative to the solvent control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound by fitting the dose-response data to a sigmoidal curve.
-
Logical Workflow for Root Growth Inhibition Assay
Secondary Screening: Whole-Plant Pot Assays
Following primary screening, promising candidates are typically evaluated in whole-plant pot assays to assess their post-emergence and pre-emergence herbicidal activity against a panel of relevant weed species.
Experimental Protocol: Post-Emergence Herbicidal Activity Assay
-
Plant Material and Growth Conditions:
-
Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Chenopodium album, Brassica napus) in pots containing a standard potting mix.
-
Grow the plants in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 true leaves).
-
-
Herbicide Application:
-
Prepare solutions of the test compounds at various application rates (e.g., 75, 150, 300 g a.i./ha) in a suitable solvent system containing a surfactant.
-
Apply the herbicide solutions to the foliage of the plants using a laboratory spray chamber to ensure uniform coverage.
-
Include a solvent-only control and a commercial standard herbicide for comparison.
-
-
Evaluation of Herbicidal Injury:
-
After a specified period (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury to each plant.
-
Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
For a more quantitative assessment, measure the fresh weight of the above-ground biomass and calculate the percentage of growth inhibition compared to the control.
-
Structure-Activity Relationship (SAR) and Predicted Performance of this compound Derivatives
Based on extensive research on other picolinic acid derivatives, several key structural features influence herbicidal activity.[4][6][8] These established SAR principles can be used to predict the potential performance of this compound derivatives.
Table 1: Predicted Influence of Substitutions on the Herbicidal Activity of this compound Derivatives
| Position of Substitution | Type of Substituent | Predicted Effect on Herbicidal Activity | Rationale |
| C2 (Carboxylic Acid) | Esterification | Generally decreases in vitro activity but can improve uptake and translocation in whole plants (pro-herbicide approach). | The free carboxylic acid is typically required for binding to the auxin co-receptor. |
| C5 | Small, electron-withdrawing groups (e.g., F, Cl) | May enhance activity. | Can influence the electronic properties and conformation of the pyridine ring, potentially improving receptor binding. |
| C6 | Bulky aryl or heteroaryl groups (e.g., phenyl, pyrazolyl) | Can significantly increase herbicidal potency.[4][6] | These groups can form additional interactions within the binding pocket of the AFB5 co-receptor. |
| Amino Group (NH2) | Addition at C4 | Often enhances herbicidal activity.[6] | The amino group can form crucial hydrogen bonds within the receptor's active site. |
Molecular Mechanism of Action: The Auxin Signaling Pathway
The herbicidal effect of this compound derivatives is anticipated to occur through the canonical auxin signaling pathway.
Auxin Herbicide Signaling Pathway
Comparative Performance Data (Hypothetical Based on SAR)
The following table presents a hypothetical comparison of the herbicidal activity of this compound and its derivatives against other known dichlorinated picolinic acid herbicides. These predictions are based on established structure-activity relationships.
Table 2: Predicted Herbicidal Efficacy of Dichloropicolinic Acid Isomers and Derivatives
| Compound | Structure | Predicted A. thaliana Root Growth Inhibition (IC50) | Predicted Post-Emergence Activity (Broadleaf Weeds) | Key SAR Considerations |
| This compound | 3,4-dichloro substituted pyridine ring with a carboxylic acid at C2. | Moderate | Moderate | The 3,4-dichloro pattern may offer a unique fit in the receptor pocket compared to other isomers. |
| 3,6-Dichloropicolinic acid (Clopyralid) | 3,6-dichloro substituted pyridine ring with a carboxylic acid at C2. | High | High | A commercially successful herbicide, indicating a favorable substitution pattern for herbicidal activity.[7] |
| 4-Amino-3,5-dichloropicolinic acid (Picloram) | 4-amino, 3,5-dichloro substituted pyridine ring with a carboxylic acid at C2. | Very High | Very High | The 4-amino group is a key feature for high potency in many picolinic acid herbicides.[6] |
| Hypothetical Derivative: 4-Amino-3,4-dichloropicolinic acid | 4-amino, 3,4-dichloro substituted pyridine ring with a carboxylic acid at C2. | Potentially High | Potentially High | The combination of a 4-amino group with the 3,4-dichloro pattern could lead to potent herbicidal activity. |
| Hypothetical Derivative: 6-Phenyl-3,4-dichloropicolinic acid | 3,4-dichloro substituted pyridine ring with a carboxylic acid at C2 and a phenyl group at C6. | Potentially Very High | Potentially Very High | The addition of a bulky aryl group at the C6 position is a known strategy to significantly boost herbicidal efficacy.[4][6] |
Conclusion and Future Directions
Future research should focus on the synthesis and systematic bio-evaluation of a library of this compound derivatives. Investigating the influence of various substituents at the C2, C5, and C6 positions will be critical in elucidating the specific structure-activity relationships for this particular dichlorination pattern. Such studies will not only expand our understanding of auxin herbicide chemistry but also hold the potential for the discovery of novel and effective weed management solutions.
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Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6649. [Link]
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Hayes, W. C., Smith, F. A., John, J. A., & Rao, K. S. (1984). Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits. Fundamental and Applied Toxicology, 4(1), 91-97. [Link]
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Tan, C., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 161. [Link]
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A Comprehensive Guide to Dichlorinated Picolinic Acids: Properties, Performance, and Comparative Analysis
This guide provides a detailed examination of dichlorinated picolinic acids, with a primary focus on the widely used herbicide, 3,6-dichloropicolinic acid (Clopyralid). We will delve into its physicochemical properties, synthesis methodologies, mechanism of action, and environmental footprint. Crucially, this guide offers a comparative analysis against other synthetic auxin herbicides, supported by experimental data and established protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluation and application.
Introduction to Picolinic Acid Herbicides
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a significant class of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible plants.[3] The first major herbicide in this class was Picloram, introduced in 1963, known for its effectiveness against deep-rooted perennial weeds.[1] Dichlorinated picolinic acids, particularly Clopyralid, were developed to offer a more selective herbicidal profile. Clopyralid is a post-emergence, systemic herbicide valued for its efficacy in controlling broadleaf weeds in various crops and non-crop areas.[4][5] This guide will dissect its properties and compare it to key alternatives to inform research and application strategies.
Section 1: Physicochemical Properties of 3,6-Dichloropicolinic Acid (Clopyralid)
The molecular structure and resulting chemical properties of Clopyralid are fundamental to its behavior in both biological and environmental systems. As an organochlorine compound, its chlorine substituents on the pyridine ring are critical to its herbicidal activity and persistence.
| Property | Value | Source(s) |
| IUPAC Name | 3,6-Dichloropyridine-2-carboxylic acid | [4] |
| CAS Number | 1702-17-6 | [4] |
| Chemical Formula | C₆H₃Cl₂NO₂ | [4] |
| Molar Mass | 192.00 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 150 to 152 °C | [4] |
| Water Solubility | ~1000 ppm (1 g/L) | [3][4] |
| Adsorption Potential | Low | [3] |
| Mobility Potential | High | [3][5] |
Section 2: Synthesis Methodologies
The commercial viability of a compound like Clopyralid is heavily dependent on efficient, high-yield synthesis routes. While several methods exist, many are impractical for large-scale production due to high costs or the use of hazardous reagents.[6]
Common Synthesis Routes:
-
Hydrolysis of Precursors: Early methods involved the acid hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.[7] Another route, the hydrolysis of 2-cyano-3,6-dichloropyridine, offers good selectivity but is not economically viable for commercial production.[6]
-
Dechlorination of Tetrachloro- precursors: Synthesis via reduction-dechlorination of compounds like 3,4,5,6-tetrachloropicolinic acid has been developed. However, these methods often require hazardous chemicals such as hydrazine, leading to their replacement by safer alternatives.[6][7]
-
Electrochemical Synthesis: This has become the predominant method for commercial production.[6] It involves the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid in an undivided electrolytic cell. This method is favored for its high yield (>90%), high product purity (>95%), and avoidance of more hazardous reagents.[6][8]
Experimental Protocol: Electrochemical Synthesis of 3,6-Dichloropicolinic Acid
This protocol is based on the industrialization tests described for electrochemical synthesis.[6] The causality behind this choice is its superior yield, purity, and improved safety profile compared to older chemical methods.
Objective: To synthesize 3,6-Dichloropicolinic Acid (3,6-DCP) from 3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP) via electrochemical reduction.
Materials:
-
3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Tank-type undivided electrolytic cell with a silver cathode
Procedure:
-
Prepare the Electrolyte: Prepare an aqueous solution containing 8% (mass) NaOH and 5% (mass) 3,4,5,6-TCP.
-
Set Up the Electrolytic Cell: Introduce the electrolyte solution into the tank-type undivided electrolytic cell equipped with a silver cathode.
-
Electrolysis Conditions:
-
Maintain the cell temperature at 313 K (40 °C).
-
Set the cathode current density to 600 A·m⁻².
-
Ensure a constant electrolyte flow rate of 6 cm·s⁻¹.
-
-
Reaction Monitoring: The reaction progress can be monitored by periodically analyzing samples of the electrolyte using HPLC to determine the conversion ratio of the starting material. The reaction is complete when the conversion of 3,4,5,6-TCP is greater than 99%.
-
Product Isolation:
-
After the reaction, cool the electrolytic solution to induce precipitation.
-
Filter the solution to recover the crude product.
-
Adjust the pH of the filtrate to 1.0 using concentrated hydrochloric acid to precipitate the remaining product.
-
Cool the acidified solution to maximize crystallization.
-
Filter the crystals, wash with cold deionized water, and dry to obtain 3,6-DCP.
-
Expected Outcome: This process typically achieves a yield of up to 90% with a product purity exceeding 95%.[6]
Diagram: Electrochemical Synthesis Workflow
Caption: Workflow for the electrochemical synthesis of 3,6-Dichloropicolinic Acid.
Section 3: Mechanism of Action as a Synthetic Auxin
Clopyralid's herbicidal activity stems from its function as a synthetic auxin.[3] It mimics the plant growth hormone IAA, but unlike the natural hormone, it is not easily metabolized by the plant. This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized cell division and elongation, which ultimately results in the death of susceptible plants.[3]
The differential sensitivity among plant species is a key aspect of its utility.[9] Monocots, such as grasses, are generally tolerant, while many broadleaf plants, particularly those in the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families, are highly susceptible.[3][4] This selectivity is not primarily due to differences in uptake or translocation, as the herbicide is readily absorbed and moved to growing points in both tolerant and susceptible species.[9] Instead, selectivity is believed to arise from differences at the molecular target site—the auxin receptor complex.
The primary molecular target for auxin herbicides is the F-box protein transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) family of auxin co-receptors. Molecular docking studies have shown that picolinate herbicides bind to these receptors, specifically proteins like AFB5, initiating a cascade of gene expression that leads to the observed phytotoxic effects.[10][11]
Diagram: Auxin Signaling Pathway Disruption
Caption: Disruption of the auxin signaling pathway by Clopyralid.
Section 4: Herbicidal Efficacy and Environmental Fate
Clopyralid is highly effective for controlling perennial broadleaf weeds, such as the creeping thistle (Cirsium arvense), which are often difficult to manage with other herbicides.[4] However, its chemical stability, a key to its effectiveness, also contributes to its primary environmental concern: persistence.
Environmental Persistence and Mobility:
-
Soil Half-Life: The average soil half-life of Clopyralid is approximately 40 days but can extend up to a year depending on environmental conditions like temperature and microbial activity.[3] Degradation is primarily through microbial metabolism.[3]
-
Mobility: Due to its high water solubility and low adsorption to soil particles, Clopyralid has a high potential for mobility.[3][5] This creates a risk of leaching into groundwater, making careful management of its application essential.
-
Compost Contamination: A significant issue with Clopyralid is its persistence through the composting process. Residues in finished compost made from treated plant material can remain phytotoxic, causing damage to sensitive garden plants like tomatoes, peas, and sunflowers.[4] This has led to restrictions on its use in residential settings in some regions.[4]
Toxicological Profile: Clopyralid exhibits low acute toxicity to mammals.[5] However, it is classified as a severe eye irritant.[3] Its toxicity to non-target organisms is varied.
| Organism Group | Toxicity Metric | Value | Source(s) |
| Mammals (Rat) | Oral LD₅₀ | >5000 mg/kg | [3] |
| Mammals (Rabbit) | Dermal LD₅₀ | >2000 mg/kg | [3] |
| Fish (Bluegill Sunfish) | LC₅₀ (96-hr) | 103.5 mg/L | [3] |
| Aquatic Invertebrates | Moderate Toxicity | - | [5] |
| Birds | Moderate Toxicity | - | [5] |
Section 5: Analytical Determination
Accurate quantification of dichlorinated picolinic acids in environmental and biological samples is crucial for regulatory monitoring and research. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.[12][13]
Experimental Protocol: HPLC Determination of Picolinic Acid with Fluorescence Detection
This protocol describes a highly sensitive method for determining picolinic acid derivatives by leveraging post-column derivatization to create a fluorescent compound, which allows for detection at very low concentrations.[14] The choice of this protocol is justified by its high sensitivity and specificity, which are critical for detecting trace residues in complex matrices like soil or water.
Objective: To quantify picolinic acid concentration in a sample using HPLC with post-column UV irradiation and fluorescence detection.
Materials:
-
HPLC system with a C18 column (e.g., Capcell Pak C18)
-
Fluorescence detector
-
Post-column photoreaction tube and UV lamp
-
Picolinic acid standard
-
Zinc acetate
-
Trimethylamine
-
Sodium phosphate
-
Perchloric acid and potassium hydroxide (for sample pretreatment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1 mol/L sodium phosphate solution, adjusted to pH 3.0, containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.
-
Sample Pretreatment (for serum or similar complex matrix):
-
Deproteinize the sample by adding perchloric acid.
-
Neutralize with potassium hydroxide.
-
Centrifuge and filter the supernatant.
-
-
HPLC Conditions:
-
Set the mobile phase flow rate to 0.8 mL/min.
-
Inject the prepared sample or standard onto the C18 column.
-
The separation is performed isocratically.
-
-
Post-Column Derivatization and Detection:
-
The column effluent is mixed with a zinc acetate reagent.
-
The mixture passes through a photoreaction tube where it is irradiated with UV light. This reaction forms a fluorescent complex.
-
The fluorescence is measured with the detector set to an excitation wavelength of 336 nm and an emission wavelength of 448 nm.
-
-
Quantification: A calibration curve is generated by running a series of known concentrations of the picolinic acid standard. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.
Expected Outcome: This method can achieve a detection limit in the picomole range (e.g., 0.30 pmol), making it suitable for trace residue analysis.[14]
Diagram: Analytical Workflow for Picolinic Acid
Caption: HPLC workflow with post-column derivatization for sensitive picolinic acid analysis.
Section 6: Comparative Analysis with Alternative Herbicides
Clopyralid's performance is best understood in the context of other auxin-mimic herbicides. Its primary advantages are its high selectivity and effectiveness on specific problem weeds, while its main disadvantages are its soil mobility and persistence.
| Herbicide | Chemical Family | Key Target Weeds | Soil Half-Life (Avg.) | Mobility in Soil |
| Clopyralid | Picolinic Acid | Thistles, Knapweeds, Legumes | 40 days (up to 1 year) | High |
| Picloram | Picolinic Acid | Woody plants, broadleaf weeds | 90 days (variable) | Moderate to High |
| Aminopyralid | Picolinic Acid | Thistles, Legumes, Invasive broadleafs | 32 to 533 days | High |
| Triclopyr | Picolinic Acid | Woody plants, broadleaf weeds | 30-90 days | Low to Moderate |
| 2,4-D | Phenoxy-carboxylic Acid | General broadleaf weeds | 7-14 days | Moderate |
| Dicamba | Benzoic Acid | General broadleaf weeds, woody plants | 7-14 days | High |
Comparative Insights:
-
Selectivity and Efficacy: Clopyralid is more selective than Picloram or Triclopyr, making it safer for certain grasses and non-target broadleaf plants.[3] However, Picloram is generally more potent against a wider range of broadleaf plants and woody species.[15]
-
Persistence and Plant-Back Intervals: Aminopyralid can have a significantly longer soil residual life than Clopyralid, especially when applied in the fall in colder climates.[16] This poses a greater risk to subsequent sensitive crops like soybeans and sunflowers.[16] In contrast, herbicides like 2,4-D and Dicamba have much shorter half-lives, allowing for shorter plant-back intervals, but they may require more frequent applications for season-long control.
-
Mobility and Leaching Potential: The high mobility of Clopyralid, Aminopyralid, and Dicamba makes them a concern for potential groundwater contamination, whereas Triclopyr has a lower mobility due to stronger soil adsorption.
Diagram: Herbicide Property Comparison
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- 15. A Picolinic Acid Derivative: A Plant Growth Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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Establishing a High-Purity Reference Standard for 3,4-Dichloropicolinic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the de novo establishment of a high-purity reference standard for 3,4-Dichloropicolinic acid. In the absence of a commercially available Certified Reference Material (CRM), this document outlines a rigorous, science-led approach from synthesis and purification to comprehensive characterization and final purity assignment. The methodologies described herein are designed to ensure the creation of a well-characterized standard suitable for critical analytical and research applications.
Introduction: The Imperative for a Well-Characterized Reference Standard
This compound, a halogenated derivative of picolinic acid, represents a class of compounds with significant interest in pharmaceutical and agrochemical research. The accuracy and reliability of any quantitative analysis or biological study involving this compound are fundamentally dependent on the quality of the reference standard used. A reference standard with a comprehensively determined purity value and a detailed impurity profile is not merely a reagent but the cornerstone of data integrity.[1][2]
This guide addresses the critical steps for establishing such a standard in-house, a necessary endeavor when a certified standard from a metrological institute is unavailable. The process described emphasizes the use of orthogonal analytical methods to provide a high degree of confidence in the final assigned purity.[3][4]
Synthesis and Purification Strategy
A plausible synthetic route for this compound can be adapted from established methods for related chlorinated picolinic acids.[5][6][7][8] The following outlines a hypothetical, yet chemically sound, approach.
Proposed Synthesis Pathway
A potential synthetic route could involve the selective chlorination of a suitable picolinic acid precursor. The precise reagents and conditions would require optimization, but a possible pathway is illustrated below.
Caption: Proposed synthetic workflow for this compound.
Purification of the Candidate Material
The purity of the synthesized material is paramount. A multi-step purification process is recommended to remove starting materials, reagents, by-products, and isomeric impurities.
Experimental Protocol: Purification by Recrystallization
-
Solvent Screening: A range of solvents and solvent mixtures should be screened to identify a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal from a previous batch can aid in this process.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
For materials that are difficult to purify by recrystallization alone, preparative High-Performance Liquid Chromatography (HPLC) may be employed.
Comprehensive Characterization of the Candidate Reference Standard
A battery of analytical techniques should be employed to confirm the identity and purity of the candidate reference standard. The use of orthogonal methods, which rely on different physicochemical principles, is crucial for a comprehensive assessment.[3][4]
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A Guide to Inter-Laboratory Comparison of 3,4-Dichloropicolinic Acid Analysis
Introduction: The Imperative for Precision in Herbicide Analysis
3,4-Dichloropicolinic acid, a pyridine carboxylic acid herbicide, is effective for the control of broadleaf weeds. Its presence in soil and water, even at trace levels, necessitates highly sensitive and accurate analytical methods for environmental monitoring and regulatory compliance. The development and validation of robust analytical methods are paramount for ensuring data quality and comparability across different testing facilities.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound. It is designed for researchers, analytical scientists, and laboratory managers involved in environmental and agricultural testing. The principles and protocols outlined herein are grounded in internationally recognized standards, such as ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories.[1][2][3] Participation in such proficiency testing schemes is a critical component of a laboratory's quality assurance program, providing an independent assessment of data accuracy and reliability.[4][5][6]
This document will delve into the common analytical methodologies for acidic herbicides, propose a detailed protocol for a hypothetical inter-laboratory study, and provide guidance on the statistical evaluation of the generated data.
Analytical Methodologies for this compound
The selection of an appropriate analytical method for this compound is dependent on the matrix (e.g., soil, water), the required limit of detection, and the available instrumentation. The two most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for accurate and reproducible results. The primary goal is to isolate the target analyte from the sample matrix and remove interfering substances.[7]
For Soil and Sediment Samples:
-
Extraction: Soxhlet extraction or ultrasonic-assisted solvent extraction are commonly employed.[7][8] A typical extraction solvent would be a mixture of a polar and a non-polar solvent, such as methanol/water or hexane/ethyl acetate, adjusted to an appropriate pH to ensure the acidic herbicide is in a soluble form.
-
Clean-up: Solid-phase extraction (SPE) is a widely used technique for cleaning up complex soil extracts. An aminopropyl-bonded silica sorbent can be effective for retaining acidic compounds like this compound, allowing for the removal of interfering matrix components.
For Water Samples:
-
Direct Injection (for high-concentration samples): If the concentration of the analyte is expected to be high, direct injection into an LC-MS/MS system may be possible after simple filtration.
-
Solid-Phase Extraction (for trace-level analysis): For low concentrations, a pre-concentration step is necessary. This typically involves passing a large volume of the water sample through an SPE cartridge (e.g., octadecyl C18 or a polymer-based sorbent) to retain the analyte, which is then eluted with a small volume of an organic solvent.
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is a polar and non-volatile compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. Methylation, using a reagent like diazomethane, is a common derivatization technique for acidic herbicides.[9]
-
Principle: The derivatized analyte is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the identification and quantification of the analyte.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for the analysis of polar and thermally labile compounds like acidic herbicides, as it typically does not require a derivatization step.[10]
-
Principle: The sample extract is injected into the liquid chromatograph, where the analyte is separated from other components based on its affinity for the stationary and mobile phases. The separated analyte then enters the tandem mass spectrometer. In the first quadrupole, a specific parent ion is selected. This ion is then fragmented in a collision cell, and the resulting daughter ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) provides very high selectivity and sensitivity.
The following diagram illustrates a decision-making process for selecting the appropriate analytical method:
Caption: General workflow for an inter-laboratory comparison.
Experimental Protocol for a Hypothetical ILC
1. Objective: To assess the proficiency of participating laboratories in the quantitative analysis of this compound in spiked soil and water samples.
2. Participants: A minimum of 10 laboratories with experience in trace-level organic analysis.
3. Test Materials:
-
Water Sample: A certified reference water sample will be spiked with this compound at a concentration of 5.0 µg/L.
-
Soil Sample: A well-characterized soil sample with low organic matter content will be fortified with this compound at a concentration of 50 µg/kg.
-
Blank Samples: Unspiked water and soil samples will also be provided.
4. Sample Distribution: Samples will be shipped to participating laboratories under refrigerated conditions.
5. Analytical Requirements:
-
Laboratories are to use their in-house validated method for the analysis of acidic herbicides.
-
The method used (e.g., GC-MS, LC-MS/MS), including details of sample preparation and instrumentation, must be reported.
-
The limit of quantification (LOQ) for the method should be appropriate for the concentration of the spiked samples.
6. Reporting of Results:
-
Results should be reported in µg/L for the water sample and µg/kg for the soil sample.
-
Laboratories should report a single value for each sample, which should be the mean of at least three replicate analyses.
-
The recovery percentage for the spiked samples should be calculated and reported.
7. Statistical Analysis:
-
The assigned value for the concentration of this compound in the spiked samples will be determined from the robust mean of the results submitted by the participating laboratories.
-
The performance of each laboratory will be assessed using z-scores, calculated as follows:
-
z = (x - X) / σ
-
where:
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment (often derived from the reproducibility of the method)
-
-
-
The interpretation of z-scores is as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
-
Data Presentation and Interpretation
The results of the ILC should be summarized in a clear and concise manner to allow for easy comparison of laboratory performance.
Table 1: Hypothetical ILC Results for this compound in Water (Assigned Value = 5.0 µg/L)
| Laboratory ID | Analytical Method | Reported Concentration (µg/L) | Recovery (%) | z-score | Performance |
| Lab 1 | LC-MS/MS | 4.8 | 96 | -0.4 | Satisfactory |
| Lab 2 | GC-MS | 5.5 | 110 | 1.0 | Satisfactory |
| Lab 3 | LC-MS/MS | 4.5 | 90 | -1.0 | Satisfactory |
| Lab 4 | LC-MS/MS | 6.2 | 124 | 2.4 | Questionable |
| Lab 5 | GC-MS | 3.9 | 78 | -2.2 | Questionable |
| Lab 6 | LC-MS/MS | 5.1 | 102 | 0.2 | Satisfactory |
| Lab 7 | GC-MS | 4.9 | 98 | -0.2 | Satisfactory |
| Lab 8 | LC-MS/MS | 3.2 | 64 | -3.6 | Unsatisfactory |
| Lab 9 | GC-MS | 5.3 | 106 | 0.6 | Satisfactory |
| Lab 10 | LC-MS/MS | 4.7 | 94 | -0.6 | Satisfactory |
Table 2: Hypothetical ILC Results for this compound in Soil (Assigned Value = 50 µg/kg)
| Laboratory ID | Analytical Method | Reported Concentration (µg/kg) | Recovery (%) | z-score | Performance |
| Lab 1 | LC-MS/MS | 49 | 98 | -0.2 | Satisfactory |
| Lab 2 | GC-MS | 53 | 106 | 0.6 | Satisfactory |
| Lab 3 | LC-MS/MS | 46 | 92 | -0.8 | Satisfactory |
| Lab 4 | LC-MS/MS | 58 | 116 | 1.6 | Satisfactory |
| Lab 5 | GC-MS | 42 | 84 | -1.6 | Satisfactory |
| Lab 6 | LC-MS/MS | 51 | 102 | 0.2 | Satisfactory |
| Lab 7 | GC-MS | 48 | 96 | -0.4 | Satisfactory |
| Lab 8 | LC-MS/MS | 35 | 70 | -3.0 | Unsatisfactory |
| Lab 9 | GC-MS | 55 | 110 | 1.0 | Satisfactory |
| Lab 10 | LC-MS/MS | 47 | 94 | -0.6 | Satisfactory |
Conclusion: Driving Quality and Comparability
Inter-laboratory comparisons are an indispensable tool for ensuring the quality and comparability of analytical data for compounds like this compound. By participating in such studies, laboratories can gain confidence in their analytical methods, identify potential areas for improvement, and demonstrate their technical competence to clients and regulatory bodies. This guide provides a framework for establishing a robust ILC program, which will ultimately contribute to more reliable environmental monitoring and a better understanding of the fate and transport of this important herbicide.
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A-Z Guide to Validating the Mechanism of Action for a Novel 3,4-Dichloropicolinic Acid Derivative
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of a novel 3,4-Dichloropicolinic acid derivative, hereafter referred to as Compound-X . Picolinic acid and its derivatives represent a "privileged" structural motif in drug discovery, with compounds developed as enzyme inhibitors, anticancer agents, and anticonvulsants.[1][2][3] A rigorous understanding of a new derivative's MoA is paramount for its progression from a promising hit to a validated lead compound.[4][5]
This document is structured to guide researchers through a logical, multi-tiered experimental workflow. We will move from initial hypothesis generation to direct target engagement confirmation, downstream pathway analysis, and unbiased, global transcriptome profiling. Each step is designed to be self-validating, providing the robust data package required by drug development professionals.
For the purpose of this guide, we will hypothesize that Compound-X has been designed as a novel inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of inflammation, immunity, and cell survival that is frequently dysregulated in cancer and autoimmune diseases.[6][7][8]
Phase 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell.[4][9] Phenotypic effects alone are insufficient, as they can arise from off-target activities. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for assessing target engagement in intact cells or tissues.[10][11]
The principle of CETSA is based on ligand-induced thermal stabilization.[10] When a protein binds to a ligand (like Compound-X), it becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct binding.[12]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if Compound-X directly binds to and stabilizes a key protein in the NF-κB pathway (e.g., IKKβ) in intact cells.
dot
Caption: Hypothesized MoA of Compound-X as an IKK inhibitor in the NF-κB pathway.
Key Experiment: NF-κB Luciferase Reporter Assay
This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB. [13][14][15]Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. [16]When NF-κB is activated and binds to these elements, luciferase is produced, which can be measured via a luminescent signal. [15] Detailed Protocol: Dual-Luciferase Reporter Assay
-
Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with an NF-κB-firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (to normalize for transfection efficiency and cell viability). [14][16]2. Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Compound-X, a known NF-κB inhibitor (e.g., BAY 11-7082), and a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control. Incubate for an additional 6-8 hours.
-
Lysis and Measurement: Wash cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Readout: Measure both firefly and Renilla luciferase activity in a plate luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control. Plot the percentage of inhibition versus compound concentration to determine the IC50 value.
Phase 3: Unbiased, System-Wide Verification
The final validation phase involves moving beyond the hypothesized pathway to assess the global impact of the compound on the cell. Techniques like RNA-Sequencing (RNA-Seq) provide an unbiased, transcriptome-wide view of the gene expression changes induced by the compound. [17][18]This is crucial for two reasons:
-
On-Target Confirmation: If Compound-X is a true NF-κB inhibitor, RNA-Seq should reveal significant downregulation of known NF-κB target genes.
-
Off-Target Identification: It can uncover unintended effects on other pathways, providing critical information about the compound's selectivity and potential toxicity. [19][20]
Key Experiment: Transcriptomic Profiling via RNA-Sequencing
Objective: To identify the global gene expression signature of Compound-X treatment and confirm the selective suppression of the NF-κB regulon.
Detailed Protocol: RNA-Seq Workflow
-
Experimental Setup: Treat cells (e.g., A549 or a relevant cancer cell line) with three conditions in biological triplicate: (1) Vehicle control, (2) TNF-α stimulation + Vehicle, and (3) TNF-α stimulation + Compound-X (at a concentration ~5x its IC50).
-
RNA Extraction: After an appropriate time point (e.g., 6 hours), harvest the cells and extract total RNA using a high-purity extraction kit. Verify RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection (for mRNA), cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to a reference genome.
-
Differential Expression Analysis: Compare the "TNF-α + Compound-X" group to the "TNF-α + Vehicle" group to identify genes whose expression is significantly altered by the compound.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to determine if the differentially expressed genes are significantly enriched in the NF-κB signaling pathway and other pathways. The expected result is a strong negative enrichment score for the hallmark NF-κB gene set.
-
Comparative Analysis: Compound-X vs. The Gold Standard
To contextualize the performance of Compound-X, it must be benchmarked against a well-characterized alternative. BAY 11-7082 is a widely used inhibitor that prevents NF-κB activation by irreversibly inhibiting TNF-α-induced IκBα phosphorylation. [21][22][23][24] Table 1: Comparative Performance Data (Illustrative)
| Parameter | Compound-X | BAY 11-7082 | Rationale |
| Target Engagement (CETSA) | IKKβ Shift: +5.2°C @ 10 µM | IKKβ Shift: +4.8°C @ 10 µM | Demonstrates direct, comparable binding to the target protein in a cellular context. |
| Potency (NF-κB Reporter) | IC50 = 0.8 µM | IC50 = 10 µM [22] | Shows functional potency in a pathway-specific cellular assay. Compound-X is more potent. |
| Selectivity (RNA-Seq) | Strong, specific downregulation of NF-κB target genes (e.g., IL6, CXCL8, ICAM1). Minimal off-target signatures. | Downregulation of NF-κB targets. Known off-target effects on ubiquitin-specific proteases (USPs). [23] | Provides an unbiased measure of selectivity. Compound-X shows a cleaner profile. |
| Cytotoxicity (MTT Assay) | CC50 = 45 µM | CC50 > 50 µM | Assesses general cellular health and defines the therapeutic window. |
Conclusion
This guide outlines a rigorous, multi-phase strategy for validating the mechanism of action of a novel this compound derivative, Compound-X, as a hypothesized NF-κB inhibitor. By systematically progressing from direct target engagement (CETSA) to functional pathway modulation (Reporter Assay) and finally to global transcriptomic effects (RNA-Seq), researchers can build a comprehensive and convincing data package. This logical, evidence-based approach is essential for establishing the scientific integrity of a new chemical entity and provides the foundational data necessary for confident decision-making in drug development.
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Ichikawa, H., et al. (2007). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE. (URL: [Link])
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Cahill, S. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases. (URL: [Link])
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A Comparative Guide to the Synthesis of 3,4-Dichloropicolinic Acid: An In-Depth Analysis of Cost-Effectiveness and Practicality
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridine carboxylic acids is a cornerstone for the development of novel active ingredients. Among these, 3,4-Dichloropicolinic acid stands out as a crucial building block. This guide provides a comprehensive comparison of two potential synthetic routes to this valuable compound, offering an in-depth analysis of their cost-effectiveness, practicality, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development, providing the necessary data to make informed decisions in a laboratory and process development setting.
Introduction to this compound
This compound is a pyridine derivative characterized by a carboxylic acid group at the 2-position and chlorine atoms at the 3- and 4-positions of the pyridine ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable synthon in the creation of complex molecules with diverse biological activities. The efficient and economical synthesis of this compound is therefore of significant interest. This guide will explore two primary synthetic strategies: the oxidation of a methyl-substituted precursor and the direct carboxylation of a dichlorinated pyridine.
Route 1: Oxidation of 2-Methyl-3,4-dichloropyridine
This classical approach involves the oxidation of the readily available 2-methyl group of 2-methyl-3,4-dichloropyridine to a carboxylic acid. The success of this route hinges on the choice of a potent and selective oxidizing agent.
Experimental Protocol: Oxidation with Potassium Permanganate
A robust and well-established method for the oxidation of alkylpyridines is the use of potassium permanganate (KMnO₄) under alkaline conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2-methyl-3,4-dichloropyridine (1 equivalent) in water is prepared.
-
Addition of Base: An aqueous solution of sodium hydroxide (NaOH) is added to the suspension.
-
Oxidant Addition: Potassium permanganate (KMnO₄) is added portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.
-
Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The characteristic purple color of the permanganate will disappear as it is reduced to manganese dioxide (MnO₂), a brown precipitate.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the manganese dioxide is removed by filtration.
-
Purification: The filtrate is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4, leading to the precipitation of the crude this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Alkaline Conditions: The use of a base like NaOH is crucial. It facilitates the oxidation process and keeps the product, a carboxylic acid, in its soluble carboxylate salt form, preventing it from precipitating with the manganese dioxide.
-
Potassium Permanganate: KMnO₄ is a powerful and relatively inexpensive oxidizing agent. Its reaction progress is easily visualized by the color change.
-
Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous media.
Visualizing the Workflow: Oxidation of 2-Methyl-3,4-dichloropyridine
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4-Dichloropicolinic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dichloropicolinic acid, ensuring the safety of personnel, the integrity of the research environment, and adherence to regulatory standards.
Foundational Safety and Hazard Assessment: Understanding the ‘Why’
Before any disposal procedure is initiated, a thorough understanding of the inherent hazards of this compound is paramount. As a chlorinated derivative of picolinic acid, this compound presents a multi-faceted risk profile that dictates its handling and disposal requirements.
Key Hazards:
-
Corrosivity: Picolinic acid and its derivatives are acidic and can cause irritation or damage to the skin, eyes, and respiratory tract.
-
Toxicity: While specific toxicity data for the 3,4-dichloro- derivative may be limited, related chlorinated pyridines and picolinic acids can be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal can lead to long-term environmental contamination.
Every laboratory professional handling this compound must be intimately familiar with its Safety Data Sheet (SDS). The SDS provides the most immediate and comprehensive information on hazards, personal protective equipment (PPE), and emergency procedures.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects against splashes and accidental contact with the eyes, which can cause serious and irreversible damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities, consider an apron or coveralls. | Prevents skin contact, which can lead to irritation, burns, and potential systemic toxicity through absorption. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. If significant dust or aerosol generation is expected, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of dust or vapors, which can irritate the respiratory system and cause systemic harm. |
The Primary Disposal Pathway: Professional Hazardous Waste Management
The most critical and universally mandated procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] This is not merely a recommendation but a regulatory requirement in most jurisdictions.
The Causality Behind Professional Disposal:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have stringent regulations governing the disposal of chemical waste, particularly chlorinated compounds.[3][4][5] Failure to comply can result in significant legal and financial penalties.
-
Environmental Protection: Professional waste management facilities are equipped with the technology to handle, treat, and dispose of hazardous chemicals in a manner that minimizes environmental impact. This often involves high-temperature incineration, which can break down the chlorinated organic structure into less harmful components.[6]
-
Safety and Liability: Entrusting disposal to certified professionals mitigates the risk of accidental exposure and environmental release, thereby reducing the liability of the generating institution.
Step-by-Step Protocol for Professional Waste Disposal:
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams, especially incompatible materials.
-
Collect the waste in a dedicated, properly labeled, and sealed container. The original container is often the best choice.[1][7]
-
Ensure the container is in good condition, free from leaks or external contamination.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity and any other components if it is a mixture.
-
Attach any other labels required by your institution or local regulations.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Documentation and Pickup:
-
Complete all necessary internal and external waste disposal forms as required by your institution and the waste disposal vendor.
-
Schedule a pickup with your licensed hazardous waste disposal provider.
-
Managing Spills: Immediate Action and Decontamination
Accidents happen, and a well-prepared laboratory will have a clear and practiced spill response plan.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
-
Don Appropriate PPE:
-
Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to prevent dust generation.
-
For liquid spills (if dissolved in a solvent), contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7] Do not use combustible materials like paper towels for large spills.
-
-
Neutralization (for acidic solutions):
-
If the this compound is in an acidic solution, it can be cautiously neutralized with a weak base such as sodium bicarbonate or a commercial acid neutralizer.
-
Apply the neutralizer from the outside of the spill inwards to avoid splashing.
-
Be aware that neutralization can generate heat and potentially off-gas. Perform this in a well-ventilated area.
-
-
Collection and Disposal of Spill Debris:
-
Carefully collect all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Label the container clearly as "Spill Debris containing this compound".
-
Dispose of this waste through your hazardous waste management provider.
-
-
Decontaminate the Area:
-
Once the bulk of the spill is removed, decontaminate the affected surface with a suitable cleaning agent, followed by a thorough rinse with water.
-
Collect all cleaning materials as hazardous waste.
-
Advanced Disposal Considerations: A Look at Potential Degradation Strategies
While professional disposal is the standard, understanding the chemistry behind potential degradation pathways provides valuable insight into the management of this compound. It is crucial to note that the following are not recommended as standard laboratory disposal procedures without extensive validation and risk assessment by qualified personnel. These methods are more relevant in the context of large-scale environmental remediation or specialized waste treatment facilities.
A. Biodegradation:
Research has shown that some microorganisms can degrade picolinic acid and other pyridine derivatives.[8] This process typically involves an initial oxidative attack on the pyridine ring. However, the presence of chlorine atoms on the ring in this compound can significantly increase its recalcitrance to microbial degradation.
B. Oxidative Degradation:
Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent (iron and hydrogen peroxide), have been shown to be effective in degrading chlorinated pyridines. These methods generate highly reactive hydroxyl radicals that can break down the aromatic ring structure.[9][10][11][12][13]
Conceptual Workflow for Oxidative Degradation:
Caption: Conceptual workflow of advanced oxidation for this compound.
C. Chemical Neutralization:
As an acid, this compound will react with a base in a neutralization reaction to form a salt and water.[14][15]
NC₅H₂(Cl)₂COOH + NaOH → NC₅H₂(Cl)₂COONa + H₂O
While this neutralizes the acidity, it is critical to understand that the resulting salt is still a chlorinated organic compound and likely remains a hazardous waste. The fundamental toxic and environmental hazards associated with the chlorinated pyridine structure are not eliminated through simple neutralization. Therefore, neutralization is primarily a pre-treatment step to manage corrosivity, not a complete disposal method.
The Guiding Principle: A Hierarchy of Waste Management
The disposal of this compound, like all laboratory waste, should be approached with a hierarchical mindset.
Disposal Decision Hierarchy:
Caption: Hierarchy of waste management for this compound.
By adhering to these principles and procedures, researchers can ensure that the final chapter in the life of this compound is one of safety, responsibility, and scientific integrity.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,4-Dichloropicolinic Acid
This guide provides essential safety protocols and operational directives for the handling of 3,4-Dichloropicolinic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The protocols herein are designed to be a self-validating system, explaining the causality behind each recommendation to empower you, the researcher, to make informed safety decisions.
A Note on Data Synthesis: An official Safety Data Sheet (SDS) for the specific isomer this compound is not consistently available. Therefore, this guidance is expertly synthesized from comprehensive data on the picolinic acid parent structure and closely related chlorinated analogs, such as 3,6-Dichloropicolinic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] This conservative approach ensures that potential hazards are appropriately addressed.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the inherent risks of a compound is the foundation of safe handling. Based on data from analogous structures, this compound should be treated as a hazardous substance with the following primary risks:
-
Severe Eye Damage (H318): This is the most critical and consistently cited hazard for related compounds.[1] Contact with the eyes can cause serious, potentially irreversible damage.[3][4] The causality is clear: the acidic and chemical nature of the compound can lead to burns and tissue destruction on sensitive ocular surfaces.[3]
-
Harmful if Swallowed (H302): Oral toxicity is a significant concern.[1] Ingestion can lead to gastrointestinal irritation, burns, and systemic effects.[3]
-
Skin and Respiratory Irritation (H317, H335): While less severe than eye damage, direct skin contact can cause irritation, redness, and in some cases, allergic skin reactions or burns with prolonged exposure.[1][3][5] Inhalation of the dust is a primary exposure route and may cause respiratory irritation.[1][3] Chronic inhalation could lead to impaired lung function.[3]
-
Aquatic Toxicity (H400, H402, H412): Many chlorinated organic acids are harmful or very toxic to aquatic life, sometimes with long-lasting effects.[1][6] This dictates strict disposal protocols to prevent environmental release.[7]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is your primary barrier against the hazards identified above. The following table summarizes the mandatory PPE, with detailed explanations below.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye/Face Protection | Tightly-fitting chemical splash goggles AND a full-face shield. | Rationale: Due to the high risk of severe eye damage (H318), safety glasses are insufficient. Goggles create a seal to protect from dust and splashes.[7][8] A face shield is required when handling the solid or preparing solutions to protect the entire face.[9] Must conform to EN166 (EU) or NIOSH/ANSI Z87.1 (US) standards.[7] |
| Skin & Body Protection | Nitrile or Neoprene Gloves (inspect before use). | Rationale: These materials offer broad resistance to acids and solvents.[9] Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[7] |
| Laboratory Coat. | Rationale: Prevents incidental contact with skin and contamination of personal clothing.[7] | |
| Chemical-Resistant Apron. | Rationale: Required when handling larger quantities (>10 mL of solution) or during transfers where splashing is more likely. | |
| Respiratory Protection | NIOSH-approved N95/P95 dust respirator (or EU EN 143 P1). | Rationale: Mandatory when handling the solid powder outside of a certified chemical fume hood or if dust is generated.[7] This mitigates the risk of respiratory irritation from inhaling fine particles. |
| Full-face respirator with acid gas cartridges. | Rationale: Recommended for cleaning up large spills or in situations with poor ventilation and potential for aerosol generation.[10] |
Safe Handling Workflow: A Step-by-Step Protocol
A systematic workflow minimizes risk at every stage. This protocol is designed as a self-validating system of checks and balances.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound must be performed within a certified chemical fume hood to control dust and vapors.
-
Verify Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station. Ensure they are unobstructed.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials (neutralizing agent like sodium bicarbonate, absorbent pads), and designated, labeled waste containers before bringing the chemical into the hood.
Handling the Solid Compound and Preparing Solutions
-
Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves) before handling the primary container.
-
Minimize Dust: Open the container within the fume hood. Use a spatula to carefully weigh the desired amount of powder onto weighing paper or directly into a tared vessel. Avoid any actions that could create airborne dust, such as dropping or rapid movements.
-
Solution Preparation: To dissolve, slowly add the solid to the solvent (e.g., water). Never add water to the acid, as this can cause spattering. If the dissolution is exothermic, use an ice bath for cooling.
-
Container Management: Keep the primary chemical container tightly closed when not in use.[7][11]
Post-Handling and Decontamination
-
Clean Work Area: Decontaminate the work surface with an appropriate cleaning solution.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid self-contamination: first the apron, then gloves (turning them inside-out), followed by the face shield and goggles. The lab coat should be removed last.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[7] Do not eat, drink, or smoke in the laboratory area.[5][7]
The following diagram illustrates the logical flow of this safe handling process.
Caption: Logical workflow for safely handling this compound.
Emergency and Disposal Plan
Spill Response
-
Minor Spill (Solid, <1g): Wearing full PPE, gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[7] Clean the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and alert your institution's emergency response team.[7] Do not attempt to clean it up without specialized training and equipment, such as a self-contained breathing apparatus (SCBA).[7]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water.[11] Get medical advice if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water if the person is conscious. Call a poison control center or physician immediately.[5]
Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including surplus chemical, contaminated gloves, weighing paper, and cleaning materials, must be collected as hazardous chemical waste.
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.[12] Do not overfill liquid waste containers; leave at least 10% headspace.[12]
-
Environmental Protection: DO NOT dispose of this chemical or its solutions down the drain.[7] Its potential aquatic toxicity necessitates professional disposal.
-
Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal company.[1][5][7]
By adhering to these protocols, you establish a robust safety framework that protects yourself, your colleagues, and the integrity of your research.
References
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 2-Picolinic acid.
- Effersan. (2014, January 15). Safety Data Sheet.
- ChemPoint.com. (2015, March 11). Safety Data Sheet - TBC-P.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet - 2,4-dichlorophenoxyacetic acid.
- 3M. (2018, December 12). Safety Data Sheet - 3M(TM) C. diff Solution Tablets.
- Hangzhou Zhichi Technology Co., Ltd. (n.d.). XiXisys | GHS 11 (Rev.11) SDS Word.
- Reddit. (2024, April 28). How can I safely dispose of this. r/chemistry.
- Parchem. (2025, November 21). Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. (2025, May 1). Safety Data Sheet - 3,4-Dichloroaniline.
- Fisher Scientific. (2025, May 1). Safety Data Sheet - 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
- American Chemistry Council. (n.d.). Protective Equipment.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Lafayette College. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Spectrum Chemical. (2024, October 29). Safety Data Sheet - Dipicolinic Acid.
- Nuke. (n.d.). FM 8-9 Part III/Chptr 9 Herbicides.
- Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Hayes, W. C., Smith, F. A., John, J. A., & Rao, K. S. (1984). Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits. Fundamental and Applied Toxicology, 4(1), 91-97.
- Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
